molecular formula C9H19NS2 B010559 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane CAS No. 101517-87-7

2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

Cat. No.: B010559
CAS No.: 101517-87-7
M. Wt: 205.4 g/mol
InChI Key: FVPPILNIVWRBNY-UHFFFAOYSA-N
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Description

Dihydro-4, 6-dimethyl-2-(2-methylpropyl)-4H-1, 3, 5-dithiazine belongs to the class of organic compounds known as 1, 3, 5-dithiazinanes. These are cyclic compounds that contain a dithiazinane ring, which is a saturated heterocycle that consisting of one nitrogen atom, two sulfur atoms at the 1-, 3-, and 5- position, respectively. Dihydro-4, 6-dimethyl-2-(2-methylpropyl)-4H-1, 3, 5-dithiazine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, dihydro-4, 6-dimethyl-2-(2-methylpropyl)-4H-1, 3, 5-dithiazine is primarily located in the membrane (predicted from logP). Dihydro-4, 6-dimethyl-2-(2-methylpropyl)-4H-1, 3, 5-dithiazine is a cocoa, peanut, and roasted tasting compound that can be found in mollusks. This makes dihydro-4, 6-dimethyl-2-(2-methylpropyl)-4H-1, 3, 5-dithiazine a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NS2/c1-6(2)5-9-11-7(3)10-8(4)12-9/h6-10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPPILNIVWRBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC(SC(S1)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869362
Record name 4,6-Dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to pale yellow liquid; roasted, cocoa, peanut odour
Record name 2-Isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine and 4-isobutyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/979/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

104.00 to 115.00 °C. @ 2.50 mm Hg
Record name Dihydro-4,6-dimethyl-2-(2-methylpropyl)-4H-1,3,5-dithiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040335
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in propylene glycol, triacetin, Miscible at room temperature (in ethanol)
Record name 2-Isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine and 4-isobutyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/979/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.961-0.967
Record name 2-Isobutyl-4,6-dimethyldihydro-1,3,5-dithiazine and 4-isobutyl-2,6-dimethyldihydro-1,3,5-dithiazine (mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/979/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

101517-87-7
Record name Dihydro-4,6-dimethyl-2-(2-methylpropyl)-4H-1,3,5-dithiazine
Source CAS Common Chemistry
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Record name 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ISOBUTYL-4,6-DIMETHYL-1,3,5-DITHIAZINANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YOR3E7P831
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dihydro-4,6-dimethyl-2-(2-methylpropyl)-4H-1,3,5-dithiazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040335
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane, a heterocyclic compound utilized as a flavoring agent. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, analytical chemistry, and drug development. The guide details a plausible synthetic pathway, outlines a step-by-step experimental protocol, and provides an in-depth analysis of the spectroscopic techniques required for the structural elucidation and characterization of the target molecule.

Introduction: The Significance of 1,3,5-Dithiazinanes

The 1,3,5-dithiazinane ring system is a sulfur and nitrogen-containing heterocycle that has garnered interest in various chemical disciplines. These compounds are often accessible through multicomponent reactions, which are highly valued in modern organic synthesis for their efficiency and atom economy.[1] The specific compound of focus, this compound, is recognized for its nutty and roasted aroma, leading to its application in the food industry as a flavoring agent.[2] Understanding its synthesis and a thorough characterization are crucial for quality control and regulatory purposes.

Chemical Profile of the Target Compound:

PropertyValueSource
IUPAC Name 4,6-dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane[3]
Synonyms 2-isobutyl-4,6-dimethyldihydro-4H-1,3,5-dithiazine[2]
CAS Number 101517-87-7[3]
Molecular Formula C₉H₁₉NS₂[4]
Molecular Weight 205.39 g/mol [4]
Appearance Colorless to pale yellow liquid-
Odor Nutty, roasted[2]

Synthesis of this compound: A Representative Protocol

The synthesis of 1,3,5-dithiazinanes is typically achieved through a one-pot, multicomponent condensation reaction involving an aldehyde, ammonia, and hydrogen sulfide.[1] For the synthesis of the asymmetrically substituted this compound, a mixture of two different aldehydes, isobutyraldehyde and acetaldehyde, is required.

Proposed Reaction Scheme

The reaction proceeds through the formation of imine intermediates from the respective aldehydes and ammonia, which then react with hydrogen sulfide to form the heterocyclic ring. The isobutyl group at the C2 position originates from isobutyraldehyde, while the two methyl groups at the C4 and C6 positions are derived from acetaldehyde.

Reaction_Scheme reagents Isobutyraldehyde + Acetaldehyde + Ammonia + Hydrogen Sulfide product This compound reagents->product Condensation Reaction

Caption: General reaction scheme for the synthesis.

Causality Behind Experimental Choices
  • Choice of Reactants: The structure of the target molecule dictates the choice of aldehydes. Isobutyraldehyde provides the 2-isobutyl substituent, and acetaldehyde provides the 4,6-dimethyl substituents. Ammonia serves as the nitrogen source for the heterocyclic ring. Hydrogen sulfide provides the sulfur atoms.

  • Solvent: A suitable solvent, such as a lower alcohol (e.g., ethanol or methanol) or a non-polar solvent like toluene, is often used to facilitate the reaction and control the temperature.

  • Catalyst: The reaction is typically self-catalyzed by the basicity of ammonia, although mild acidic or basic conditions can be employed to optimize the reaction rate and yield.

  • Temperature: The reaction is often carried out at or slightly above room temperature. Exothermic reactions may require initial cooling.

  • Work-up: An aqueous work-up is necessary to remove inorganic byproducts and unreacted starting materials. This is followed by extraction with an organic solvent and subsequent purification.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles for the synthesis of 1,3,5-dithiazinanes. Researchers should conduct a thorough risk assessment before proceeding.

Materials:

  • Isobutyraldehyde (Reagent Grade)

  • Acetaldehyde (Reagent Grade)

  • Ammonia solution (e.g., 28-30% in water)

  • Hydrogen sulfide gas or a source of sulfide ions (e.g., NaHS)

  • Ethanol (Anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Gas inlet tube

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a gas inlet tube.

  • Charging Reactants: To the flask, add a solution of acetaldehyde (2 molar equivalents) in ethanol (100 mL). Cool the flask in an ice bath.

  • Addition of Ammonia: Slowly add a concentrated ammonia solution (at least 3 molar equivalents) to the cooled acetaldehyde solution with vigorous stirring.

  • Addition of Isobutyraldehyde: Add isobutyraldehyde (1 molar equivalent) dropwise to the reaction mixture.

  • Introduction of Hydrogen Sulfide: Bubble hydrogen sulfide gas slowly through the reaction mixture for a period of 2-4 hours, or until the reaction is complete (monitored by TLC). Alternatively, a solution of sodium hydrosulfide (NaHS) can be added portion-wise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Quenching and Work-up: Once the reaction is complete, stop the flow of hydrogen sulfide and allow the mixture to warm to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Synthesis_Workflow A 1. Combine Acetaldehyde and Ammonia in Ethanol B 2. Add Isobutyraldehyde A->B C 3. Introduce Hydrogen Sulfide B->C D 4. Reaction Monitoring (TLC) C->D E 5. Aqueous Work-up and Extraction D->E F 6. Washing of Organic Layer E->F G 7. Drying and Concentration F->G H 8. Purification (Column Chromatography) G->H I Pure Product H->I

Caption: Experimental workflow for the synthesis.

Characterization of this compound

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~4.5-4.8m2HH-4, H-6Protons on carbons adjacent to both N and S are deshielded.
~4.0-4.2t1HH-2Proton on carbon between two sulfur atoms is deshielded.
~1.8-2.0m1HCH of isobutylMethine proton of the isobutyl group.
~1.5-1.7m2HCH₂ of isobutylMethylene protons of the isobutyl group.
~1.3-1.5d6HCH₃ at C-4, C-6Methyl groups attached to the dithiazinane ring.
~0.9-1.0d6HCH₃ of isobutylTwo methyl groups of the isobutyl group.
~1.5-2.5br s1HN-HThe N-H proton signal is often broad and its chemical shift is concentration-dependent.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentJustification
~70-75C-2Carbon atom situated between two sulfur atoms.
~55-60C-4, C-6Carbon atoms adjacent to both nitrogen and sulfur.
~45-50CH₂ of isobutylMethylene carbon of the isobutyl group.
~25-30CH of isobutylMethine carbon of the isobutyl group.
~20-25CH₃ at C-4, C-6Methyl carbons on the dithiazinane ring.
~20-25CH₃ of isobutylMethyl carbons of the isobutyl group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 205, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the isobutyl group at the C2 position is a likely fragmentation pathway. This would result in the loss of an isobutyl radical (•C₄H₉, mass = 57), leading to a fragment ion at m/z = 148.

    • Ring Cleavage: The dithiazinane ring can undergo various cleavage patterns. Loss of a methyl group (•CH₃, mass = 15) from the C4 or C6 position would lead to a fragment at m/z = 190.

    • Further fragmentation of the ring can lead to smaller sulfur and nitrogen-containing ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-3400N-H stretchSecondary amine
~2850-2960C-H stretchAliphatic (CH, CH₂, CH₃)
~1450-1470C-H bendAliphatic (CH₂, CH₃)
~1100-1200C-N stretchAmine
~600-800C-S stretchThioether

Safety and Handling

  • Starting Materials: Isobutyraldehyde and acetaldehyde are flammable and volatile liquids. Ammonia is corrosive and has a pungent odor. All should be handled in a well-ventilated fume hood.

  • Hydrogen Sulfide: Hydrogen sulfide is a highly toxic and flammable gas. Extreme caution must be exercised when handling it. A dedicated gas scrubbing system is essential.

  • Product: The toxicological properties of this compound have not been extensively studied. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed.

Conclusion

This technical guide has detailed a comprehensive approach to the synthesis and characterization of this compound. The proposed synthetic protocol, based on a multicomponent condensation reaction, offers an efficient route to this valuable flavoring agent. The characterization data, including predicted NMR, MS, and IR spectra, provide a robust framework for the structural verification and quality control of the synthesized compound. This guide serves as a valuable resource for researchers and scientists working in the fields of organic synthesis and food chemistry.

References

  • Perflavory. (n.d.). 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine. Retrieved from [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Novel 1,3,5-Dithiazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Suggested mechanism for 1,3,5-triazine formation. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Semantic Scholar. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from [Link]

  • Perfumer & Flavorist. (2010). Ingredient Profile: 2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]

  • UCLA. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3,5-Dithiazine. PubChem Compound Database. Retrieved from [Link]

  • Knowledge Bank. (n.d.). THE INFRARED SPECTRA OF SUBSTITUTED 1, 3, 5, TRIAZINES. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3,5-Triazine. NIST Chemistry WebBook. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-ISOBUTYL-2,6-DIMETHYL-1,3,5-DITHIAZINANE. Retrieved from [Link]

  • ScienceDirect. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate. Tetrahedron Letters, 31(49), 7099-7100.
  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • YouTube. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Lipophilicity and Structure of 2,5-Disubstituted 1,3,5-Dithiazine Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane is a heterocyclic compound with potential applications in flavor chemistry and as a building block in synthetic organic chemistry. A thorough understanding of its molecular structure is paramount for its application and further development. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the three-dimensional architecture of molecules. This guide offers a comprehensive analysis of the spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a detailed predictive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. The causality behind experimental choices and the interpretation of the data are explained to provide a robust understanding of the molecule's structural features.

Molecular Structure

The structure of this compound, with the IUPAC name 4,6-dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane, is presented below. The numbering of the atoms is provided for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for acquiring the GC-MS data would involve:

  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

  • Gas Chromatography: The sample is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-1). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation from any impurities.

  • Mass Spectrometry: The eluent from the GC is introduced into the ion source of a mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range of approximately 40-400 amu.

Data Summary and Interpretation

The PubChem database indicates the availability of a GC-MS spectrum for this compound[1]. The expected molecular ion peak ([M]⁺•) for C₉H₁₉NS₂ would be at m/z 205. The fragmentation of heterocyclic compounds in EI-MS is often driven by the cleavage of bonds adjacent to the heteroatoms[2].

m/z Proposed Fragment Interpretation
205[C₉H₁₉NS₂]⁺•Molecular ion peak.
148[M - C₄H₉]⁺Loss of the isobutyl group.
104[C₄H₁₀NS]⁺Cleavage of the dithiazinane ring.
57[C₄H₉]⁺Isobutyl cation.

A plausible fragmentation pathway is initiated by the ionization of one of the sulfur atoms, followed by alpha-cleavage.

M [C₉H₁₉NS₂]⁺• (m/z 205) F1 [M - C₄H₉]⁺ (m/z 148) M->F1 -•C₄H₉ F2 [C₄H₁₀NS]⁺ (m/z 104) M->F2 Ring Cleavage F3 [C₄H₉]⁺ (m/z 57) M->F3 Reactants Isobutyraldehyde + Acetaldehyde + NH₃ + H₂S Product This compound Reactants->Product Condensation

Caption: General synthetic scheme for 1,3,5-dithiazinanes.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. The available mass spectrometry and infrared spectroscopy data, combined with a detailed predictive analysis of the ¹H and ¹³C NMR spectra, offer a complete and self-validating picture of the molecule's structure. The provided experimental protocols and interpretation rationale are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a deeper understanding and utilization of this compound.

References

  • PubChem. This compound. Available from: [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical Acta, 1(1), 1-5. Available from: [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the infrared spectra of five-membered N- and N,S-heterocyclic compounds. Canadian Journal of Chemistry, 40(2), 311-317. Available from: [Link]

  • Oregon State University. 1H NMR Chemical Shifts. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • ResearchGate. 1,3,5-Oxadiazines and 1,3,5-Thiadiazines. Available from: [Link]

Sources

reaction mechanism of dithiazinane formation from aldehydes and ammonia

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanism of 1,3,5-Dithiazinane Formation from Aldehydes and Ammonia

Executive Summary

The synthesis of 1,3,5-dithiazinanes, a class of sulfur and nitrogen-containing heterocycles, represents a cornerstone of multicomponent reaction chemistry. These structures are of significant interest to medicinal chemists and material scientists due to their utility as synthetic intermediates and as polydentate ligands for coordination compounds.[1] This guide provides a comprehensive exploration of the core reaction mechanism for the formation of 1,3,5-dithiazinanes from the fundamental building blocks of aldehydes, ammonia, and hydrogen sulfide. We will deconstruct the reaction into its principal stages: the initial formation of an imine intermediate, the cyclic assembly of a hexahydro-1,3,5-triazine precursor, and the subsequent, decisive sulfur insertion steps that yield the final dithiazinane ring. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural overview but a deep mechanistic understanding rooted in established chemical principles.

Introduction

1,3,5-Dithiazinanes are six-membered heterocyclic compounds featuring two sulfur atoms and one nitrogen atom at the 1, 3, and 5 positions of the ring, respectively. The synthetic pathway to these molecules is a powerful example of chemical convergence, wherein three distinct components—an aldehyde, an amine (in this case, ammonia), and a sulfur source—unite in a single pot to construct a complex molecular architecture. This process, often termed multicomponent cyclothiomethylation, is gaining traction as it aligns with the principles of green chemistry by maximizing atom economy and minimizing waste.[1] Understanding the intricate mechanism of this reaction is paramount for optimizing reaction conditions, predicting outcomes with novel substrates, and harnessing the full synthetic potential of this versatile heterocyclic system.

Part 1: The Initial Condensation: Imine Formation

The journey from simple starting materials to the dithiazinane core begins with the well-established reaction between an aldehyde and ammonia. This is a classic nucleophilic addition to the carbonyl group, culminating in the formation of an imine (or Schiff base), a molecule characterized by a carbon-nitrogen double bond.

Mechanism of Imine Formation

The reaction is typically catalyzed by a trace amount of acid and proceeds through a carbinolamine intermediate. The entire process is reversible.[2][3]

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen. This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

  • Nucleophilic Attack by Ammonia: The lone pair of electrons on the nitrogen atom of ammonia attacks the now highly electrophilic carbonyl carbon. This results in the formation of a protonated carbinolamine.

  • Proton Transfer: A proton is transferred from the nitrogen to one of the oxygen lone pairs, yielding a neutral carbinolamine intermediate.[3]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).[3]

  • Dehydration: The lone pair on the adjacent nitrogen assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

  • Deprotonation: A final deprotonation step yields the neutral imine and regenerates the acid catalyst.

Causality Behind Experimental Choices: The Critical Role of pH

The efficiency of imine formation is exquisitely sensitive to pH.[2]

  • In highly acidic conditions (low pH): Ammonia, the nucleophile, becomes fully protonated to the non-nucleophilic ammonium ion (NH₄⁺). This effectively halts the initial nucleophilic attack, preventing the reaction from starting.[2]

  • In neutral or basic conditions (high pH): There is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate. Without this crucial activation, water cannot be eliminated, and the reaction stalls at the carbinolamine stage.[2]

Therefore, the reaction is typically performed under mildly acidic conditions, often with a pH optimum around 4-5, to strike a delicate balance between having a sufficiently activated aldehyde and a sufficiently available nucleophilic amine.[2][4]

Imine_Formation Aldehyde R-CHO Protonated_Aldehyde R-CH=O⁺H Aldehyde->Protonated_Aldehyde + H⁺ Ammonia NH₃ inv1 Ammonia->inv1 H_plus H⁺ inv2 H_plus->inv2 Protonated_Aldehyde->inv1 Carbinolamine_Adduct R-CH(O⁺H)-NH₃⁺ Carbinolamine R-CH(OH)-NH₂ Carbinolamine_Adduct->Carbinolamine - H⁺ Carbinolamine->inv2 Protonated_Carbinolamine R-CH(O⁺H₂)-NH₂ Iminium R-CH=NH₂⁺ Protonated_Carbinolamine->Iminium - H₂O Imine R-CH=NH Iminium->Imine - H⁺ H2O H₂O H_plus_out H⁺ inv1->Carbinolamine_Adduct Nucleophilic Attack inv2->Protonated_Carbinolamine + H⁺ inv3 inv4 inv5

Caption: Cyclotrimerization of imines to form the hexahydro-1,3,5-triazine intermediate.

Part 3: The Decisive Step: Sulfur Insertion Mechanism

The core of the dithiazinane synthesis is the reaction of the hexahydro-1,3,5-triazine intermediate with hydrogen sulfide (H₂S). This process involves the ring-opening of the triazine and the sequential insertion of two sulfur atoms, ultimately displacing one of the original aldehyde-ammonia units.

Proposed Mechanistic Pathway
  • Activation and Ring Opening: The reaction is thought to be initiated by the protonation of one of the triazine nitrogen atoms. This weakens the adjacent C-N bonds, making the ring susceptible to nucleophilic attack and opening. Hydrogen sulfide, being a weak acid, can provide the necessary protons. The bisulfide anion (HS⁻), formed from the dissociation of H₂S, can then act as the nucleophile. [5]2. First Sulfur Insertion: The bisulfide anion attacks one of the methylene carbons (CH-R), leading to the opening of the triazine ring. This forms a linear intermediate containing a thiol group (-SH).

  • Intramolecular Cyclization & Displacement: The newly introduced thiol group can then attack another methylene carbon within the same molecule. This second nucleophilic attack displaces one of the nitrogen atoms (as an amine fragment), forming a five-membered or six-membered heterocyclic intermediate.

  • Second Sulfur Insertion and Ring Expansion: A second molecule of H₂S (or HS⁻) attacks this intermediate. Through a series of ring-opening and closing events, a second sulfur atom is incorporated, and the final, thermodynamically stable 1,3,5-dithiazinane ring is formed. The displaced fragment is typically an equivalent of the starting imine, which can re-enter the reaction cycle.

The overall transformation can be viewed as the replacement of a R-CH-NH unit within the triazine ring with two sulfur atoms.

Sulfur_Insertion Triazine Hexahydro-1,3,5-triazine (R-CH-NH)₃ Ring_Opened Linear Intermediate R-CH(SH)-NH-CH(R)-NH-CH(R)-NH₂ Triazine->Ring_Opened + H₂S (Ring Opening) H2S {2 H₂S} Dithiazinane 1,3,5-Dithiazinane C₃H₅NS₂R₃ Ring_Opened->Dithiazinane + H₂S (Cyclization & Displacement) Byproduct {Amine/Imine Fragment | R-CH=NH + NH₃} Dithiazinane->Byproduct releases

Caption: Overall schematic of sulfur insertion into the triazine precursor.

Part 4: Experimental Protocols and Considerations

Translating mechanistic theory into practice requires careful control over reaction parameters. The multicomponent nature of this synthesis means that yield and purity are highly dependent on the chosen conditions.

Key Experimental Parameters
ParameterTypical Conditions & Rationale
Stoichiometry A slight excess of ammonia and hydrogen sulfide is often used to ensure complete consumption of the limiting aldehyde reagent and to drive the equilibria towards product formation.
Solvent Protic solvents like ethanol or methanol are common as they can solvate the ionic intermediates and participate in proton transfer steps. In some cases, aprotic solvents like THF or toluene are used.
Temperature Reactions are often run at room temperature or with gentle heating (40-60 °C). Higher temperatures can lead to unwanted side reactions, including polymerization.
H₂S Source Hydrogen sulfide can be bubbled directly through the reaction mixture (requires a fume hood and safety precautions) or generated in situ from reagents like sodium hydrosulfide (NaSH) or thioacetamide under acidic conditions.
Reaction Time Typically ranges from a few hours to 24 hours, monitored by TLC or GC-MS until the starting aldehyde is consumed.
Example Protocol: General Synthesis of a 2,4,6-Trisubstituted-1,3,5-Dithiazinane

Disclaimer: This protocol is a generalized example. Specific quantities and conditions must be optimized for each unique aldehyde substrate. All operations involving hydrogen sulfide must be conducted in a well-ventilated chemical fume hood.

  • Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet tube, add the aldehyde (1.0 eq.) dissolved in ethanol (0.2 M).

  • Ammonia Addition: Cool the solution to 0 °C in an ice bath. Add an aqueous solution of ammonia (e.g., 28% NH₄OH, 1.5 eq.) dropwise over 15 minutes. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Hydrogen Sulfide Addition: Submerge the gas inlet tube below the surface of the reaction mixture. Bubble hydrogen sulfide gas slowly through the solution for 2-4 hours. A precipitate (the product) usually begins to form.

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Isolation: Once the reaction is complete, stop the H₂S flow and purge the flask with nitrogen gas for 15 minutes to remove any residual H₂S. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then a minimal amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

References

  • Lai, J., Du, W., Tian, L., Zhao, C., She, X., & Tang, S. (2014). Fe-Catalyzed Direct Dithioacetalization of Aldehydes with 2-Chloro-1,3-dithiane. Organic Letters, 16(16), 4396–4399. [Link]

  • Wylde, J. J., et al. (2015). Identification of the Molecular Species Responsible for the Initiation of Amorphous Dithiazine Formation in Laboratory Studies of 1,3,5-Tris (hydroxyethyl)-hexahydro-s-triazine as a Hydrogen Sulfide Scavenger. Paper presented at the CORROSION 2015. [Link]

  • Wylde, J. J., et al. (2014). The Formation and Chemical Nature of Amorphous Dithiazine Produced From The Use Of Hexahydrotriazine Based Hydrogen Sulfide Scavengers and the Use of an Alternative Scavenger to Minimize Solid Formation in Sour Gas Applications. Paper presented at the CORROSION 2014. [Link]

  • Akhmetova, V. R., & Akhmadiev, N. S. (2024). Synthesis and Biological Evaluation of 1,3,5-Dithiazinanes: Synthesis, Stereochemistry and Applications. IntechOpen. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. [Link]

  • Makhijani, S. (2020, August 12). ALDEHYDES & KETONES (Ammonia Derivatives) [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2021, August 15). Reactions of Aldehydes and Ketones with Amines. [Link]

  • LibreTexts Chemistry. (2021, August 15). Nucleophilic Addition of Ammonia and Its Derivatives. [Link]

  • Kwan, F. E., & Hartwig, J. F. (2015). Catalytic Organometallic Reactions of Ammonia. Accounts of chemical research, 48(8), 2337–2345. [Link]

Sources

The Role of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane as a Marker for Food Processing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Aroma Compound in Processed Foods

In the intricate world of food chemistry, the flavors and aromas that define our culinary experiences are often the result of complex chemical transformations that occur during processing. One such fascinating molecule is 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane, a heterocyclic sulfur-containing compound that plays a significant role in the characteristic "cooked" and "bacon-like" flavors of many thermally processed foods.[1] This technical guide provides an in-depth exploration of this compound, from its formation pathways to its analytical determination, and its utility as a chemical marker for food processing. For researchers, scientists, and professionals in the food and flavor industries, understanding the nuances of this compound is pivotal for controlling and optimizing the sensory profiles of a wide array of food products.

This compound belongs to a class of compounds known as dithiazinanes, which are known to possess potent, often meaty and savory aromas.[1] Its presence and concentration in a food product can serve as an indicator of the intensity of thermal treatment, making it a valuable marker for process control and quality assurance. This guide will delve into the fundamental chemical reactions that give rise to this compound, provide a detailed protocol for its analysis, and discuss its significance in the context of modern food manufacturing.

Formation Pathways: A Symphony of Reactions

The genesis of this compound is a testament to the complexity of food chemistry, primarily rooted in the Maillard reaction and Strecker degradation. These non-enzymatic browning reactions are responsible for the development of color, flavor, and aroma in a vast range of cooked foods. The formation of this specific dithiazinane requires the presence of key precursors: a reducing sugar, an amino acid with an isobutyl side chain (leucine), and a source of sulfur, typically the amino acid cysteine.

The process can be conceptualized in the following stages:

  • Strecker Degradation of Leucine: The Maillard reaction between a reducing sugar and other amino acids generates highly reactive dicarbonyl compounds. These dicarbonyls then react with leucine in a process known as the Strecker degradation. This reaction decarboxylates and deaminates the leucine, yielding isobutyraldehyde, a key volatile aldehyde that contributes the isobutyl group to the final dithiazinane structure.

  • Generation of Key Intermediates: Concurrently, the degradation of cysteine during heating releases hydrogen sulfide (H₂S) and ammonia (NH₃).[2] These highly reactive, low molecular weight compounds are crucial for the formation of the dithiazinane ring.

  • Ring Formation: The final and most critical step is the reaction between isobutyraldehyde, ammonia, and hydrogen sulfide. This condensation reaction leads to the formation of the six-membered heterocyclic ring structure of 1,3,5-dithiazinane, with the isobutyl group from the Strecker aldehyde and methyl groups from the reaction of acetaldehyde (another common Maillard reaction product) with the reactive intermediates.

Simplified formation pathway of this compound.

The yield of this compound is influenced by several factors, including the concentration of precursors, temperature, time, and pH of the food matrix. Generally, higher temperatures and longer processing times favor its formation, although excessive heat can lead to its degradation and the formation of other volatile compounds.

Analytical Methodology: Detection and Quantification

The accurate and precise quantification of this compound in complex food matrices is essential for its use as a processing marker. Due to its volatile nature and typically low concentrations, a sensitive and selective analytical technique is required. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is the method of choice for this purpose.[3][4]

Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a generalized framework for the analysis of this compound in a solid or semi-solid food matrix, such as processed meat.

1. Sample Preparation:

  • Homogenize a representative portion of the food sample to ensure uniformity.

  • Weigh a precise amount of the homogenized sample (e.g., 2-5 grams) into a headspace vial.

  • Add a known volume of a saturated salt solution (e.g., NaCl) to increase the volatility of the target analyte by enhancing its partitioning into the headspace.

  • If available, add a known amount of a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) for accurate quantification.

2. HS-SPME Extraction:

  • Select an appropriate SPME fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile and semi-volatile compounds, including sulfur compounds.[5]

  • Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) at the same temperature to adsorb the analytes.

3. GC-MS Analysis:

  • Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., at 250°C) to thermally desorb the trapped analytes onto the GC column.

  • Gas Chromatography:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile flavor compounds.

    • Oven Temperature Program: A programmed temperature ramp is employed to separate the analytes based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is the standard method for generating mass spectra.

    • Detection Mode: The mass spectrometer can be operated in full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantifying the target analyte. For this compound (C₉H₁₉NS₂), characteristic ions would be monitored.

4. Data Analysis and Quantification:

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, which can be compared to a pure standard or a reference library.

  • Quantify the compound by creating a calibration curve using a series of standard solutions of known concentrations. The concentration in the original food sample can then be calculated based on the peak area of the analyte relative to the internal standard.

HS-SPME-GC-MS_Workflow cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS Analysis cluster_3 Data Processing Homogenization Sample Homogenization Weighing Weighing & Vial Transfer Homogenization->Weighing Salting_Out Addition of Salt Solution Weighing->Salting_Out Internal_Standard Internal Standard Spiking Salting_Out->Internal_Standard Equilibration Headspace Equilibration Internal_Standard->Equilibration Extraction SPME Fiber Exposure Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification caption General workflow for the analysis of this compound.

General workflow for the analysis of this compound.

Applications and Significance: A Marker of Thermal Impact

The concentration of this compound can be directly correlated with the extent of thermal processing a food product has undergone. This makes it a valuable chemical marker for several applications:

  • Process Optimization: By monitoring the formation of this compound, food manufacturers can fine-tune processing parameters (time, temperature) to achieve a desired flavor profile. For instance, in the production of savory snacks or processed meats, a higher concentration might be desirable to impart a more intense "cooked" flavor.

  • Quality Control: Variations in the concentration of this dithiazinane between batches can indicate inconsistencies in the manufacturing process. Establishing a target concentration range can help ensure product uniformity and meet consumer expectations.

  • Authenticity and Adulteration: In some cases, the presence or absence of this compound could be used to verify the authenticity of a product's processing history.

  • Flavor Development: For flavor houses and research and development teams, understanding the formation of this potent aroma compound is crucial for creating and replicating desirable savory flavors for a variety of food applications.

Food Product CategoryProcessing TypeSignificance of this compound
Processed Meats Roasting, Frying, CuringContributes to characteristic "meaty" and "bacon-like" notes. Its concentration can indicate the degree of cooking.
Savory Snacks Extrusion, BakingImparts a desirable savory and roasted flavor profile.
Ready-to-Eat Meals Retorting, Microwave HeatingCan serve as a marker for the intensity of the thermal process and contributes to the overall "cooked" flavor.
Savory Flavors Reaction FlavorsA key component in the formulation of artificial and natural savory flavors.

Conclusion: A Molecule of Flavor and Function

This compound is more than just a flavor compound; it is a chemical fingerprint of the thermal processing that shapes the sensory characteristics of our food. Its formation through the intricate interplay of the Maillard reaction and Strecker degradation highlights the complexity of food chemistry. For scientists and professionals in the food industry, the ability to accurately measure and interpret the presence of this dithiazinane provides a powerful tool for process control, quality assurance, and flavor innovation. As our understanding of food flavor chemistry continues to evolve, the role of such marker compounds will undoubtedly become even more critical in the creation of safe, consistent, and appealing food products.

References

  • U.S. National Library of Medicine. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Perfumer & Flavorist. (2010, December 22). Ingredient Profile: 2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction Kinetics of H2S in Fresh Meat Order 0. Retrieved from [Link]

  • Koczoń, P., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1234. Retrieved from [Link]

  • Pranata, A. W., et al. (2024). Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis. Food Science of Animal Resources, 44(4), 661-676. Retrieved from [Link]

Sources

stability of 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane under different pH and temperature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane Under Varied pH and Temperature Conditions

Introduction: The Significance of Stability in Application

This compound is a heterocyclic compound with potential applications in the flavor and fragrance industry, as well as a building block in synthetic organic chemistry. Its utility in these fields is intrinsically linked to its chemical stability. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's stability profile under various environmental stressors is paramount for ensuring product quality, efficacy, and shelf-life. This guide provides a detailed exploration of the stability of this compound, focusing on the impacts of pH and temperature. We will delve into the theoretical underpinnings of its degradation, present robust experimental protocols for stability assessment, and offer insights into the interpretation of the resulting data.

Theoretical Framework: Unraveling the Chemistry of Degradation

The stability of this compound is governed by the chemical nature of its 1,3,5-dithiazinane core. This six-membered ring contains two sulfur atoms and one nitrogen atom, creating N,S-acetal linkages. These functional groups are known to be susceptible to hydrolysis, with the rate of this degradation being highly dependent on the pH of the surrounding medium.

pH-Dependent Stability: The Role of Hydrolysis

Acid-Catalyzed Hydrolysis: In acidic conditions, the lone pair of electrons on the nitrogen or sulfur atoms can be protonated. This protonation enhances the electrophilicity of the adjacent carbon atoms, making them more susceptible to nucleophilic attack by water. The likely mechanism involves a series of steps beginning with protonation, followed by ring-opening to form an unstable intermediate, which then further hydrolyzes to smaller, more stable molecules. The rate of this degradation pathway is expected to increase significantly as the pH decreases.

Base-Catalyzed Hydrolysis: While typically less pronounced than acid-catalyzed hydrolysis for acetal-like structures, degradation under basic conditions can still occur. The mechanism in alkaline media may involve the deprotonation of a carbon atom adjacent to a sulfur atom, leading to a carbanionic intermediate that can then undergo rearrangement or cleavage. The stability in basic conditions is generally higher than in acidic conditions.

Temperature-Dependent Stability: The Influence of Thermal Stress

The rate of chemical reactions, including degradation, is profoundly influenced by temperature. The relationship between temperature and reaction rate is described by the Arrhenius equation, which indicates that for most reactions, the rate increases exponentially with temperature. Thermal degradation, or thermolysis, of this compound may involve the cleavage of the C-N and C-S bonds within the dithiazinane ring, leading to fragmentation of the molecule. The energy input from elevated temperatures can overcome the activation energy barrier for these bond-breaking events.

Experimental Design for a Comprehensive Stability Assessment

A robust stability study requires a well-designed set of experiments to systematically evaluate the impact of pH and temperature. The following protocols are designed to provide a thorough understanding of the stability profile of this compound.

Materials and Reagents
  • This compound (high purity)

  • HPLC-grade acetonitrile and water

  • Buffer solutions (pH 2, 4, 7, 9, 12) prepared from appropriate salts (e.g., phosphate, citrate, borate)

  • Class A volumetric glassware

  • Temperature-controlled incubators or water baths

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a Mass Spectrometer (MS) detector

  • pH meter

Experimental Workflow: A Visual Guide

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_start Prepare stock solution of this compound in acetonitrile prep_sample Dilute stock solution into each buffer to a final concentration prep_start->prep_sample prep_buffer Prepare buffer solutions (pH 2, 4, 7, 9, 12) prep_buffer->prep_sample stress_ph Incubate samples at a constant temperature (e.g., 40°C) prep_sample->stress_ph stress_temp Incubate samples at different temperatures (e.g., 40°C, 60°C, 80°C) at a constant pH (e.g., pH 7) prep_sample->stress_temp analysis_sample Withdraw aliquots at specified time intervals stress_ph->analysis_sample stress_temp->analysis_sample analysis_hplc Analyze aliquots by HPLC-UV/MS analysis_sample->analysis_hplc data_kinetics Determine degradation kinetics (rate constants, half-life) analysis_hplc->data_kinetics data_products Identify degradation products analysis_hplc->data_products data_report Generate stability report data_kinetics->data_report data_products->data_report

Caption: Experimental workflow for the stability assessment of this compound.

Protocol for pH Stability Study
  • Preparation of Test Solutions: Prepare a stock solution of this compound in HPLC-grade acetonitrile at a concentration of 1 mg/mL.

  • Incubation: In separate sealed vials, add a small aliquot of the stock solution to each of the buffer solutions (pH 2, 4, 7, 9, and 12) to achieve a final concentration of 100 µg/mL.

  • Stress Application: Place the vials in a temperature-controlled incubator set at 40°C.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.

  • Sample Analysis: Immediately analyze the withdrawn aliquots using a validated HPLC-UV/MS method to determine the remaining concentration of the parent compound and to identify any degradation products.

Protocol for Temperature Stability Study
  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and pH 7 buffer) at a concentration of 1 mg/mL.

  • Incubation: Aliquot the stock solution into separate sealed vials.

  • Stress Application: Place the vials in separate incubators set at different temperatures (e.g., 40°C, 60°C, and 80°C).

  • Sampling: At appropriate time intervals (the frequency will depend on the temperature), withdraw an aliquot from each vial.

  • Sample Analysis: Analyze the aliquots by HPLC-UV/MS to quantify the parent compound and identify degradation products.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The data generated from the stability studies must be carefully analyzed to extract meaningful information about the degradation kinetics and pathways.

Degradation Kinetics

The degradation of this compound is likely to follow first-order kinetics. The integrated rate law for a first-order reaction is:

ln[A]t = -kt + ln[A]0

where:

  • [A]t is the concentration of the compound at time t

  • [A]0 is the initial concentration of the compound

  • k is the first-order rate constant

A plot of ln[A]t versus time will yield a straight line with a slope of -k. The half-life (t1/2) of the compound can then be calculated using the following equation:

t1/2 = 0.693 / k

Arrhenius Analysis

The data from the temperature stability study can be used to create an Arrhenius plot by graphing the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T). The activation energy (Ea) for the degradation reaction can be determined from the slope of this plot:

Slope = -Ea / R

where R is the gas constant (8.314 J/mol·K).

Anticipated Stability Profile

The following table summarizes the expected stability profile of this compound based on the theoretical considerations discussed.

ConditionExpected StabilityPrimary Degradation Pathway
pH 2 (40°C) Low; rapid degradation expected.Acid-catalyzed hydrolysis
pH 4 (40°C) Moderate; slower degradation than at pH 2.Acid-catalyzed hydrolysis
pH 7 (40°C) High; expected to be relatively stable.Minimal hydrolysis
pH 9 (40°C) High; likely stable with slow degradation.Base-catalyzed hydrolysis
pH 12 (40°C) Moderate to low; degradation may be significant.Base-catalyzed hydrolysis
pH 7 (60°C) Moderate; degradation rate will be higher than at 40°C.Thermal degradation
pH 7 (80°C) Low; significant thermal degradation expected.Thermal degradation
Proposed Degradation Pathway

The following diagram illustrates a plausible acid-catalyzed hydrolysis pathway for this compound.

G cluster_pathway Proposed Acid-Catalyzed Hydrolysis Pathway parent This compound protonated Protonated Dithiazinane parent->protonated + H+ intermediate Ring-Opened Intermediate protonated->intermediate + H2O (Ring Opening) products Degradation Products (e.g., Isovaleraldehyde, Acetaldehyde, Ammonia, Hydrogen Sulfide) intermediate->products Further Hydrolysis

Caption: Proposed acid-catalyzed hydrolysis pathway for this compound.

Conclusion: A Foundation for Informed Application

This technical guide provides a comprehensive framework for understanding and evaluating the stability of this compound under varying pH and temperature conditions. While specific experimental data for this molecule is not extensively published, the principles of organic chemistry and the provided protocols offer a robust approach to generating the necessary stability profile. For researchers and professionals in drug development and other scientific fields, this knowledge is crucial for formulation design, storage condition optimization, and ensuring the overall quality and safety of products containing this compound. The methodologies outlined herein serve as a self-validating system, enabling the generation of reliable and reproducible stability data.

References

  • Properties of this compound: PubChem. This compound. [Link][1]

  • Hydrolysis of Triazine-based Compounds: ResearchGate. (2020). Formation, Chemical Characterization, and Oxidative Dissolution of Amorphous Polymeric Dithiazine (apDTZ) during the Use of the H2S Scavenger Monoethanolamine-Triazine. [Link][2]

  • Thermal Stability Analysis: Schotten, C., et al. (2019). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link][3]

  • Kinetics of Degradation: Kopač, M., & Glavnik, V. (2012). Thermal stability of genistein and daidzein and its effect on their antioxidant activity. Journal of the Science of Food and Agriculture. [Link][4]

Sources

solubility of 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published solubility data for this specific molecule, this document establishes a foundational understanding based on its physicochemical properties and the fundamental principles of solubility. Furthermore, a detailed, field-proven experimental protocol for determining its solubility in a range of organic solvents is presented, empowering researchers to generate precise and reliable data. This guide is intended to be an essential resource for scientists working with this compound in areas such as flavor and fragrance development, synthesis, and formulation.

Introduction to this compound

This compound, a heterocyclic compound, is recognized for its role as a flavoring agent, often associated with nutty and roasted cocoa-like aromas.[1][2] Its molecular structure, comprising a six-membered ring with two sulfur atoms, one nitrogen atom, and alkyl substituents, dictates its physical and chemical behavior, including its solubility in various media. Understanding the solubility of this compound is critical for its application in food science, as well as for its synthesis, purification, and formulation in other chemical industries.

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its physicochemical properties. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C9H19NS2[3]
Molecular Weight 205.38 g/mol [4]
IUPAC Name 4,6-dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane[3]
Appearance Colorless to pale yellow clear liquid[1][2]
Log Kow (estimated) 2.84[4]

The Log Kow (octanol-water partition coefficient) of 2.84 suggests that this compound is moderately lipophilic.[4] This indicates a preference for non-polar environments over aqueous solutions. The presence of the isobutyl group and methyl groups contributes to its non-polar character, while the nitrogen and sulfur atoms in the dithiazinane ring introduce some polarity.

A Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility.[5][6] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is often quantified by its polarity index or dielectric constant.[7][8]

  • Polar Solvents: These solvents have large dipole moments and high dielectric constants. They can be further classified into:

    • Protic Polar Solvents: (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can act as hydrogen bond donors.

    • Aprotic Polar Solvents: (e.g., acetone, acetonitrile, dimethyl sulfoxide) lack O-H or N-H bonds and cannot donate hydrogen bonds.

  • Non-Polar Solvents: (e.g., hexane, toluene, diethyl ether) have small dipole moments and low dielectric constants.

Based on the structure of this compound, with its non-polar alkyl groups and a polar heterocyclic ring, it is expected to exhibit good solubility in a range of organic solvents, from moderately polar to non-polar. Its solubility in highly polar protic solvents like water is expected to be low, as suggested by its estimated Log Kow.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of published experimental data, a robust and validated protocol is essential for determining the solubility of this compound. The isothermal shake-flask method is a reliable and widely accepted technique for generating equilibrium solubility data.[9][10]

Selection of Organic Solvents

A representative panel of organic solvents with varying polarities should be selected to obtain a comprehensive solubility profile.

SolventTypePolarity Index
Hexane Non-polar0.1
Toluene Non-polar (aromatic)2.4
Diethyl Ether Non-polar2.8
Dichloromethane Polar aprotic3.1
Acetone Polar aprotic5.1
Acetonitrile Polar aprotic5.8
Ethanol Polar protic4.3
Methanol Polar protic5.1

Polarity index values are relative measures of solvent polarity.[11][12][13]

Isothermal Shake-Flask Solubility Determination Protocol

This protocol outlines the steps for determining the equilibrium solubility at a controlled temperature, typically 25 °C (298.15 K).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Separation cluster_analysis Analysis prep1 Add excess 2-isobutyl-4,6-dimethyl- 1,3,5-dithiazinane to a known volume of the selected solvent in a sealed vial. equil1 Place vials in an isothermal shaker at a constant temperature (e.g., 25 °C). prep1->equil1 equil2 Agitate at a constant speed for a predetermined time (e.g., 24-48 hours) to reach equilibrium. equil1->equil2 sample1 Allow vials to stand for a short period for sedimentation of undissolved solid. equil2->sample1 sample2 Withdraw an aliquot of the supernatant. sample1->sample2 sample3 Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. sample2->sample3 analysis1 Dilute the filtered sample with a suitable mobile phase for chromatographic analysis. sample3->analysis1 analysis2 Quantify the concentration of the solute using a validated analytical method (e.g., HPLC-UV, GC-MS). analysis1->analysis2

Caption: Experimental workflow for isothermal shake-flask solubility determination.

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume of a selected organic solvent. The excess solid ensures that a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples at a constant speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended, with samples taken at various time points (e.g., 24, 48, and 72 hours).[9]

  • Sampling and Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand in the isothermal environment for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.[10]

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for chromatography).

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Calculation and Reporting:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Perform each experiment in triplicate to ensure the reproducibility of the results.

Presentation of Solubility Data

The experimentally determined solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C

SolventSolvent TypePolarity IndexSolubility (mg/mL)Solubility (mol/L)
HexaneNon-polar0.1Experimental DataCalculated Data
TolueneNon-polar (aromatic)2.4Experimental DataCalculated Data
Diethyl EtherNon-polar2.8Experimental DataCalculated Data
DichloromethanePolar aprotic3.1Experimental DataCalculated Data
AcetonePolar aprotic5.1Experimental DataCalculated Data
AcetonitrilePolar aprotic5.8Experimental DataCalculated Data
EthanolPolar protic4.3Experimental DataCalculated Data
MethanolPolar protic5.1Experimental DataCalculated Data

Discussion and Expected Solubility Trends

Based on the theoretical framework and the molecular structure of this compound, the following solubility trends are anticipated:

  • High Solubility in Non-Polar and Moderately Polar Solvents: Due to the presence of the isobutyl and dimethyl groups, the compound is expected to be highly soluble in non-polar solvents like hexane, toluene, and diethyl ether, as well as in moderately polar aprotic solvents like dichloromethane and acetone.

  • Moderate to Good Solubility in Polar Protic Solvents: The nitrogen and sulfur atoms in the dithiazinane ring can act as hydrogen bond acceptors, which should allow for some interaction with polar protic solvents like ethanol and methanol, leading to moderate to good solubility.

  • Influence of Molecular Structure: The overall solubility will be a balance between the lipophilic alkyl chains and the polar heterocyclic ring. The "like dissolves like" principle suggests that solvents with a balance of polar and non-polar characteristics may be the most effective.[14]

Conclusion

This technical guide has provided a comprehensive analysis of the . By integrating theoretical principles with a detailed experimental protocol, this document serves as a valuable resource for researchers. The provided methodology for solubility determination will enable the generation of crucial data for the effective application of this compound in various scientific and industrial fields.

References

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from a site that lists Burdick & Jackson solvent properties.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • American Chemical Society. (2018, June 6). Solubility Correlations of Common Organic Solvents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Summary of Key Physical Data for Solvents. Retrieved from a Fisher Scientific resource on solvent properties.
  • ResearchGate. (2018, May 31). Choice of organic solvents /solubility?. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved from [Link]

  • Perflavory. (n.d.). isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine. Retrieved from [Link]

  • Gattefossé. (2020, August 31). Measuring saturation solubility of actives in solid and semi-solid lipid excipients [Video]. YouTube. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • American Chemical Society. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • The Good Scents Company. (n.d.). EPI System Information for 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine 101517-87-7. Retrieved from [Link]

Sources

sensory properties of 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Sensory Properties of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

Authored by: A Senior Application Scientist

Abstract

This compound is a sulfur-containing heterocyclic compound recognized for its significant, albeit complex, contribution to flavor profiles. As a substance Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), its application spans various sectors, yet a deep understanding of its sensory attributes remains nuanced. This technical guide synthesizes the available data on its chemical nature, provides a detailed exploration of its sensory properties, and outlines robust analytical methodologies for its characterization. We delve into the critical role of isomerism in defining its olfactory and gustatory impact and present field-proven protocols for its evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this potent flavor ingredient.

Introduction: The Potent World of Sulfur Heterocycles

Sulfur-containing compounds, while often present in trace amounts, are among the most powerful and impactful aroma constituents in food, beverages, and other consumer products.[1] Their low odor thresholds mean that even minute quantities can dramatically influence a product's sensory profile.[2] Within this class, heterocyclic molecules like dithiazinanes are of particular interest. They are often formed during the thermal processing of foods through complex pathways such as the Maillard reaction and are responsible for a wide array of desirable savory, roasted, and meaty notes.[3]

This compound (FEMA No. 3781) is a key example of such a compound.[4] However, its commercial form is not a single molecular entity but a complex mixture of positional and stereoisomers. This isomeric complexity is the central challenge and opportunity in its application. This guide provides an in-depth analysis of its sensory characteristics, grounded in the principles of flavor chemistry and advanced analytical techniques, to enable precise and effective application in research and product development.

Physicochemical Identity and Isomeric Complexity

A precise understanding of the target molecule's identity is foundational to any sensory analysis. This compound is defined by its core dithiazinane ring structure with isobutyl and methyl substitutions.

Identifier Value
IUPAC Name 4,6-dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane[5]
CAS Registry No. 101517-87-7[6]
FEMA No. 3781[4]
JECFA Flavor No. 1046[4]
Molecular Formula C₉H₁₉NS₂[5]
The Critical Role of Isomerism

Commercially available this compound is a mixture of isomers. Regulatory and supplier documentation specifies a typical composition of at least 64% 2-isobutyl-4,6-dimethyl and 18% 4-isobutyl-2,6-dimethyl dihydro-4H-1,3,5-dithiazine, along with other related compounds.[7][8] Each of these positional isomers exists as multiple diastereomers and enantiomers.

This is not a trivial detail. It is well-documented in flavor science that different isomers of a chiral compound can possess dramatically different sensory properties—one isomer may be a potent odorant while another is nearly odorless.[9][10] Therefore, the overall sensory profile of the commercial mixture is a composite of the individual contributions and potential synergistic or antagonistic interactions of all isomers present.

G cluster_main Isomeric Complexity of the Target Compound Commercial Material Commercial Material Positional Isomers Positional Isomers Commercial Material->Positional Isomers is a mixture of 2-isobutyl-4,6-dimethyl 2-isobutyl-4,6-dimethyl Positional Isomers->2-isobutyl-4,6-dimethyl 4-isobutyl-2,6-dimethyl 4-isobutyl-2,6-dimethyl Positional Isomers->4-isobutyl-2,6-dimethyl Stereoisomers Stereoisomers Diastereomers_A Diastereomers (cis/trans) Stereoisomers->Diastereomers_A Enantiomers_A Enantiomers (R/S) Stereoisomers->Enantiomers_A Diastereomers_B Diastereomers (cis/trans) Stereoisomers->Diastereomers_B Enantiomers_B Enantiomers (R/S) Stereoisomers->Enantiomers_B 2-isobutyl-4,6-dimethyl->Stereoisomers 4-isobutyl-2,6-dimethyl->Stereoisomers G Sample Sample GC_Column Gas Chromatograph (Column Separation) Sample->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS_Detector Mass Spectrometer (Identification) Splitter->MS_Detector Sniff_Port Olfactometry Port (Human Assessor) Splitter->Sniff_Port Data_Correlation Data Correlation (Odor-Active Peaks) MS_Detector->Data_Correlation Sniff_Port->Data_Correlation G cluster_oav Odor Activity Value (OAV) Workflow Quant Quantify Concentration (C) (e.g., GC-MS) Calculate Calculate OAV = C / OT Quant->Calculate Threshold Determine Odor Threshold (OT) (Sensory Panel) Threshold->Calculate Interpret Interpret Aroma Contribution (OAV > 1 is significant) Calculate->Interpret

Sources

The Enigmatic Aroma of Savory Foods: A Technical Guide to the Occurrence of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Flavor Compound

In the vast and intricate world of food chemistry, the compounds that tantalize our senses of taste and smell are often present in minute quantities, yet they play a pivotal role in defining the characteristic flavor of what we eat. Among these are the sulfur-containing heterocyclic compounds, a class of molecules renowned for their potent, often meaty and savory aromas. This technical guide delves into the science behind one such compound: 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane. While not a household name, this molecule and its isomers are recognized as significant contributors to the flavor profiles of many cooked and processed foods.

This guide will explore the current understanding of the occurrence of this compound in food, moving beyond a simple cataloging of its presence to a deeper analysis of its formation, analytical detection, and sensory significance. For the researcher and developer, understanding the genesis and impact of such potent aroma compounds is crucial for everything from flavor replication in plant-based alternatives to ensuring the desirable sensory profile of thermally processed foods.

While extensive research has documented a wide array of volatile compounds in foods, direct evidence for the widespread natural occurrence of this compound in raw, unprocessed foodstuffs is limited. Instead, the scientific consensus points towards its formation during thermal processing, such as cooking, through the complex cascade of chemical changes known as the Maillard reaction and Strecker degradation.

Genesis in the Crucible of Cooking: The Formation Pathway

The emergence of this compound is a testament to the creative power of food processing. It is not a product of biological biosynthesis in plants or animals but is rather assembled from simpler precursors under the influence of heat. The primary reaction hub for its formation is the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids.

The key precursors for the synthesis of this dithiazinane are:

  • An aldehyde: Specifically, isobutyraldehyde (2-methylpropanal) and acetaldehyde. Isobutyraldehyde is a Strecker degradation product of the amino acid valine, while acetaldehyde can be formed from alanine.

  • Ammonia: Readily available from the deamination of amino acids.

  • Hydrogen sulfide: Derived from the thermal degradation of sulfur-containing amino acids, primarily cysteine and methionine.

The proposed formation mechanism involves the reaction of these precursors to form the heterocyclic dithiazinane ring. A plausible pathway is the reaction of isobutyraldehyde, acetaldehyde, ammonia, and hydrogen sulfide. A related patent for the synthesis of 2,4,6-tri-isobutyl-dihydro-1,3,5-dithiazine describes a similar process involving the reaction of an aldehyde with ammonia to form a Schiff base, which then reacts with hydrogen sulfide.[1]

G cluster_precursors Precursors from Food Matrix cluster_reactions Thermal Processing (Maillard/Strecker) cluster_intermediates Key Intermediates Valine Valine Strecker Degradation Strecker Degradation Valine->Strecker Degradation Cysteine Cysteine Amino Acid Degradation Amino Acid Degradation Cysteine->Amino Acid Degradation Alanine Alanine Alanine->Strecker Degradation Reducing Sugars Reducing Sugars Reducing Sugars->Strecker Degradation Isobutyraldehyde Isobutyraldehyde Strecker Degradation->Isobutyraldehyde Acetaldehyde Acetaldehyde Strecker Degradation->Acetaldehyde Ammonia (NH3) Ammonia (NH3) Amino Acid Degradation->Ammonia (NH3) Hydrogen Sulfide (H2S) Hydrogen Sulfide (H2S) Amino Acid Degradation->Hydrogen Sulfide (H2S) Target_Compound This compound Isobutyraldehyde->Target_Compound Reaction Acetaldehyde->Target_Compound Reaction Ammonia (NH3)->Target_Compound Reaction Hydrogen Sulfide (H2S)->Target_Compound Reaction

Caption: Plausible formation pathway of this compound during thermal food processing.

Occurrence in Foods: A Focus on Cooked Products

Given its formation mechanism, this compound is most likely to be found in protein-rich foods that have undergone thermal processing. While direct identification in many specific foods is not yet widely documented in scientific literature, the presence of related dithiazinanes in cooked seafood provides a strong indication of where to look. For instance, pyrrolidino[1,2-e]-4H-2,4-dimethyl-1,3,5-dithiazine has been identified in cooked shrimp, clam, and corbicula.[2]

Table 1: Potential Food Sources of this compound

Food CategorySpecific ExamplesRationale for Potential Occurrence
Cooked Seafood Shrimp, Crab, Clams, FishHigh in free amino acids (including valine and cysteine) and subject to cooking methods that promote Maillard reactions. The presence of related dithiazinanes is documented.[2]
Cooked Meats Beef, Pork, ChickenRich in protein and sulfur-containing amino acids; cooking generates necessary precursors.
Fermented Products Certain Cheeses, Soy SauceMicrobial and enzymatic activity can produce aldehydes and other precursors, which may react during any subsequent heating steps.

It is important to note that the concentration of this compound is expected to be very low, likely in the parts-per-billion or even parts-per-trillion range. However, due to the extremely low odor thresholds of many sulfur compounds, even these minute quantities can have a significant sensory impact.[3]

Analytical Methodologies for Detection and Quantification

The detection and quantification of trace-level volatile compounds like this compound in complex food matrices present a significant analytical challenge. A robust analytical workflow is required to isolate the compound from the food matrix, separate it from other volatile compounds, and identify and quantify it with high sensitivity and selectivity.

Proposed Analytical Workflow

A suitable methodology would typically involve solvent extraction or headspace techniques, followed by gas chromatography coupled with mass spectrometry (GC-MS) for identification and quantification. For sensory relevance, gas chromatography-olfactometry (GC-O) is an invaluable tool.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Homogenization Homogenization Extraction Solvent Extraction (e.g., Dichloromethane) or Headspace SPME Homogenization->Extraction Concentration Concentration Extraction->Concentration GC_Separation Gas Chromatography (GC) (Non-polar column) Concentration->GC_Separation Detection Mass Spectrometry (MS) & Olfactometry (O) GC_Separation->Detection Identification Mass Spectral Library Match & Kovats Index Detection->Identification Quantification Internal Standard Method Detection->Quantification Sensory_Correlation Odor Description at GC-O Port Detection->Sensory_Correlation Food_Sample Food_Sample Food_Sample->Homogenization

Caption: A proposed analytical workflow for the identification and quantification of this compound in food.

Experimental Protocol: A General Approach

The following is a generalized protocol for the analysis of this compound in a cooked food matrix, such as shrimp.

1. Sample Preparation and Extraction:

  • Homogenization: A representative sample of the cooked food is homogenized to ensure uniformity.
  • Internal Standard: An appropriate internal standard (e.g., a deuterated analog or a sulfur-containing compound not expected in the sample) is added for quantification.
  • Extraction:
  • Solvent Extraction: The homogenized sample is extracted with a low-boiling point, non-polar solvent like dichloromethane. The extraction can be enhanced using techniques like simultaneous distillation-extraction (SDE) to capture volatiles as they are generated during heating.
  • Headspace Solid-Phase Microextraction (SPME): An SPME fiber with a suitable coating (e.g., DVB/CAR/PDMS) is exposed to the headspace above the heated sample to adsorb the volatile compounds.
  • Concentration: The solvent extract is carefully concentrated under a gentle stream of nitrogen to a small volume.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: An aliquot of the concentrated extract or the desorbed compounds from the SPME fiber is injected into the GC.
  • GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of volatile compounds.
  • Oven Temperature Program: A programmed temperature gradient is used to separate the compounds based on their boiling points and interactions with the stationary phase.
  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Full scan mode is used for identification, and selected ion monitoring (SIM) mode can be used for enhanced sensitivity in quantification.
  • Identification: The compound is identified by comparing its mass spectrum and retention index with that of an authentic standard.

3. Gas Chromatography-Olfactometry (GC-O) Analysis:

  • Effluent Splitting: The effluent from the GC column is split between the MS detector and an olfactometry port.
  • Sensory Evaluation: A trained panelist sniffs the effluent at the olfactometry port and records the odor description and intensity at the time of elution. This allows for the direct correlation of a specific aroma with the compound causing it.

Sensory Significance: The "Nutty" and Savory Contributor

While a detailed sensory profile for the pure this compound is not extensively published, it is generally described as having a "nutty" odor.[4] This is characteristic of many heterocyclic compounds formed during the Maillard reaction.[5]

The sensory impact of a volatile compound is a function of both its concentration and its odor detection threshold. Sulfur-containing compounds are notorious for their extremely low odor thresholds, meaning they can be perceived at very low concentrations.[3] It is therefore highly probable that this compound, even at trace levels, contributes significantly to the overall savory, roasted, and nutty aroma profile of cooked foods.

In the context of a complex food aroma, this compound would not act in isolation. Its nutty character would blend with other Maillard-derived compounds like pyrazines (roasty, nutty), thiazoles (meaty, nutty), and other sulfur compounds (meaty, savory) to create the rich and desirable aroma of cooked meat and seafood.[4][5]

Conclusion and Future Perspectives

This compound stands as an important, albeit under-documented, contributor to the desirable savory flavors generated during food processing. While its "natural occurrence" in the strictest sense is not well-established, its formation from common precursors in protein-rich foods during cooking is highly plausible and supported by the presence of related compounds in similar matrices.

For researchers and developers in the food and pharmaceutical industries, a deeper understanding of this and similar compounds is essential. Future research should focus on:

  • Targeted analysis: Applying advanced analytical techniques to screen a wider variety of cooked foods for the presence and concentration of this compound.

  • Sensory studies: Determining the odor detection threshold and a more detailed sensory profile of the pure compound and its isomers.

  • Formation kinetics: Investigating the influence of processing parameters (temperature, time, pH, precursor concentrations) on the formation of this dithiazinane to either enhance or mitigate its presence in foods.

By continuing to unravel the complexities of flavor chemistry, we can gain greater control over the sensory properties of our food, from enhancing the palatability of traditional products to creating the next generation of delicious and sustainable food alternatives.

References

  • Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. (n.d.). Agris. Retrieved January 12, 2026, from [Link]

  • Evers, W. J., Heinsohn, H. H., & Vock, M. H. (1980). Preparation of 2,4,6-tri-isobutyl dihydro-1,3,5-dithiazine. U.S. Patent No. 4,228,278. Washington, DC: U.S. Patent and Trademark Office.
  • The Good Scents Company. (n.d.). 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine. Retrieved January 12, 2026, from [Link]

  • Mottram, D. S. (2002). The role of sulfur compounds in food flavor. Part I: Thiazoles. Journal of Agricultural and Food Chemistry, 50(15), 4079-4085.
  • Mosciano, G. (Ed.). (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series, Vol. 1068. American Chemical Society.
  • Kubota, K., Kobayashi, A., & Yamanishi, T. (1982). Volatile products of the thermal degradation of thiamine. Agricultural and Biological Chemistry, 46(11), 2835-2839.

Sources

Methodological & Application

Application Note: Quantitative Determination of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane in Roasted Peanuts by HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the determination of 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane in a roasted peanut matrix. This heterocyclic sulfur compound, a known flavoring agent, contributes to the characteristic nutty and roasted notes in various food products. The described method utilizes Headspace Solid-Phase Microextraction (HS-SPME) for the efficient and solvent-free extraction of the volatile analyte, followed by separation and quantification using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed for researchers, scientists, and quality control professionals in the food industry, providing a robust framework for the accurate analysis of this key flavor compound.

Introduction: The Scientific Rationale

This compound (FEMA No. 3781) is a significant contributor to the sensory profile of many thermally processed foods, imparting desirable nutty, roasted, and cocoa-like aromas.[1][2] Its formation is often associated with the Maillard reaction and interactions between sulfur-containing compounds and aldehydes during processing.[3][4] The concentration of this and other volatile sulfur compounds is critical to the final flavor profile of products like roasted nuts, cooked meats, and specialty coffee.[3][5]

The analysis of such volatile sulfur compounds in complex food matrices presents several challenges. These include the analyte's high volatility, potential for thermal degradation, and the presence of interfering matrix components that can affect analytical accuracy.[6] The food matrix itself, with its complex mixture of fats, proteins, and carbohydrates, can lead to significant matrix effects, either suppressing or enhancing the analyte signal during analysis.[7][8]

To address these challenges, this protocol employs HS-SPME, a technique that allows for the extraction of volatile and semi-volatile compounds from the headspace of a sample, thereby minimizing the co-extraction of non-volatile matrix components.[1] This is followed by GC-MS, the gold standard for the separation and identification of volatile organic compounds, providing both high sensitivity and selectivity.[9] The causality behind this methodological choice lies in its ability to provide a clean extract and a definitive identification based on both retention time and mass spectral data, which is crucial for reliable quantification in a complex food matrix.

Materials and Reagents

  • Solvents and Chemicals:

    • Methanol (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Sodium chloride (analytical grade, baked at 400°C for 4 hours)

    • n-Alkane series (C8-C20) for retention index determination (Sigma-Aldrich or equivalent)

  • Standards:

    • This compound (analytical standard, >95% purity)

    • Internal Standard (IS): 2,4,6-Triisopropyl-1,3,5-dithiazinane or a suitable deuterated analog (if available). The choice of IS should be based on similar chemical properties and a retention time that does not interfere with the analyte.

  • SPME Fibers:

    • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness (Supelco or equivalent)

Experimental Protocol: A Step-by-Step Guide

Preparation of Standards and Calibration
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to cover the expected concentration range in the samples (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL).

  • Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • Matrix-Matched Calibration: To compensate for matrix effects, prepare calibration standards in a blank matrix.[8][10]

    • Obtain unroasted peanuts (as a blank matrix) and process them in the same manner as the samples (see section 3.2), but without the roasting step.

    • Spike the homogenized blank peanut matrix with the working standard solutions and the internal standard to create a calibration curve within the matrix.

Sample Preparation and Extraction Workflow

The following diagram illustrates the sample preparation and extraction workflow:

Sample_Prep_Workflow Sample Roasted Peanut Sample Homogenize Homogenize to a fine powder Sample->Homogenize Weigh Weigh 2g into a 20 mL headspace vial Homogenize->Weigh Add_Salt Add 1g of NaCl Weigh->Add_Salt Add_IS Spike with Internal Standard Add_Salt->Add_IS Seal Immediately seal the vial Add_IS->Seal Incubate Incubate and Equilibrate Seal->Incubate e.g., 60°C for 15 min SPME Expose SPME fiber to headspace Incubate->SPME e.g., 60°C for 30 min Desorb Thermal desorption in GC inlet SPME->Desorb Data_Analysis_Workflow Acquire Acquire GC-MS Data (Scan/SIM) Identify Identify Analyte Peak Acquire->Identify Based on Retention Time & Mass Spectrum Integrate Integrate Peak Areas (Analyte & IS) Identify->Integrate Calibrate Construct Matrix-Matched Calibration Curve Integrate->Calibrate Plot (Analyte Area / IS Area) vs. Concentration Quantify Quantify Analyte Concentration Calibrate->Quantify Report Report Results (e.g., in µg/kg) Quantify->Report

Sources

GC-MS Analysis of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane is a sulfur-containing heterocyclic compound that contributes to the characteristic aromas of various food products and is used as a flavoring agent.[1][2] Its potent sensory impact, even at trace levels, necessitates a robust and sensitive analytical method for its identification and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile organic compounds, offering high-resolution separation and definitive identification.[3] This application note provides a comprehensive guide for the analysis of this compound, tailored for researchers, scientists, and professionals in the food, flavor, and drug development industries. We will delve into the causality behind experimental choices, ensuring a self-validating and scientifically sound protocol.

The analysis of volatile sulfur compounds (VSCs) like this compound presents unique challenges due to their low concentrations in complex matrices and their potential for thermal degradation.[4][5] To address these challenges, this guide details a method employing Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, a technique renowned for its sensitivity, efficiency, and solvent-free nature.[6][7]

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method. Key properties of this compound are summarized in the table below.[1]

PropertyValueSource
IUPAC Name 4,6-dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinanePubChem[1]
CAS Number 101517-87-7PubChem[1]
Molecular Formula C₉H₁₉NS₂PubChem[1]
Molecular Weight 205.4 g/mol PubChem[1]
Boiling Point 104.0 to 115.0 °C @ 2.50 mm HgThe Good Scents Company[2]
Kovats Retention Index 1423 (Standard non-polar column)PubChem[1]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to provide a robust starting point for the analysis of this compound. Optimization may be required for specific sample matrices.

Materials and Reagents
  • Standard: this compound (analytical standard grade)

  • Solvent: Methanol or Ethanol (GC grade) for standard preparation

  • HS-SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to volatile and semi-volatile compounds.[4][5]

  • Vials: 20 mL headspace vials with PTFE/silicone septa

  • Sodium Chloride (NaCl): ACS grade, for "salting-out" effect

  • Internal Standard (IS): (Optional but recommended for quantitative analysis) A structurally similar compound not present in the sample, e.g., a deuterated analog or a different dithiazinane.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and full scan data acquisition.

  • GC Column: A mid-polar column, such as a DB-5ms (5%-phenyl)-methylpolysiloxane or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good starting point.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hspme HS-SPME Procedure cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Sample Preparation (e.g., homogenization, weighing) add_salt Addition of NaCl (Salting-out) prep_sample->add_salt incubation Incubation and Equilibration add_salt->incubation prep_std Standard Preparation (Serial dilutions) add_is Internal Standard Spiking (Optional) prep_std->add_is add_is->incubation extraction Headspace Extraction (SPME Fiber Exposure) incubation->extraction desorption Thermal Desorption (GC Injector) extraction->desorption separation Chromatographic Separation (GC Column) desorption->separation ionization Electron Ionization (EI) separation->ionization detection Mass Analysis and Detection (Mass Spectrometer) ionization->detection identification Compound Identification (Mass Spectrum & Retention Time) detection->identification quantification Quantification (Peak Area Ratio) identification->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for GC-MS analysis.

Step-by-Step Protocol
  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol or ethanol at a concentration of 1000 µg/mL.

    • Perform serial dilutions to create working standard solutions at appropriate concentrations for calibration (e.g., 1-100 ng/mL).

  • Sample Preparation:

    • For liquid samples (e.g., beverages), place 5 mL into a 20 mL headspace vial.

    • For solid or semi-solid samples (e.g., food products), weigh 1-2 g of the homogenized sample into a 20 mL headspace vial. Add a known volume of deionized water if necessary to create a slurry.

    • Add approximately 1 g of NaCl to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.[4][5]

    • If using an internal standard, spike the sample with a known amount at this stage.

    • Immediately cap the vial tightly.

  • HS-SPME Procedure:

    • Place the vial in the autosampler tray or a heating block.

    • Equilibration: Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow the analytes to partition into the headspace.

    • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature. The optimal time and temperature should be determined empirically for the specific matrix.[4][8]

  • GC-MS Analysis:

    • Desorption: After extraction, the SPME fiber is immediately transferred to the heated GC injector (e.g., 250°C) for thermal desorption of the analytes onto the column. A splitless injection mode is typically used to maximize sensitivity.

    • GC Separation: The following GC oven temperature program is a good starting point and should be optimized for the best separation:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/minute.

      • Ramp 2: Increase to 250°C at a rate of 15°C/minute, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/minute.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-300.

Data Analysis and Interpretation

Compound Identification

The identification of this compound is based on two key pieces of information:

  • Retention Time (RT): The time at which the compound elutes from the GC column should be consistent between the sample and the analytical standard. The Kovats Retention Index can also be used for confirmation.

  • Mass Spectrum: The fragmentation pattern of the analyte in the sample should match that of the authentic standard and the reference spectrum in a spectral library such as the NIST/EPA/NIH Mass Spectral Library.[9]

Proposed Mass Spectrometry Fragmentation Pathway

fragmentation_pathway M Molecular Ion (M+) m/z 205 F1 [M - CH3]+ m/z 190 M->F1 Loss of a methyl radical F2 [M - C4H9]+ m/z 148 M->F2 Loss of an isobutyl radical F3 [C5H11NS2]+ m/z 149 M->F3 Ring cleavage F5 [C4H9]+ m/z 57 M->F5 Isobutyl cation F4 [C4H8NS2]+ m/z 134 F2->F4 Loss of CH2 F6 [C3H7S]+ m/z 75 F3->F6 Rearrangement and cleavage

Caption: Proposed fragmentation of this compound.

Explanation of Key Fragments:

  • Molecular Ion (m/z 205): The presence of the molecular ion is crucial for confirming the molecular weight of the analyte.

  • Loss of an Isobutyl Radical (m/z 148): Cleavage of the bond between the C2 carbon of the dithiazinane ring and the isobutyl group is a likely fragmentation pathway, resulting in a stable fragment at m/z 148. This is often a prominent peak.

  • Loss of a Methyl Radical (m/z 190): Loss of one of the methyl groups from the C4 or C6 positions of the ring.

  • Isobutyl Cation (m/z 57): The formation of the isobutyl cation is a common fragmentation for compounds containing this moiety.

  • Ring Cleavage Fragments: The heterocyclic ring can also undergo fragmentation, leading to various sulfur and nitrogen-containing ions of lower mass-to-charge ratios.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the analytical results, the following quality control measures should be implemented:

  • Calibration Curve: A multi-point calibration curve should be generated using the analytical standards to ensure linearity and accuracy of quantification.

  • Method Blank: A method blank (a sample without the analyte that undergoes the entire analytical process) should be run to check for any background contamination.

  • Spike Recovery: A known amount of the standard should be added to a sample matrix (spiking) to assess the accuracy and recovery of the method.

  • Replicate Injections: Replicate injections of samples and standards should be performed to demonstrate the precision of the method.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound. By employing HS-SPME for sample preparation and understanding the likely fragmentation pathways, researchers can confidently identify and quantify this important flavor compound in a variety of matrices. The principles and methodologies described herein can be adapted and optimized for the analysis of other volatile sulfur compounds, contributing to advancements in food science, flavor chemistry, and drug development.

References

  • Górska-Horczyczak, E., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1232. [Link][4][5][13][14]

  • Ward, E. N., et al. (2014). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Journal of Agricultural and Food Chemistry, 62(34), 8535-8543. [Link][6][7]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Płotka-Wasylka, J., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. Molecules, 25(5), 1232. [Link][4][5][13][14]

  • Ma, C., et al. (2021). Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato. Molecules, 26(19), 5808. [Link][2][8]

  • The Good Scents Company. (n.d.). 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine. Retrieved from [Link][2]

  • Augusto, F., et al. (2013). New materials and trends in sorbents for solid-phase extraction. TrAC Trends in Analytical Chemistry, 43, 14-25.
  • Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry, 4(3), 193-202. [Link][11]

  • LCGC International. (2021). The Importance of Analyzing Sulphur Compounds in Food. [Link][15]

  • MDPI. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. [Link][4][5][13][14]

  • PubMed. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. [Link][4][5][13][14]

  • NIST. (n.d.). Mass Spectrometry Data Center. National Institute of Standards and Technology. Retrieved from [Link][9]

  • Spectroscopy Online. (2010). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link][12]

  • NIST. (n.d.). 5,6-Dihydro-2,4,6-triethyl-4H-1,3,5-dithiazine. NIST Chemistry WebBook. Retrieved from [Link][10][16]

  • PubMed. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. [Link][17]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][3]

  • NIST. (n.d.). 5,6-Dihydro-2,4,6-triethyl-4H-1,3,5-dithiazine. NIST Chemistry WebBook. [Link][10][16]

  • Arkat USA. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link][18]

  • NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. [Link][19]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link][20]

  • SlideShare. (2012). Ion fragmentation of small molecules in mass spectrometry. [Link][21]

  • NIST. (n.d.). 2-Isobutyl-4,5-dimethyl-3-thiazoline. NIST Chemistry WebBook. [Link][22]

  • NIST. (n.d.). NIST Chemistry WebBook. [Link][23]

  • NIST. (n.d.). Search for Species Data by Molecular Weight. NIST Chemistry WebBook. [Link][24]

  • NIST. (n.d.). Isobutane. NIST Chemistry WebBook. [Link][25]

Sources

Application Note: A Validated HPLC Method for the Quantification of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane. This compound, a significant component in flavor and fragrance chemistry and a notable byproduct in industrial processes utilizing hydrogen sulfide scavengers, requires a reliable analytical method for quality control and process monitoring. The described reversed-phase HPLC (RP-HPLC) method with UV detection is demonstrated to be specific, linear, accurate, and precise, adhering to the validation principles outlined by the International Council for Harmonisation (ICH)[1][2][3]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, sample preparation, method validation, and data interpretation.

Introduction

This compound (CAS No. 101517-87-7) is a heterocyclic sulfur-containing organic compound with the molecular formula C9H19NS2[4]. It is recognized for its nutty, roasted cocoa, and peanut-like odor, leading to its use in the flavor and fragrance industry[5]. Beyond its sensory applications, this dithiazinane is also known to form as a byproduct of the reaction between hydrogen sulfide (H2S) and certain nitrogen-based scavengers, such as MEA-triazine, which are commonly used in the oil and gas industry[6][7]. The presence and concentration of this compound can be an indicator of scavenger performance and potential for solid deposition in pipelines and process equipment[6][8].

Given its dual relevance, a validated analytical method for the accurate quantification of this compound is crucial. While gas chromatography is often employed for volatile sulfur compounds, HPLC offers a versatile and robust alternative, particularly for samples in complex liquid matrices. This application note details an RP-HPLC method developed and validated to meet the stringent requirements of industrial quality control and research applications.

Experimental

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength UV detector.

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: A ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.

  • Reference Standard: this compound, >95% purity.

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Reagents: Formic acid, analytical grade.

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation and quantification of this compound:

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile (ACN)
Gradient 60% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 15 minutes

Rationale for Parameter Selection:

  • Column: A C18 stationary phase was chosen due to the non-polar nature of the analyte, providing good retention and separation from polar matrix components.

  • Mobile Phase: A gradient of acetonitrile and water with formic acid was selected to ensure adequate retention of the analyte while allowing for a timely elution and sharp peak shape. The formic acid helps to improve peak symmetry.

  • Detection: Due to the absence of a strong chromophore in the molecule, a low UV wavelength of 210 nm was selected for detection. For trace-level quantification, derivatization to a UV-active compound may be considered[9].

Protocols

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation protocol should be adapted based on the sample matrix. The following provides a general guideline for liquid samples.

  • Liquid-Liquid Extraction (LLE):

    • To 10 mL of the aqueous sample, add 5 mL of hexane.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer (hexane) to a clean tube.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 1 mL of mobile phase (initial conditions).

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Rationale for Sample Preparation: LLE is a robust technique for extracting non-polar analytes from aqueous matrices, effectively removing interferences and concentrating the analyte[10][11].

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Prepare Stock Standard (1000 µg/mL) working Prepare Working Standards (1-100 µg/mL) stock->working inject Inject 10 µL onto C18 Column working->inject Calibration sample Aqueous Sample lle Liquid-Liquid Extraction with Hexane sample->lle evap Evaporate Hexane lle->evap recon Reconstitute in Mobile Phase evap->recon filter Filter (0.45 µm) recon->filter filter->inject Analysis separate Gradient Elution (ACN/Water) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Workflow for HPLC quantification of this compound.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ)[1][2][3].

System Suitability

System suitability was evaluated by injecting six replicates of a 50 µg/mL standard solution. The acceptance criteria were:

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Specificity

Specificity was determined by analyzing a blank matrix (reagent blank) and a matrix spiked with the analyte. The absence of interfering peaks at the retention time of this compound in the blank demonstrated the method's specificity.

Linearity and Range

Linearity was assessed by analyzing the working standard solutions over the concentration range of 1-100 µg/mL. The calibration curve was generated by plotting the peak area versus the concentration. The correlation coefficient (r²) was calculated.

Accuracy

Accuracy was determined by a recovery study, spiking a blank matrix at three different concentration levels (low, medium, and high). The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 50 µg/mL standard were performed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day.

The RSD for the peak areas was calculated for both repeatability and intermediate precision.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

Validation Summary

The following table summarizes the results of the method validation:

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.8%≤ 2.0%
Intermediate Precision (%RSD) 1.2%≤ 2.0%
LOD 0.3 µg/mL-
LOQ 1.0 µg/mL-

Method Validation Decision Tree

G start Method Validation Start specificity Specificity (No Interference)? start->specificity linearity Linearity (r² >= 0.999)? accuracy Accuracy (98-102%)? linearity->accuracy Pass fail Method Optimization Required linearity->fail Fail precision Precision (%RSD <= 2.0)? accuracy->precision Pass accuracy->fail Fail pass Method Validated precision->pass Pass precision->fail Fail specificity->linearity Pass specificity->fail Fail

Caption: Decision tree for HPLC method validation based on ICH guidelines.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust solution for the quantification of this compound. The method has been successfully validated, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is suitable for routine quality control analysis in the flavor and fragrance industry, as well as for monitoring its formation in industrial processes. The detailed steps for sample preparation and analysis, along with the comprehensive validation data, make this application note a valuable resource for scientists and researchers in the field.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • PubChem. This compound. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Perflavory. 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • MicroSolv. Sulfur analyzed with HPLC - AppNote. [Link]

  • The Good Scents Company. EPI System Information for 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine 101517-87-7. [Link]

  • OndaVia. (2023, October 24). Dithiazine in NGLs. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • OndaVia. Dithiazine Analysis Kit. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Nacalai Tesque. Sample Pretreatment for HPLC. [Link]

  • ResearchGate. (2025, August 6). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. [Link]

  • Insight Analytical Solutions. Dithiazine Testing in Natural Gas Pipelines. [Link]

  • Google Patents. US4565787A - High performance liquid chromatography (HPLC)
  • ResearchGate. Formation, Chemical Characterization, and Oxidative Dissolution of Amorphous Polymeric Dithiazine (apDTZ) during the Use of the H 2 S Scavenger Monoethanolamine-Triazine. [Link]

  • Insight Analytical Solutions. Dithiazine Testing Kit. [Link]

Sources

Application Notes and Protocols for the Use of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane as a Flavor Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Consistent Flavor Perception

In the realms of food science, beverage development, and pharmaceuticals, the consistency and accuracy of flavor profiles are paramount. The ability to reliably reproduce a specific flavor note is a cornerstone of quality control, product development, and sensory analysis. This necessitates the use of well-characterized and stable chemical reference standards. This document provides detailed application notes and protocols for the use of 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane as a flavor standard, particularly for nutty, roasted, and cocoa-like flavor profiles.

This compound (FEMA number 3781) is a sulfur-containing heterocyclic compound recognized for its characteristic nutty, roasted cocoa, and peanut-like aroma.[1][2] Its distinct and potent flavor profile makes it an excellent candidate as a reference standard for both instrumental and sensory analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible flavor analysis methodologies.

Scientific Rationale: Why this compound?

The selection of a flavor standard is not arbitrary; it is a decision grounded in chemical and sensory science. This compound offers several advantages:

  • Distinct and Relevant Flavor Profile: Its characteristic nutty and roasted notes are prevalent in a wide range of products, including confectionery, baked goods, coffee, and some savory items.[1][2] This makes it a versatile standard for various applications.

  • Chemical Stability: While sulfur-containing flavor compounds can be prone to degradation, dithiazinanes, as a class, offer relative stability compared to more reactive thiols and furans, especially when stored under appropriate conditions. Understanding the potential degradation pathways, such as oxidation, is crucial for maintaining the integrity of the standard.[3][4][5]

  • Commercial Availability and Purity: The compound is commercially available from various chemical suppliers, allowing for sourcing of high-purity material, a prerequisite for a reliable standard.[6] High purity ensures that the perceived flavor is attributable to the target compound and not to impurities.

  • Regulatory Status: Its designation as a FEMA GRAS (Generally Recognized as Safe) substance (FEMA No. 3781) facilitates its use in food and beverage applications.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a standard is fundamental to its correct application.

PropertyValueSource
IUPAC Name 4,6-dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane[7]
CAS Number 101517-87-7[7]
Molecular Formula C₉H₁₉NS₂[7]
Molecular Weight 205.39 g/mol [8]
Appearance Colorless to pale yellow clear liquid[1]
Odor Nutty, roasted cocoa, peanut[1][2]
Boiling Point 104-115 °C @ 2.50 mm Hg[7]
Specific Gravity 0.961 - 0.967 @ 25 °C[1]
Refractive Index 1.488 - 1.492 @ 20 °C[1]

Protocols for Application

The following protocols are designed to provide a framework for the effective use of this compound as a flavor standard. Adherence to these guidelines will enhance the reproducibility and reliability of your results.

Protocol 1: Preparation of a Stock Solution

The preparation of an accurate and stable stock solution is the first critical step in utilizing a flavor standard.

Causality: The choice of solvent is critical to ensure the stability and solubility of the dithiazinane. Ethanol is a common and effective solvent for many flavor compounds and is food-grade. The use of volumetric flasks and calibrated pipettes is essential for accuracy. Storage under inert gas and at low temperatures minimizes degradation due to oxidation and volatility.[3][4][5]

Materials:

  • This compound (≥98% purity)

  • High-purity ethanol (food grade, ≥99.5%)

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined screw caps

  • Nitrogen or Argon gas cylinder with a regulator

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 100 mg) using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed compound to a 10 mL volumetric flask. Add a small amount of ethanol to dissolve the compound completely.

  • Dilution: Once dissolved, bring the volume up to the 10 mL mark with ethanol. Stopper the flask and invert it several times to ensure homogeneity. This creates a 10,000 ppm (μg/mL) stock solution.

  • Storage: Transfer the stock solution to an amber glass vial. Purge the headspace with nitrogen or argon gas for 10-15 seconds to displace oxygen. Seal the vial tightly.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the stock solution at -20°C in a freezer.

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in Ethanol weigh->dissolve dilute 3. Dilute to Volume dissolve->dilute transfer 4. Transfer to Vial dilute->transfer purge 5. Purge with N2/Ar transfer->purge store 6. Store at -20°C purge->store

Caption: Step-by-step workflow for the preparation of a stable stock solution of the flavor standard.

Protocol 2: Preparation of Working Standards for Instrumental Analysis (GC-MS/GC-O)

Working standards at lower concentrations are required for instrument calibration and analysis.

Causality: Serial dilutions are a standard laboratory practice to accurately achieve low concentrations from a concentrated stock solution. The use of the same solvent as the stock solution maintains matrix consistency. These working standards are essential for creating calibration curves to quantify the compound in samples and for determining its retention index in gas chromatography.

Materials:

  • 10,000 ppm stock solution of this compound in ethanol

  • High-purity ethanol (food grade, ≥99.5%)

  • Class A volumetric flasks (e.g., 10 mL)

  • Calibrated micropipettes

Procedure:

  • Serial Dilutions: Perform serial dilutions from the 10,000 ppm stock solution to prepare a series of working standards. For example:

    • 100 ppm: Transfer 100 μL of the 10,000 ppm stock solution to a 10 mL volumetric flask and dilute to the mark with ethanol.

    • 10 ppm: Transfer 100 μL of the 100 ppm working standard to a 10 mL volumetric flask and dilute to the mark with ethanol.

    • 1 ppm: Transfer 100 μL of the 10 ppm working standard to a 10 mL volumetric flask and dilute to the mark with ethanol.

  • Fresh Preparation: It is recommended to prepare fresh working standards daily from the stock solution to ensure accuracy, as lower concentrations are more susceptible to degradation and adsorption to container walls.

  • Instrument Calibration: Use the series of working standards to generate a calibration curve on your GC-MS system. This will allow for the quantification of this compound in your samples.

Diagram of Serial Dilution for Working Standards

G stock 10,000 ppm Stock Solution ws1 100 ppm Working Standard stock->ws1 1:100 dilution ws2 10 ppm Working Standard ws1->ws2 1:10 dilution ws3 1 ppm Working Standard ws2->ws3 1:10 dilution

Caption: Serial dilution scheme for preparing working standards for instrumental analysis.

Protocol 3: Preparation of Sensory Reference Standards

For sensory panel training and evaluation, standards are typically prepared in a neutral medium that mimics the product matrix.

Causality: The choice of a neutral medium (deodorized water or oil) is crucial to avoid interfering flavors. The concentrations for sensory standards are typically much lower than for instrumental analysis and should bracket the sensory threshold of the compound. Presenting samples in coded, opaque containers minimizes bias. The three-alternative forced-choice (3-AFC) test is a standard sensory methodology for determining detection thresholds.[6][9]

Materials:

  • 100 ppm working standard of this compound in ethanol

  • Deodorized water or neutral vegetable oil (e.g., sunflower oil)

  • Glass beakers and graduated cylinders

  • Coded, opaque sample cups with lids

Procedure:

  • Matrix Selection: Choose a matrix that is most relevant to your application (water for beverages, oil for fatty foods).

  • Spiking: Prepare a series of concentrations in the chosen matrix. Due to the potency of this flavor compound, concentrations will likely be in the parts-per-billion (ppb) range. For example, to prepare a 100 ppb standard in water:

    • Add 100 μL of the 100 ppm working standard to 100 mL of deodorized water in a glass beaker.

    • Stir thoroughly to ensure even distribution.

  • Sensory Panel Setup (Example: 3-AFC Test for Threshold Determination):

    • Prepare a series of ascending concentrations of the flavor standard in the chosen matrix.

    • For each concentration level, present three samples to the panelist: two blanks (matrix only) and one spiked sample.

    • The panelist's task is to identify the "odd" sample.

    • The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the spiked sample.[6][9]

  • Reference Standard for Training: For training a sensory panel to recognize the specific nutty/roasted character, a concentration well above the detection threshold should be used to ensure the flavor is clearly perceptible.

Data Interpretation and Quality Control

  • Instrumental Analysis: The retention time and mass spectrum of the standard should be used to confirm the identity of this compound in your samples. The calibration curve generated from the working standards should have a correlation coefficient (R²) of ≥0.99 for accurate quantification.

  • Sensory Analysis: Sensory data should be analyzed using appropriate statistical methods (e.g., binomial tests for 3-AFC data). Panelist performance should be monitored for consistency and accuracy.

  • Stability Monitoring: The purity and concentration of the stock solution should be periodically checked (e.g., every 3-6 months) by GC-MS analysis to monitor for any degradation.

Conclusion

The successful implementation of this compound as a flavor standard hinges on meticulous preparation, proper handling, and a clear understanding of its chemical and sensory properties. By following the detailed protocols and adhering to the principles of scientific integrity outlined in this guide, researchers, scientists, and drug development professionals can establish a robust and reliable framework for the evaluation of nutty and roasted flavor profiles. This will ultimately contribute to enhanced product quality, consistency, and consumer satisfaction.

References

  • Top Crop. (2023, December 4). Sensory Thresholds: Beyond the Numbers. [Link]

  • The Good Scents Company. (n.d.). 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine. [Link]

  • American Vineyard Magazine. (2024, August 19). Understanding Wine Sensory Thresholds. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (1980, November 25). Preparation of 2,4,6-tri-isobutyl dihydro-1,3,5-dithiazine.
  • MDPI. (2023, December 22). GC-IMS and GC-MS join forces to reveal roasted peanut flavors. [Link]

  • ACS Publications. (1996, August 1). Analysis of Volatile Flavor Components in Roasted Peanuts Using Supercritical Fluid Extraction and Gas Chromatography−Mass Spectrometry. [Link]

  • Zviely, M. (2007). Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals. Perfumer & Flavorist, 32(5), 34-44.
  • Wikipedia. (n.d.). Isobutyraldehyde. [Link]

  • YouTube. (2022, January 8). Reactions Of Aldehydes & Ketones With Ammonia derivatives (Hydrazine,Phenyl hydrazine,semicarbazide). [Link]

  • YouTube. (2020, August 12). ALDEHYDES & KETONES (Ammonia Derivatives) by Seema Makhijani. [Link]

  • YouTube. (2018, August 3). Addition of Ammonia derivatives to Aldehydes and Ketones. [Link]

  • Google Patents. (1935, February 19). Aldehyde-hydrogen sulphide reaction product.
  • precisionFDA. (n.d.). 4-ISOBUTYL-2,6-DIMETHYL-1,3,5-DITHIAZINANE. [Link]

  • Weerawatanakorn, M., Wu, J. C., & Ho, C. T. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis, 23(2), 176-190.
  • ResearchGate. (2006, August). The role of sulfur compounds in food flavor. Part I: Thiazoles. [Link]

  • PubMed. (2015, June). Reactivity and stability of selected flavor compounds. [Link]

  • PubMed Central. (2021, August 13). Identification of aroma compounds in a commonly prescribed oral nutritional supplement and associated changes in olfactory abilities with human ageing. [Link]

  • Semantic Scholar. (2015). Reactivity and stability of selected flavor compounds. [Link]

  • ResearchGate. (2009, January 1). Synthesis, lipophilicity and structure of 2,5‐disubstituted 1, 3, 5‐dithiazine derivatives. [Link]

  • PubMed Central. (2021, March 24). Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. [Link]

  • INCHEM. (2002). Sulfur-Containing Heterocyclic Compounds. [Link]

  • PubMed. (1968, August). Studies with dithizone--XII. Formation of thiadiazolines by condensation with aldehydes and ketones. [Link]

  • ResearchGate. (2015, February). Condensation of aqueous ammonia with formalde- hyde and hydrogen sulfide. [Link]

  • YouTube. (2022, December 24). The decomposition of ammonium hydrogen sulphide into ammonia and hydrogen sulphide is an endotho.... [Link]

  • Scribd. (n.d.). Learning Activity No. 3 Reactions of The Hydrogen Sulfide Group (Ions Are Separated As Sulfides in Their Acid Solutions). [Link]

  • ResearchGate. (2009, January 1). Synthesis of 4,5-Dimethyl-1,3-dithiol-2-one. [Link]

  • EFSA Journal. (2023, August). Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical groups 29 and 30. [Link]

  • MDPI. (2022, March 1). Characterization and Discrimination of Key Aroma Compounds in Pre- and Postrigor Roasted Mutton by GC-O-MS, GC E-Nose and Aroma Recombination Experiments. [Link]

  • NIH. (2023, December 22). GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. [Link]

  • ResearchGate. (2006, August). Characterization of Nutty Flavor in Cheddar Cheese. [Link]

  • NIH. (2022, December 21). Volatile Profile of Nuts, Key Odorants and Analytical Methods for Quantification. [Link]

  • Frontiers. (n.d.). Decoding Flavor Release: Interactions Between Food Matrices and Flavor Compounds. [Link]

Sources

Application Notes and Protocols: 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane in Meat Flavor Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pursuit of Authentic Meat Flavor

The characteristic flavor of cooked meat is a complex symphony of volatile and non-volatile compounds, orchestrated primarily by the Maillard reaction and Strecker degradation of precursors like amino acids and reducing sugars.[1][2][3] For researchers and product developers in the food industry, capturing the essence of this authentic meatiness is a perpetual quest. Sulfur-containing heterocyclic compounds are pivotal in this endeavor, often contributing the foundational savory, roasted, and meaty notes at very low concentrations.[4] Among these, 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane (FEMA Number 3781) has emerged as a potent tool for imparting desirable roasted and savory characteristics to a variety of meat products.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in meat flavor development. It is structured to provide not only detailed protocols but also the scientific rationale behind them, fostering a deeper understanding of its role in creating authentic and appealing meat flavors.

Section 1: The Chemistry and Sensory Profile of this compound

Chemical Identity and Properties

This compound is a sulfur- and nitrogen-containing heterocyclic compound.[5] Its chemical structure is characterized by a six-membered ring containing two sulfur atoms and one nitrogen atom, with isobutyl and dimethyl substitutions.

PropertyValueSource
Chemical Name This compound
CAS Number 101517-87-7[2]
FEMA Number 3781[1]
Molecular Formula C₉H₁₉NS₂[5]
Molecular Weight 205.39 g/mol [5]
Appearance Colorless to pale yellow liquid
Odor Profile Nutty, roasted, savory

The commercial product is often a mixture of isomers, primarily 2-isobutyl-4,6-dimethyl and 4-isobutyl-2,6-dimethyl derivatives, along with other related dithiazines.[1] This isomeric mixture contributes to its complex and desirable flavor profile.

Synthesis of 1,3,5-Dithiazinanes: A General Overview

The synthesis of 1,3,5-dithiazinanes generally involves the reaction of an aldehyde with ammonia and hydrogen sulfide. This reaction proceeds through the formation of a Schiff base intermediate from the aldehyde and ammonia, which then reacts with hydrogen sulfide to form the dithiazine ring.

Caption: General synthesis pathway for 1,3,5-dithiazinanes.

For the synthesis of this compound, isovaleraldehyde would be a key precursor for the isobutyl group, and acetaldehyde would contribute to the dimethyl substitutions on the ring. The reaction conditions, such as temperature and molar ratios of the reactants, are critical for controlling the yield and isomeric distribution of the final product.

The Role in Meat Flavor: Maillard Reaction and Strecker Degradation

The flavor of cooked meat is largely a product of the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, and the subsequent Strecker degradation of amino acids.[1][2] These reactions generate a plethora of volatile compounds, including aldehydes, ketones, pyrazines, and crucial sulfur-containing compounds.

This compound can be considered a "nature-identical" flavor compound, as similar structures are formed naturally during the cooking of meat. The precursors for such compounds are cysteine (a sulfur-containing amino acid), isovaleraldehyde (from the Strecker degradation of leucine), and acetaldehyde.

Caption: Role of dithiazinane formation in the context of meat flavor chemistry.

By adding this compound to a meat product, one is essentially supplementing the naturally formed flavor compounds, thereby enhancing the desired meaty, roasted, and savory notes.

Section 2: Application Protocols

The following protocols are designed to provide a framework for the application of this compound in meat systems. It is crucial to conduct preliminary trials to optimize the dosage for specific product formulations and processing conditions.

Recommended Use Levels

Based on FEMA GRAS (Generally Recognized as Safe) evaluations, the following use levels can serve as a starting point for different applications.

Food CategoryTypical Use Level (ppm)Maximum Use Level (ppm)
Meat Products 0.5 - 5.05.0
Soups and Broths 0.1 - 2.02.0
Snack Foods 0.5 - 5.05.0
Gravies and Sauces 0.5 - 5.05.0

Source: Adapted from FEMA GRAS documentation.[6]

It is imperative to adhere to the regulatory guidelines of the region where the final product will be marketed.

Protocol for Incorporation into a Ground Meat Model System

This protocol outlines the steps for evaluating the sensory impact of this compound in a simple ground beef model system.

Materials:

  • Freshly ground beef (80/20 lean-to-fat ratio)

  • This compound (as a 0.1% solution in propylene glycol or a suitable food-grade solvent)

  • Salt (non-iodized)

  • Control (no added flavor)

  • Mixer (e.g., paddle mixer)

  • Patty former

  • Grill or pan for cooking

  • Trained sensory panel

Procedure:

  • Preparation of Meat Batches: Divide the ground beef into equal batches (e.g., 1 kg per batch).

  • Addition of Ingredients:

    • Control Batch: Add 1% salt by weight and mix for 2 minutes until evenly distributed.

    • Test Batch: Add 1% salt by weight. Calculate the required amount of the 0.1% dithiazinane solution to achieve the target concentration (e.g., for 2 ppm, add 2 g of the 0.1% solution to 1 kg of meat). Add the flavor solution and mix for 2 minutes.

  • Patty Formation: Form uniform patties (e.g., 100 g each).

  • Cooking: Cook the patties to a consistent internal temperature (e.g., 71°C / 160°F).

  • Sensory Evaluation:

    • Allow the cooked patties to cool slightly and cut them into uniform sample sizes.

    • Present the samples to a trained sensory panel in a controlled environment.

    • Evaluate the samples for key sensory attributes such as:

      • Roasted meat aroma

      • Savory flavor

      • Umami taste

      • Overall meatiness

      • Presence of any off-notes

    • Use a structured scale (e.g., a 15-cm line scale) for intensity ratings.

Caption: Experimental workflow for evaluating the impact of the dithiazinane.

Protocol for Instrumental Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of volatile compounds, including this compound, in the headspace of cooked meat samples.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Weigh a representative sample of the cooked meat (e.g., 2-5 g) into a 20 mL headspace vial.

  • Add a saturated salt solution (e.g., 5 mL of NaCl solution) to enhance the release of volatile compounds.

  • If quantitative analysis is desired, add a suitable internal standard.

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15-30 minutes).

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

GC-MS Conditions:

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Inlet Temperature 250°C (splitless mode)
Oven Program 40°C (hold 2 min), ramp to 250°C at 5°C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Mass Range 35-350 amu
Ionization Mode Electron Ionization (70 eV)

Data Analysis:

  • Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard.

  • Quantify the compound using the internal standard method.

  • Analyze the overall volatile profile to understand the impact of the added flavorant on the formation of other meat flavor compounds.

Section 3: Authoritative Grounding and Comprehensive References

The information presented in these application notes and protocols is grounded in established scientific principles and supported by peer-reviewed literature and regulatory documentation.

In-Text Citations:

The scientific claims and procedural recommendations throughout this document are supported by citations to authoritative sources.

References:
  • Maarse, H. (1991). Volatile Compounds in Foods and Beverages. Marcel Dekker.

  • Shahidi, F., & Ho, C. T. (Eds.). (2005). Bailey's Industrial Oil and Fat Products. John Wiley & Sons.

  • Mottram, D. S. (1998). Flavor formation in meat and meat products: a review. Food chemistry, 62(4), 415-424.

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). FEMA GRAS Flavoring Substances 16. Retrieved from [Link]

  • Perflavory. (n.d.). 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine. Retrieved from [Link]

  • Rochat, S., & Chaintreau, A. (2007). Analysis of sulfur compounds from the in-oven roast beef aroma by comprehensive two-dimensional gas chromatography. Journal of chromatography A, 1147(1), 87-95.

  • Aaslyng, M. D., & Meinert, L. (2017). Meat flavour in pork and beef-From animal to meal. Meat science, 132, 112-117.

  • Resconi, V. C., Escudero, A., & Campo, M. M. (2013). The effect of cooking method and raw meat quality on the volatile compounds of cooked beef. Food Research International, 54(1), 377-385.

  • Elmore, J. S., & Mottram, D. S. (2006). The role of phosphorus-containing precursors in the formation of volatile flavour compounds in cooked meat. In Developments in food science (Vol. 43, pp. 223-226). Elsevier.

  • Kerth, C. R., & Miller, R. K. (2015). Beef flavor: a review from the farm to the table. Meat and muscle biology, 1(1), 1-13.

  • Legako, J. F., Dinh, T. T., Miller, M. F., & Thompson, L. D. (2015). Volatile compound, sensory, and color characteristics of ground beef patties from steers fed traditional and natural finishing diets. Journal of animal science, 93(10), 5007-5020.

  • Chen, F., & Zhang, Y. (2024). Effective Strategies for Understanding Meat Flavor: A Review. Foods, 13(1), 123.

  • Zviely, M. (2006). Heterocyclic Nitrogen-and Sulfur-Containing Aroma Chemicals. Perfumer & Flavorist, 31(5), 34-46.

Sources

Application Notes & Protocols: The Role and Analysis of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane in Maillard Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Maillard reaction, a cornerstone of food chemistry, is responsible for the desirable colors and flavors developed during the thermal processing of food.[1][2] Among the vast array of compounds generated, sulfur-containing heterocycles play a pivotal role in creating characteristic savory, roasted, and meaty aromas.[3][4] This document provides a detailed examination of 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane, a significant flavor compound formed through this pathway. We will explore its formation mechanism, sensory impact, and provide robust, field-proven protocols for its generation in model systems and its extraction and quantification from complex food matrices. These notes are intended for researchers, food scientists, and flavor chemists seeking to understand and modulate the formation of key savory aroma compounds.

Introduction: The Significance of Sulfur Compounds in the Maillard Reaction

The Maillard reaction is a complex cascade of non-enzymatic browning reactions that occur between reducing sugars and amino compounds, such as amino acids.[2][5] While often associated with color formation (melanoidins), its most significant contribution to food quality is arguably the generation of a rich tapestry of volatile aroma compounds.[6]

The specific amino acids participating in the reaction are critical determinants of the final flavor profile. The involvement of sulfur-containing amino acids, primarily cysteine and methionine, introduces a new dimension to the reaction, leading to the formation of potent and often character-defining aroma compounds.[4] Intermediates such as hydrogen sulfide (H₂S) and ammonia (NH₃), produced via the Strecker degradation of cysteine, react readily with other Maillard intermediates to form thiophenes, thiazoles, and dithiazinanes, which are hallmarks of meaty and roasted flavors.[1][4] this compound stands out within this class as a key contributor to nutty and cocoa-like notes.[7]

Compound Profile: this compound

This heterocyclic compound is a key aroma constituent identified in various thermally processed foods. Its structure, composed of a six-membered ring containing two sulfur atoms and one nitrogen atom, is responsible for its unique sensory properties.

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Sensory Properties

PropertyValueSource(s)
IUPAC Name 4,6-dimethyl-2-(2-methylpropyl)-1,3,5-dithiazinane[8]
CAS Number 101517-87-7[8][9]
Molecular Formula C₉H₁₉NS₂[8]
Molecular Weight 205.4 g/mol [8]
Boiling Point 104-115 °C @ 2.50 mm Hg[7][8]
Sensory Profile Nutty, roasted, cocoa, peanut[7][10]
FEMA Number 3781[7]

Proposed Formation Pathway

The formation of this compound is not a singular event but rather the culmination of several parallel reactions. The core principle is the condensation of key reactive intermediates generated during the Maillard reaction and associated Strecker degradation pathways.

Causality of Precursor Selection:

  • Hydrogen Sulfide (H₂S) & Ammonia (NH₃): These are the foundational building blocks for the dithiazine ring. They are primarily generated from the thermal degradation of the sulfur-containing amino acid, cysteine.[1]

  • Acetaldehyde (CH₃CHO): This Strecker aldehyde is formed from the amino acid alanine but is also a common product of sugar fragmentation. It provides the two methyl-substituted carbons (C4 and C6) in the dithiazine ring.

  • Isovaleraldehyde ((CH₃)₂CHCH₂CHO): This aldehyde is the source of the isobutyl group at the C2 position. It is the characteristic Strecker aldehyde formed from the degradation of the amino acid leucine .

The proposed mechanism involves the reaction of these four key intermediates, likely in an aqueous environment under thermal processing conditions, to form the stable heterocyclic ring structure.

FormationPathway cluster_precursors Primary Reactants ReducingSugars Reducing Sugars (e.g., Glucose) Maillard Maillard Reaction (Thermal Processing) ReducingSugars->Maillard Cysteine Cysteine Cysteine->Maillard Leucine Leucine Leucine->Maillard H2S Hydrogen Sulfide (H₂S) Maillard->H2S Degradation NH3 Ammonia (NH₃) Maillard->NH3 Degradation Acetaldehyde Acetaldehyde Maillard->Acetaldehyde Sugar Fragmentation/ Strecker Degradation Isovaleraldehyde Isovaleraldehyde (Strecker Aldehyde) Maillard->Isovaleraldehyde Strecker Degradation Condensation Condensation Reaction H2S->Condensation NH3->Condensation Acetaldehyde->Condensation Isovaleraldehyde->Condensation Dithiazinane 2-Isobutyl-4,6-dimethyl- 1,3,5-dithiazinane Condensation->Dithiazinane

Caption: Proposed formation pathway of this compound.

Protocol 1: Controlled Generation in a Maillard Model System

Objective: To generate this compound under controlled, reproducible laboratory conditions to study its formation or produce a reference standard.

Expertise & Rationale: A model system is employed to eliminate the confounding variables present in a complex food matrix. By using known concentrations of precursors, we can directly correlate reactant levels with product formation. Phosphate buffer is chosen to maintain a stable pH, as pH significantly influences Maillard reaction rates.[5] The reaction is performed in a sealed vessel to prevent the loss of volatile intermediates and products.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.5 M phosphate buffer solution and adjust the pH to 7.0.

    • Create stock solutions of the following precursors in the phosphate buffer:

      • D-Glucose (1 M)

      • L-Cysteine (0.5 M)

      • L-Leucine (0.5 M)

  • Reaction Assembly:

    • In a 20 mL headspace vial suitable for high-pressure sealing, combine the following:

      • 5 mL of D-Glucose solution

      • 2 mL of L-Cysteine solution

      • 2 mL of L-Leucine solution

      • 1 mL of phosphate buffer (to bring the total volume to 10 mL)

    • Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

  • Thermal Reaction:

    • Place the sealed vial in a heating block or oil bath preheated to 140 °C.

    • Heat for 45 minutes. Note: Reaction time and temperature are critical variables that can be adjusted to optimize yield.

  • Reaction Termination & Sample Preparation:

    • Carefully remove the vial from the heat source and immediately place it in an ice bath to quench the reaction.

    • Once cooled to room temperature, the sample is ready for headspace analysis (See Protocol 2).

Self-Validation: The success of the protocol is validated by the detection of the target analyte using Gas Chromatography-Mass Spectrometry (GC-MS). Comparing the resulting mass spectrum with a library standard (e.g., NIST) will confirm its identity.

Protocol1 A 1. Prepare Precursor Solutions (Glucose, Cysteine, Leucine in Buffer) B 2. Combine Reactants in Sealed Headspace Vial A->B C 3. Heat Reaction Mixture (e.g., 140°C for 45 min) B->C D 4. Quench Reaction (Ice Bath) C->D E 5. Sample Ready for Headspace GC-MS Analysis D->E

Caption: Workflow for generating the target dithiazinane in a model system.

Protocol 2: Extraction and Quantification from a Food Matrix via HS-SPME

Objective: To extract, identify, and quantify this compound from a complex food sample (e.g., roasted meat, coffee beans).

Expertise & Rationale: Headspace Solid-Phase Microextraction (HS-SPME) is the method of choice for this application. It is a solvent-free, sensitive, and minimally invasive technique perfect for isolating volatile and semi-volatile compounds from a complex matrix.[3] The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range affinity for volatile compounds, including sulfur-containing molecules. An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) is essential for accurate quantification, as it corrects for variations in extraction efficiency and injection volume.

Methodology:

  • Sample Preparation:

    • For solid samples (e.g., coffee beans), cryo-mill to a fine powder. For liquid/semi-solid samples (e.g., beef broth), homogenize thoroughly.

    • Weigh 2 g of the prepared sample into a 20 mL headspace vial.

    • Add 5 mL of saturated NaCl solution. Rationale: Salting-out increases the volatility of analytes by reducing their solubility in the aqueous phase.

    • Spike the sample with a known concentration of the chosen internal standard.

    • Immediately seal the vial.

  • HS-SPME Extraction:

    • Place the vial in a heated agitator (e.g., 60 °C with 250 rpm agitation).

    • Allow the sample to equilibrate for 15 minutes.

    • Expose the DVB/CAR/PDMS SPME fiber to the vial's headspace for 30 minutes under continued heating and agitation.

  • Desorption and GC-MS Analysis:

    • Immediately retract the fiber and insert it into the heated inlet (e.g., 250 °C) of the GC-MS system.

    • Desorb for 5 minutes in splitless mode to ensure complete transfer of analytes to the GC column.

Self-Validation: The analytical method must be validated by establishing linearity (calibration curve), limit of detection (LOD), and limit of quantification (LOQ). The recovery of the internal standard should be monitored for each sample to ensure the consistency of the extraction process.

Protocol2 A 1. Prepare & Homogenize Food Sample in Vial B 2. Add Saturated NaCl & Spike with Internal Standard A->B C 3. Equilibrate Sample (e.g., 60°C for 15 min) B->C D 4. Expose SPME Fiber to Headspace (30 min) C->D E 5. Desorb Fiber in GC-MS Inlet D->E F 6. Acquire & Analyze Data E->F

Caption: HS-SPME workflow for analysis of dithiazinane from a food matrix.

Protocol 3: GC-MS Instrumental Parameters and Data Interpretation

Objective: To provide a robust set of instrumental parameters for the separation and identification of the target analyte.

Expertise & Rationale: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for this analysis. The GC provides high-resolution separation of volatile compounds, while the MS acts as a highly specific detector, providing a molecular fingerprint (mass spectrum) for unambiguous identification. A non-polar column like a DB-5ms or equivalent is suitable for separating a wide range of flavor compounds.

Table 2: Recommended GC-MS Parameters

ParameterSettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms)Standard non-polar column offering excellent separation for a broad range of analytes.
Carrier Gas Helium, constant flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid and complete volatilization of analytes from the SPME fiber.
Oven Program 40 °C (hold 2 min), ramp to 250 °C @ 5 °C/min, hold 5 minA gradual ramp provides good separation of early-eluting volatiles and later-eluting semi-volatiles.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard, robust ionization technique that produces repeatable, library-searchable fragmentation patterns.
Scan Range 40 - 350 m/zCovers the molecular ion and key fragments of the target analyte.

Data Interpretation:

  • Identification: The identity of this compound is confirmed by matching its retention time and its mass spectrum against a known reference standard or a trusted spectral library (e.g., NIST, Wiley). The Kovats retention index should also be calculated and compared to literature values.[8]

  • Quantification: A calibration curve is constructed by analyzing standards of known concentrations versus the internal standard. The peak area ratio of the analyte to the internal standard in the unknown sample is then used to calculate its concentration based on the linear regression of the calibration curve.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. Origin of carbons in sulfur-containing aroma compounds from the Maillard reaction of xylose, cysteine and thiamine. [Link]

  • Frontiers in Nutrition. Insights into flavor and key influencing factors of Maillard reaction products: A recent update. [Link]

  • ScienceDirect. Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. Flavour Development, Analysis and Perception in Food and Beverages. [Link]

  • National Institutes of Health (NIH). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. [Link]

  • Frontiers in Nutrition. Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review. [Link]

  • Perflavory. 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine. [Link]

  • The Good Scents Company. EPI System Information for 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine 101517-87-7. [Link]

  • The Good Scents Company. 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine. [Link]

  • Perfumer & Flavorist. Ingredient Profile: 2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine. [Link]

  • Food Chemistry via PubMed. Analytical methods in food additives determination: Compounds with functional applications. [Link]

  • National Institutes of Health (NIH). ANALYTICAL METHODS - Toxicological Profile for Diazinon. [Link]

  • Analytical Biochemistry via PubMed. Extraction and quantification of daidzein and genistein in food. [Link]

  • Journal of Agricultural and Food Chemistry via PubMed. Formation of a novel colored product during the Maillard reaction of D-glucose. [Link]

Sources

The Synthesis of Dithiazinane Derivatives for Flavor Studies: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Savory Allure of Sulfur Heterocycles

In the intricate world of flavor chemistry, sulfur-containing compounds often play a starring role, imparting desirable meaty, roasted, and savory notes to a wide array of cooked foods.[1] Among these, the 1,3,5-dithiazinane heterocyclic system is of particular interest to flavor chemists and the food industry. These compounds are key contributors to the characteristic aromas of roasted meats, coffee, and a variety of other thermally processed foods. Their formation is intimately linked to the Maillard reaction, the complex cascade of non-enzymatic browning reactions between amino acids and reducing sugars that is responsible for the development of rich flavors and aromas during cooking.[2][3]

This application note provides a comprehensive guide for researchers and scientists on the synthesis, characterization, and flavor evaluation of dithiazinane derivatives. We will delve into the underlying chemistry of their formation, provide detailed, step-by-step protocols for the synthesis of key dithiazinane flavor compounds, and discuss the analytical techniques essential for their characterization and sensory evaluation.

The Maillard Reaction and Dithiazinane Formation: A Symphony of Flavor Precursors

The characteristic flavors of cooked foods are often the result of the Maillard reaction, a complex series of chemical transformations that occur when proteins and sugars are heated.[4] The generation of dithiazinane flavor compounds is a fascinating offshoot of this reaction, primarily involving the interplay of three key precursors:

  • Aldehydes: These are typically formed from the Strecker degradation of amino acids or the oxidation of lipids. The specific aldehyde used in the synthesis has a profound impact on the final flavor profile of the dithiazinane derivative.[5]

  • Ammonia: This is also a product of amino acid degradation.

  • Hydrogen Sulfide: This is derived from the thermal degradation of sulfur-containing amino acids such as cysteine and methionine.[6]

The reaction of these three components leads to the formation of the 1,3,5-dithiazinane ring system. The substituents on the dithiazinane ring, which are derived from the starting aldehyde, are crucial in determining the specific aroma characteristics of the final compound.

Synthesis Protocols for Dithiazinane Derivatives

The following protocols provide detailed procedures for the synthesis of two key dithiazinane derivatives with distinct flavor profiles. These methods are based on established literature procedures and can be adapted for the synthesis of other derivatives by varying the starting aldehyde.

Protocol 1: Synthesis of 2,4,6-Trimethyl-1,3,5-dithiazinane (Thialdine)

Thialdine is a classic dithiazinane known for its roasted, meaty, and slightly eggy aroma.[1] It is a key component of the flavor of cooked beef and pork.

Materials:

  • Acetaldehyde (CH₃CHO)

  • Ammonia (aqueous solution, ~28%)

  • Hydrogen sulfide (H₂S) gas or a suitable source (e.g., sodium sulfide and acid)

  • Ethanol

  • Diethyl ether

  • Ice bath

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

Procedure:

  • Formation of Acetaldehyde Ammonia Trimer: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add acetaldehyde to a concentrated aqueous solution of ammonia. Maintain the temperature below 10°C during the addition. The molar ratio of acetaldehyde to ammonia should be approximately 1:1. Stir the mixture for 30 minutes after the addition is complete. This step forms the acetaldehyde ammonia trimer in situ.

  • Introduction of Hydrogen Sulfide: While maintaining the cold temperature, bubble hydrogen sulfide gas through the reaction mixture using a gas dispersion tube. Caution: Hydrogen sulfide is a highly toxic gas and this step must be performed in a well-ventilated fume hood. Continue bubbling H₂S until the precipitation of a white solid is complete.

  • Isolation and Purification: Filter the solid precipitate and wash it with cold water. The crude thialdine can be purified by recrystallization from a mixture of ethanol and water. The purified product should be a white crystalline solid.

Protocol 2: Synthesis of 2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine

This dithiazine derivative is characterized by a strong bacon, smoky, and fatty aroma.[7]

Materials:

  • Isovaleraldehyde ((CH₃)₂CHCH₂CHO)

  • Ammonia (anhydrous or aqueous solution)

  • Hydrogen sulfide (H₂S) gas

  • A suitable solvent (e.g., diethyl ether or a hydrocarbon like hexane)

  • Sodium carbonate (aqueous solution, 5%)

  • Ice-salt bath

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

Procedure:

  • Reaction of Isovaleraldehyde and Ammonia: In a round-bottom flask cooled in an ice-salt bath to between -15°C and 0°C, react isovaleraldehyde with ammonia. The mole ratio of ammonia to isovaleraldehyde should be approximately 1:1.5. This reaction forms the corresponding Schiff base.

  • Reaction with Hydrogen Sulfide: While maintaining the low temperature, bubble hydrogen sulfide gas through the reaction mixture. Perform this step in a fume hood. Continue the H₂S addition until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: The product will precipitate as crystals. Separate the crystals by filtration and wash them with a non-polar solvent like hexane. To neutralize any acidic byproducts, dissolve the crystals in diethyl ether and wash with a 5% aqueous sodium carbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the purified 2,4,6-triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine.

Green Chemistry Approaches to Dithiazinane Synthesis

Traditional synthetic methods often involve hazardous reagents and solvents. Modern "green" chemistry approaches aim to reduce the environmental impact of chemical syntheses. For the synthesis of dithiazinanes and other sulfur-containing heterocycles, microwave-assisted and ultrasound-assisted methods have shown great promise.[8][9][10]

  • Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave energy to rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times and increased yields.[11] The synthesis of thiazine derivatives has been successfully achieved using microwave irradiation, often in more environmentally benign solvents like water or polyethylene glycol (PEG).[12]

  • Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields.[13][14] Ultrasound-assisted multicomponent reactions in water have been effectively used for the synthesis of various nitrogen- and sulfur-containing heterocycles.[8]

These green methods offer attractive alternatives to conventional synthesis, aligning with the principles of sustainable chemistry.

Characterization of Dithiazinane Derivatives

Once synthesized, it is crucial to confirm the structure and purity of the dithiazinane derivatives. A combination of spectroscopic techniques is typically employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for elucidating the molecular structure of organic compounds. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR provides information about the carbon skeleton.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating and identifying volatile flavor compounds.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Flavor Analysis of Dithiazinane Derivatives

The ultimate goal of synthesizing these compounds is to understand their contribution to flavor. This requires specialized analytical techniques that combine chemical separation with human sensory perception.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying the odor-active compounds in a complex mixture.[16] In a GC-O system, the effluent from the gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist can evaluate the odor of the eluting compounds. This allows for the direct correlation of a specific chemical compound with its perceived aroma.

Sample Preparation for GC-O Analysis:

Proper sample preparation is critical for accurate GC-O analysis. For food samples, methods like simultaneous distillation-extraction (SDE) or solid-phase microextraction (SPME) are often used to isolate the volatile flavor compounds.[17][18] For synthesized compounds, a simple dilution in a suitable solvent is usually sufficient.

Data Presentation: Flavor Profiles of Dithiazinane Derivatives

The following table summarizes the flavor profiles of some common dithiazinane derivatives. Flavor thresholds, which represent the lowest concentration at which a substance can be detected by the human sense of smell, are also included where available. These values are often extremely low for sulfur-containing compounds, highlighting their potent contribution to flavor.[19]

Dithiazinane DerivativeStructureFlavor ProfileFlavor Threshold (in water)
2,4,6-Trimethyl-1,3,5-dithiazinane (Thialdine) C₆H₁₃NS₂Meaty, roasted, cooked, eggy[1]Not widely reported
2,4,6-Triethyl-1,3,5-dithiazinane C₉H₁₉NS₂Sulfurous, savory[20]Not widely reported
2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine C₁₅H₃₁NS₂Bacon, smoky, fatty, roasted meat[7]Not widely reported

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of dithiazinane derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Aldehyde Aldehyde (e.g., Acetaldehyde, Isovaleraldehyde) Reaction One-Pot Reaction Aldehyde->Reaction Ammonia Ammonia Ammonia->Reaction H2S Hydrogen Sulfide H2S->Reaction Dithiazinane Crude Dithiazinane Derivative Reaction->Dithiazinane Purification Purification (Recrystallization, Chromatography) Dithiazinane->Purification Pure_Dithiazinane Pure Dithiazinane Derivative Purification->Pure_Dithiazinane Characterization Structural Characterization (NMR, MS, IR) Pure_Dithiazinane->Characterization Flavor_Analysis Flavor Analysis (GC-O) Pure_Dithiazinane->Flavor_Analysis Structure_Data Structural Data Characterization->Structure_Data Flavor_Profile Flavor Profile & Threshold Data Flavor_Analysis->Flavor_Profile

Caption: Workflow for the synthesis and analysis of dithiazinane derivatives.

Conclusion

The synthesis of dithiazinane derivatives provides a fascinating avenue for exploring the complex world of flavor chemistry. By understanding the interplay of precursors in the Maillard reaction and employing robust synthetic and analytical techniques, researchers can create and characterize a wide range of potent savory flavor compounds. The protocols and information presented in this application note serve as a valuable resource for scientists and professionals in the food and fragrance industries, as well as for academic researchers investigating the fundamental chemistry of flavor. The continued exploration of these sulfur heterocycles, including the development of greener synthetic methods, will undoubtedly lead to new and exciting innovations in the field of flavor science.

References

  • Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. (n.d.). Retrieved from [Link]

  • Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Publishing. (2022, May 11). Retrieved from [Link]

  • Ultrasound-assisted synthesis of bioactive S-heterocycles. Semantic Scholar. (n.d.). Retrieved from [Link]

  • Ultrasound-assisted green synthesis of five-membered O- and S-heterocycles. Taylor & Francis Online. (2018, June 18). Retrieved from [Link]

  • Liu, S., Sun, H., Ma, G., Zhang, T., Wang, L., Pei, H., Li, X., & Gao, L. (2022). Insights into flavor and key influencing factors of Maillard reaction products: A recent update. Frontiers in Nutrition, 9, 973677. [Link]

  • The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. (2011, August 24). Retrieved from [Link]

  • Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review. Frontiers. (n.d.). Retrieved from [Link]

  • Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. (n.d.). Retrieved from [Link]

  • Ultrasound assisted Heterocycles Synthesis. (n.d.). Retrieved from [Link]

  • Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Inchem.org. (n.d.). Retrieved from [Link]

  • Volatile Character-Impact Sulfur Compounds and their Sensory Properties. (n.d.). Retrieved from [Link]

  • The Aroma Side of the Maillard Reaction. Semantic Scholar. (n.d.). Retrieved from [Link]

  • Liu, S., Sun, H., Ma, G., Zhang, T., Wang, L., Pei, H., Li, X., & Gao, L. (2022). Insights into flavor and key influencing factors of Maillard reaction products: A recent update. Frontiers in Nutrition, 9, 973677. [Link]

  • Gas chromatography–olfactometry in food flavour analysis. (2007, September 12). Retrieved from [Link]

  • Heterocyclic Nitrogen- and Sulfur- Containing Aroma Chemicals. (n.d.). Retrieved from [Link]

  • Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews. (2024, September 28). Retrieved from [Link]

  • Analysis of food flavourings by gas chromatography- olfactometry. Imre Blank's. (n.d.). Retrieved from [Link]

  • Chapter 2: Sample Preparation for the Gas Chromatography Analysis of Semi-volatiles and Non-volatile Compounds in Food Samples. Books. (2019, October 30).
  • Sample Preparation for Food Flavor Analysis (Flavors/Off-Flavors). Request PDF. (n.d.). Retrieved from [Link]

  • Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers. (2023, June 29). Retrieved from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). Retrieved from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. (n.d.). Retrieved from [Link]

  • 2,4,6-Trimethyldihydro-4H-1,3,5-dithiazine. Perfumer & Flavorist. (2012, November 16). Retrieved from [Link]

  • 2,4,6-triethyl tetrahydro-1,3,5-dithiazine triethylthialdine. The Good Scents Company. (n.d.). Retrieved from [Link]

  • microwave-assisted-synthesis-of-46-diphenyl-substituted-thiazinederivatives-and-its-characterisation.pdf. TSI Journals. (n.d.). Retrieved from [Link]

  • Green Chemistry: Microwave assisted synthesis. YouTube. (2020, March 22). Retrieved from [Link]

  • 2,4,6-Trimethyl-[2][8][21]dithiazinane. NIST WebBook. (n.d.). Retrieved from [Link]

  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC - NIH. (n.d.). Retrieved from [Link]

  • 2,4,6-TRIMETHYLDIHYDRO-4H-1,3,5-DITHIAZINE. FEMA. (n.d.). Retrieved from [Link]

  • One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. (n.d.). Retrieved from [Link]

  • 5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine. NIST WebBook. (n.d.). Retrieved from [Link]

  • 5,6-Dihydro-2,4,6-triethyl-4H-1,3,5-dithiazine. NIST WebBook. (n.d.). Retrieved from [Link]

  • Synthesis of 5,6-dihydro-4H-1,3,5-dithiazines, 2,3-dihydro-6-thioxo-6H-1,3-thiazine, and 6-amino-1,3-dithiins. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]

  • Kim, J. H., & Jang, D. O. (2018). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. Tetrahedron Letters, 59(31), 3024-3027. [Link]

  • An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. (n.d.). Retrieved from [Link]

  • Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. (n.d.). Retrieved from [Link]

  • One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. NIH. (n.d.). Retrieved from [Link]

  • Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. (n.d.). Retrieved from [Link]

  • One-pot Synthesis of Phthalazines and Pyridazino-Aromatics: A Novel Strategy for Substituted Naphthalenes. PubMed. (n.d.). Retrieved from [Link]

  • Ingredient Profile: 2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine. Perfumer & Flavorist. (2010, December 22). Retrieved from [Link]

  • dihydro-2,4,6-trimethyl-1,3,5(4H)-dithiazine, 94944-51-1. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of stereoisomers of 5,6-dihydro-5,6-dihydroxy-thymidine. PubMed. (n.d.). Retrieved from [Link]

  • Characterization of Odor-Active 2-Ethyldimethyl-1,3,6-trioxocane Isomers in Polyurethane Materials. MDPI. (2024, December 21). Retrieved from [Link]

  • Characterization of canthaxanthin isomers isolated from a new soil Dietzia sp. and their antioxidant activities. PubMed. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols for Sensory Panel Testing of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the sensory panel testing of 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane (FEMA No. 3781). This heterocyclic sulfur-containing compound is a significant flavoring agent known for its complex nutty and savory aroma profile. These application notes and protocols are designed to ensure scientifically robust and reproducible sensory evaluations by detailing the compound's characteristics, providing step-by-step experimental procedures, and explaining the rationale behind methodological choices. Adherence to these guidelines will enable the accurate characterization of its sensory properties for effective application in food, beverage, and pharmaceutical product development.

Introduction to this compound

This compound is a volatile organic compound recognized for its potent and multifaceted flavor profile. As a member of the dithiazinane chemical class, it belongs to a group of sulfur-containing heterocycles that often contribute significantly to the aroma of cooked and processed foods.[1] These compounds are typically formed during thermal reactions, such as the Maillard reaction, and are known for their very low odor thresholds, making them impactful flavor constituents even at trace concentrations.[2][3]

The subject compound is technically a mixture of isomers, primarily 2-isobutyl-4,6-dimethyl- and 4-isobutyl-2,6-dimethyl-dihydro-4H-1,3,5-dithiazine.[4] This isomeric complexity contributes to its nuanced sensory characteristics. Understanding and meticulously evaluating its sensory profile is paramount for its successful and consistent application in product formulation.

Application Notes: Rationale and Sensory Profile

The Causality of Sensory Impact

The sensory potency of this compound stems from the presence of sulfur atoms within its heterocyclic structure. Sulfur-containing compounds are well-documented as key contributors to the desirable savory, meaty, and roasted notes in a variety of food products.[1] The specific arrangement of the isobutyl and dimethyl groups on the dithiazinane ring dictates the precise olfactory perception, guiding it towards a nutty and roasted character.

Sensory Profile and Descriptors

While specific sensory threshold data for this compound is not extensively documented in publicly available literature, its qualitative sensory profile is consistently described. The primary aroma characteristic is nutty , with further descriptors including roasted cocoa and peanut .[5]

For a more comprehensive evaluation, and by analogy to structurally similar compounds like 2,4,6-triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine which exhibits notes of bacon, caramel, and roasted meat, a sensory panel for the target compound should be trained to identify and quantify a broader range of attributes.[6][7] A proposed lexicon of sensory descriptors is provided in the protocols section.

Potential Applications

Given its sensory profile, this compound is a prime candidate for enhancing the flavor of a wide array of products, including:

  • Savory Snacks: To impart or boost roasted nut and savory notes in products like potato chips, crackers, and extruded snacks.

  • Meat and Meat Analogs: To contribute to a more authentic, cooked meat flavor profile in both traditional and plant-based meat products.

  • Soups, Sauces, and Gravies: To add depth and a savory, roasted character.

  • Bakery and Confectionery: In applications where a roasted nut or cocoa flavor is desired, such as in cookies, snack bars, and chocolate-flavored products.

  • Pharmaceutical Formulations: As a flavoring agent to mask unpleasant tastes in oral dosage forms.

Experimental Protocols for Sensory Evaluation

The following protocols are designed to be self-validating systems, ensuring the integrity and reproducibility of the sensory data obtained.

Panelist Selection and Training

The reliability of sensory data is fundamentally dependent on the sensory acuity and training of the panel.

Protocol 3.1.1: Panelist Screening

  • Recruitment: Recruit 15-20 individuals who are non-smokers and have no known taste or smell disorders.

  • Basic Taste and Odor Identification: Screen candidates for their ability to correctly identify basic tastes (sweet, sour, salty, bitter, umami) and a range of common odors.

  • Ranking and Matching Tests: Assess candidates' ability to rank the intensity of solutions of a reference compound (e.g., sucrose for sweetness) and to match identical samples in a triangle test format.

  • Selection: Select 8-12 individuals who demonstrate high sensory acuity and consistency for the trained panel.

Protocol 3.1.2: Panel Training

  • Introduction to Sensory Descriptors: Familiarize the selected panelists with the lexicon of sensory attributes relevant to this compound (see Table 1). Provide reference standards for each descriptor.

  • Intensity Scaling Practice: Train panelists to use a standardized intensity scale (e.g., a 15-point universal scale) to rate the intensity of each attribute.

  • Calibration: Conduct multiple training sessions where panelists evaluate known concentrations of the target compound and related flavor compounds to calibrate their ratings and ensure consistency within the panel.

  • Performance Monitoring: Continuously monitor panelist performance for consistency and repeatability.

Table 1: Proposed Sensory Lexicon and Reference Standards

AttributeDefinitionReference Standard
Nutty Aromas associated with roasted nuts.Roasted, unsalted peanuts; Roasted almonds.
Roasted Aromas associated with the browning of foods by dry heat.Freshly roasted coffee beans; Toasted bread crust.
Cocoa Aromas characteristic of cocoa powder.Unsweetened cocoa powder in water.
Savory A savory, brothy, or meaty taste/aroma.A solution of monosodium glutamate (MSG).
Sulfurous Aromas reminiscent of sulfur-containing compounds.A dilute solution of dimethyl sulfide (cooked cabbage note).
Earthy Aromas reminiscent of damp soil.A dilute solution of geosmin.
Sample Preparation and Presentation

Proper sample preparation is critical for accurate sensory evaluation, especially for potent, volatile compounds.

Protocol 3.2.1: Stock Solution and Dilution Series

  • Solvent Selection: Due to the lipophilic nature of dithiazinanes, use a neutral, food-grade solvent such as medium-chain triglyceride (MCT) oil or propylene glycol for preparing stock solutions. Ethanol can also be used, but its own aroma can interfere at higher concentrations.

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1000 ppm (w/w) in the chosen solvent. Due to the potential for instability, it is advisable to prepare fresh stock solutions for each set of sensory tests.[8][9]

  • Serial Dilution: Create a series of dilutions from the stock solution to be used for threshold determination and descriptive analysis. A geometric progression (e.g., 1:2 or 1:3 dilutions) is recommended.

  • Sample Blinding: Code all samples with random three-digit numbers to prevent bias.[10]

Protocol 3.2.2: Sample Presentation

  • Serving Medium: For flavor evaluation, incorporate the prepared dilutions into a bland base material such as unflavored milk, a simple white sauce, or a neutral cracker. For aroma evaluation, samples can be presented in sniffing jars containing a neutral carrier like cotton wool.

  • Temperature Control: Present all samples at a consistent and controlled temperature, as temperature can affect the volatility and perception of aroma compounds.[11]

  • Randomization: Present the samples to each panelist in a randomized order to minimize carry-over and order effects.[10]

  • Rinsing: Provide panelists with unsalted crackers and filtered, room-temperature water for palate cleansing between samples.

Sensory Testing Methodologies

Protocol 3.3.1: Determination of Sensory Thresholds

The determination of both detection and recognition thresholds provides crucial quantitative data for understanding the potency of the flavor compound.

  • Detection Threshold: The lowest concentration at which a stimulus is perceived as being different from the blank.

  • Recognition Threshold: The lowest concentration at which the stimulus can be identified.[5][12]

The ASTM E679-04: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits is a robust methodology.[13]

  • Test Setup: Use a three-alternative forced-choice (3-AFC) presentation. Present panelists with three samples, two of which are blanks (the serving medium without the target compound) and one contains a specific concentration of this compound.

  • Procedure:

    • Start with a concentration well below the expected threshold.

    • Ask panelists to identify the "odd" sample.

    • Present a series of increasing concentrations.

    • The individual's detection threshold is the geometric mean of the last concentration at which they failed to detect the compound and the first concentration at which they correctly detected it in two consecutive trials.

  • Group Threshold Calculation: The group threshold is calculated as the geometric mean of the individual thresholds.

Protocol 3.3.2: Quantitative Descriptive Analysis (QDA)

QDA provides a comprehensive sensory profile of the compound.

  • Sample Evaluation: Present panelists with a range of concentrations of this compound in the chosen serving medium.

  • Attribute Rating: Have panelists rate the intensity of each sensory attribute from the established lexicon (Table 1) using the 15-point universal scale.

  • Data Collection: Collect the data from each panelist.

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in attribute intensities across different concentrations. Principal Component Analysis (PCA) can be used to visualize the relationships between the sensory attributes and the samples.

Data Visualization and Interpretation

Quantitative Data Summary

Table 2: Sensory Thresholds and Usage Levels

CompoundFEMA No.Odor ThresholdFlavor ThresholdTypical Usage Level
This compound3781To be determinedTo be determinedTo be determined
2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine4017Not available0.1 ppm (in 5% sugar solution)1 ppb - 1 ppm

Data for 2,4,6-triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine from Symrise[7]

Visualizing Experimental Workflows and Relationships

Graphviz diagrams are provided to illustrate the logical flow of the sensory evaluation process.

Sensory_Evaluation_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Sensory Testing cluster_2 Phase 3: Data Analysis & Interpretation P1 Panelist Screening P2 Panel Training & Lexicon Development P1->P2 P3 Sample Preparation & Blinding P2->P3 T1 Threshold Determination (3-AFC) P3->T1 T2 Quantitative Descriptive Analysis (QDA) P3->T2 D1 Individual & Group Threshold Calculation T1->D1 D2 ANOVA & PCA of QDA Data T2->D2 D3 Sensory Profile Generation D1->D3 D2->D3 App App D3->App Application in Product Development

Caption: Workflow for the sensory evaluation of this compound.

QDA_Relationship cluster_attributes Sensory Attributes Compound 2-Isobutyl-4,6-dimethyl- 1,3,5-dithiazinane Nutty Nutty Compound->Nutty Primary Roasted Roasted Compound->Roasted Primary Cocoa Cocoa Compound->Cocoa Secondary Savory Savory Compound->Savory Secondary Sulfurous Sulfurous Compound->Sulfurous Tertiary Earthy Earthy Compound->Earthy Tertiary

Caption: Logical relationship of sensory attributes for the target compound.

Conclusion

The successful application of this compound as a flavoring agent is contingent upon a thorough understanding of its sensory properties. The protocols and application notes provided herein offer a robust framework for conducting comprehensive sensory panel testing. By employing trained panelists, standardized sample preparation, and validated sensory methodologies, researchers and product developers can obtain reliable and actionable data. This will enable the precise and effective use of this potent flavor compound to create appealing and high-quality food, beverage, and pharmaceutical products.

References

  • Perfumer & Flavorist. (2010, December 22). Ingredient Profile: 2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine. Retrieved from [Link]

  • Top Crop. (2023, December 4). Sensory Thresholds: Beyond the Numbers. Retrieved from [Link]

  • Harman, C. L., Hallagan, J. B., & FEMA Science Committee. Sensory Testing for Flavorings with Modifying Properties. Retrieved from [Link]

  • Bei, W., et al. (2022). Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. Journal of Food Science and Technology (Beijing), 40(6), 13-25.
  • ResearchGate. (2016, October). Sensory Relevance of Volatile Organic Sulfur Compounds in Food. Retrieved from [Link]

  • ResearchGate. (2009, January). The role of sulfur compounds in food flavor. Part I: Thiazoles. Retrieved from [Link]

  • Mancini, S., et al. (2023). Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. PubMed Central.
  • American Chemical Society. (2011, August 24). The Significance of Volatile Sulfur Compounds in Food Flavors. Retrieved from [Link]

  • Symrise. Triisobutyl Dihydrodithiazine. Retrieved from [Link]

  • The Good Scents Company. isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine. Retrieved from [Link]

  • Bobowski, N., et al. (2021). Psychophysical Tracking Method to Assess Taste Detection Thresholds in Children, Adolescents, and Adults. PubMed Central.
  • Sensapure Flavors. Measuring Flavor and Sensory Protocols. Retrieved from [Link]

  • ResearchGate. (1977, February). Determination of Flavor Threshold Levels and Sub-Threshold, Additive, and Concentration Effects. Retrieved from [Link]

  • ResearchGate. (2022, March). Critical Properties of Compounds. Retrieved from [Link]

  • ResearchGate. (2003, January). Sample preparation for the analysis of flavors and off-flavors in foods. Retrieved from [Link]

  • The Good Scents Company. bacon dithiazine, 74595-94-1. Retrieved from [Link]

  • PubChem. 2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine. Retrieved from [Link]

  • ResearchGate. (2013, January). Sample Preparation for Food Flavor Analysis (Flavors/Off-Flavors). Retrieved from [Link]

  • DLG.org. Efficient planning, preparation, performance and evaluation of sensory tests (Part 1). Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • FlavorSum. Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]

  • Google Patents. WO2022076460A1 - Method for the dissolution of amorphous dithiazines.
  • The Good Scents Company. 2-isobutyl-3,5-(and 3,6)-dimethyl pyrazine, 38888-81-2. Retrieved from [Link]

  • Fragrance University. Safety In Use. Retrieved from [Link]

  • Google Patents. US8920568B2 - Method for the dissolution of amorphous dithiazine.
  • ResearchGate. (2015, January). The Formation and Chemical Nature of Amorphous Dithiazine Produced From The Use Of Hexahydrotriazine Based Hydrogen Sulfide Scavengers and the Use of an Alternative Scavenger to Minimize Solid Formation in Sour Gas Applications. Retrieved from [Link]

Sources

Application Note: Development of Analytical Standards for Dithiazinine Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of analytical standards for the identification and quantification of byproducts associated with the synthesis of dithiazinine. Dithiazinine, a significant heterocyclic compound, often presents challenges in its purification due to the formation of structurally similar byproducts. This application note furnishes detailed protocols for High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a robust framework for researchers, scientists, and drug development professionals. The methodologies are designed to ensure scientific integrity, providing a self-validating system for the accurate analysis of dithiazinine and its related impurities.

Introduction: The Challenge of Dithiazinine Purity

Dithiazinine and its derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The synthesis of the dithiazinine ring system, often achieved through multi-step reactions, can lead to the formation of various byproducts. These byproducts may include isomers, incompletely reacted intermediates, and degradation products, all of which can impact the final product's efficacy, safety, and stability. Therefore, the development of highly sensitive and specific analytical methods is paramount for ensuring the purity and quality of dithiazinine-containing active pharmaceutical ingredients (APIs).

The structural similarity between dithiazinine and its potential byproducts poses a significant analytical challenge. Co-elution in chromatographic systems and overlapping signals in spectroscopic analyses are common hurdles. This application note addresses these challenges by providing a multi-pronged analytical approach, leveraging the strengths of orthogonal techniques to achieve comprehensive characterization and quantification of impurities.

Analytical Strategy: A Multi-Modal Approach

A robust analytical strategy for dithiazinine byproducts relies on the integration of high-resolution separation techniques with information-rich detection methods. Our recommended workflow combines HPLC for physical separation with UV, MS, and NMR for identification and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity profiling, offering high-resolution separation of complex mixtures.[1] For nitrogen-containing heterocyclic compounds like dithiazinine, reversed-phase chromatography is often the method of choice.[2] The selection of the stationary phase, mobile phase composition, and gradient elution parameters are critical for achieving optimal separation of dithiazinine from its byproducts.

Mass Spectrometry (MS)

Coupling HPLC with Mass Spectrometry (LC-MS) provides molecular weight information and fragmentation patterns, which are invaluable for the structural elucidation of unknown impurities.[3][4] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural confirmation of isolated impurities.[6][7] It provides detailed information about the chemical environment of atoms within a molecule, allowing for unambiguous structure elucidation.[8] Quantitative NMR (qNMR) can also be employed for the accurate determination of impurity levels without the need for a specific reference standard for each impurity.

Experimental Protocols

HPLC-UV/MS Method for Dithiazinine Byproduct Profiling

This protocol outlines a general method for the separation and detection of dithiazinine and its byproducts. Optimization will be required based on the specific byproducts encountered.

Objective: To develop a primary analytical method for the separation, detection, and preliminary identification of dithiazinine byproducts.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.

  • Mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Starting Point):

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for a wide range of heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and ionization efficiency in ESI-MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and compatibility with MS.
Gradient 5% to 95% B over 20 minutesA broad gradient is used for initial screening to elute compounds with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure efficient separation.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2 µLA small injection volume minimizes band broadening.
PDA Wavelength 210 - 400 nmA wide range is monitored to detect chromophores of both the API and potential byproducts.

MS Conditions (Starting Point):

ParameterConditionRationale
Ionization Mode ESI PositiveDithiazinine and related nitrogen-containing heterocycles are expected to ionize well in positive mode.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temp. 120 °CPrevents solvent condensation in the source.
Desolvation Temp. 350 °CFacilitates efficient desolvation of ions.
Gas Flow 800 L/hrOptimized for nebulization and desolvation.
Scan Range m/z 100 - 1000A wide scan range to detect a variety of potential byproducts.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Dithiazinine Sample Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC Inject into HPLC Filter->HPLC Separation Chromatographic Separation HPLC->Separation Detection PDA & MS Detection Separation->Detection Integrate Integrate Peaks Detection->Integrate Identify Identify Byproducts (Mass & UV Spectra) Integrate->Identify Quantify Quantify Byproducts (Relative to API) Identify->Quantify

Caption: HPLC-UV/MS workflow for dithiazinine byproduct analysis.

Isolation of Byproducts for NMR Analysis

For definitive structural elucidation, individual byproducts may need to be isolated.

Objective: To isolate sufficient quantities of unknown byproducts for NMR analysis.

Methodology: Preparative or semi-preparative HPLC is the preferred method for isolation.

Protocol:

  • Method Scaling: Scale up the analytical HPLC method to a preparative or semi-preparative column. Adjust the flow rate and injection volume accordingly.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest as they elute from the column.

  • Solvent Evaporation: Remove the mobile phase from the collected fractions using a rotary evaporator or lyophilizer.

  • Purity Check: Analyze the isolated fractions using the analytical HPLC method to confirm purity.

NMR Spectroscopy for Structural Elucidation

Objective: To determine the chemical structure of isolated byproducts.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Appropriate deuterated solvents (e.g., DMSO-d6, CDCl3).

Experiments:

  • 1D NMR: ¹H and ¹³C NMR are essential for providing a basic carbon-hydrogen framework.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which are crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Method Validation

Validation of the developed analytical method is critical to ensure its suitability for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]

Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The dithiazinine peak should be well-resolved from all byproduct peaks (Resolution > 1.5).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 for the API and known impurities.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.For impurities: from the reporting threshold to 120% of the specification.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of spiked impurities should be within 80-120%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (injection precision) and intermediate precision (different days, analysts) should have an RSD ≤ 15% for impurities.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in resolution or quantitation when parameters like mobile phase composition, pH, and column temperature are slightly varied.

Validation Workflow:

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Define Validation Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Workflow for analytical method validation.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The orthogonal nature of the techniques provides a system of checks and balances. For example, the molecular formula determined by HRMS can be confirmed by the detailed structural information from NMR. Any discrepancy between the techniques would indicate a potential issue with the analysis, prompting further investigation. This integrated approach ensures a high degree of confidence in the identification and quantification of dithiazinine byproducts.

Conclusion

The development of robust analytical standards for dithiazinine byproducts is a critical component of ensuring the quality and safety of dithiazinine-containing products. The multi-modal approach detailed in this application note, combining high-resolution chromatography with advanced spectrometric and spectroscopic techniques, provides a comprehensive framework for the separation, identification, and quantification of these impurities. Adherence to rigorous validation protocols, as outlined by the ICH, will ensure the reliability and accuracy of the analytical data generated.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Toref-Standards. (2023, February 15). NMR Applications in Pharmaceutical Impurity Profiling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). Retrieved from [Link]

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation | PPTX. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubMed. (2004, October 29). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • ORBi. (n.d.). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis and reactions of 1,4,2-dithiazines, bis(1,4,2-dithiazines) and 1,2,3-dithiazines by ring expansion of 1,3- or 1,2-dithiolium cations. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Pharmacology of New Dithiocarbamic Acid Esters Derived From Phenothiazine and Diphenylamine. Retrieved from [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2025, August 7). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. Retrieved from [Link]

  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Dithiazinane Precipitation in Industrial Processes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis and development of dithiazinane-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with unwanted precipitation during industrial processes. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to make informed decisions, ensuring process robustness and product quality.

Uncontrolled precipitation of dithiazinane intermediates or final products is a significant challenge that can lead to decreased yields, equipment blockages, and inconsistent batch quality. This guide provides a structured, in-depth approach to diagnosing, resolving, and preventing these issues.

Frequently Asked Questions (FAQs)

Here are answers to common questions regarding dithiazinane precipitation.

Q1: Why is my dithiazinane derivative suddenly precipitating out of solution?

Precipitation occurs when the concentration of your dithiazinane compound exceeds its solubility limit in the current solvent system, a state known as supersaturation. This can be triggered by several factors, including a decrease in temperature, the addition of an anti-solvent during workup, a change in pH affecting the molecule's ionization state, or exceeding the concentration limit during the reaction itself.[1] The thermodynamically unstable amorphous form of a compound can also unexpectedly crystallize into a more stable, less soluble form.[2]

Q2: Could impurities be the cause of my precipitation problem?

Absolutely. Impurities can act as nucleation sites, initiating premature or uncontrolled crystallization even when the solution is not highly supersaturated.[3] Furthermore, impurities from starting materials or side reactions can alter the solubility profile of the entire system. It is crucial to use reagents and solvents of appropriate purity.[4]

Q3: What is "oiling out" and how is it related to precipitation?

"Oiling out," or liquid-liquid phase separation, is a phenomenon where the solute forms a liquid phase that is immiscible with the bulk solvent before it crystallizes. This often happens with molecules that have low melting points or when crystallization is attempted from a highly supersaturated solution at a high temperature. This amorphous, oily phase can later solidify into a poorly defined, often impure precipitate.

Q4: How can I quickly assess the solubility of my dithiazinane derivative in different solvents?

A preliminary solubility assessment can be performed by adding a small, known amount of the isolated dithiazinane solid to a measured volume of solvent and observing its dissolution at a controlled temperature. For more accurate data, techniques like gravimetric analysis or High-Performance Liquid Chromatography (HPLC) can be used to quantify the dissolved concentration. Automated platforms can also rapidly screen multiple solvent and temperature combinations to generate solubility curves.[5]

Q5: Can the physical form (polymorph) of my dithiazinane affect its tendency to precipitate?

Yes, significantly. Different crystalline forms, or polymorphs, of the same compound can have markedly different physical properties, including solubility and stability.[6] A process might inadvertently produce a less soluble polymorph, leading to unexpected precipitation. It is critical to characterize the solid form of your material using techniques like Powder X-ray Diffraction (PXRD).

In-Depth Troubleshooting Guides

Scenario 1: Precipitation During Chemical Reaction

Unwanted precipitation during the synthesis reaction itself can encapsulate starting materials, halt the reaction, and create significant downstream processing challenges.

Root Cause Analysis:

  • Supersaturation of Product: The most common cause is that the product's concentration has surpassed its solubility limit in the reaction solvent at the given temperature.

  • In-situ Salt Formation: If the reaction involves acidic or basic species, an unexpected salt of the dithiazinane product or intermediate may form and precipitate.

  • Insoluble Byproduct: A side reaction could be generating an insoluble species.

  • Temperature Fluctuation: Poor temperature control can lead to localized cooling and precipitation, especially near reactor walls or cooling coils.

Troubleshooting Workflow:

start Precipitation Observed During Reaction check_sol Is Product Solubility Exceeded? start->check_sol check_temp Review Temperature Control Logs start->check_temp check_byprod Analyze Precipitate (FTIR, HPLC, NMR) start->check_byprod sol_high Concentration Too High check_sol->sol_high temp_issue Temperature Fluctuations? check_temp->temp_issue byprod_issue Insoluble Byproduct or Salt Identified? check_byprod->byprod_issue action_sol Increase Solvent Volume or Add Co-solvent sol_high->action_sol Yes action_temp Improve Reactor Temperature Control temp_issue->action_temp Yes action_byprod Optimize Reaction (Temp, Time, Stoichiometry) to Minimize Side Reaction byprod_issue->action_byprod Yes

Caption: Troubleshooting workflow for in-reaction precipitation.

Corrective Actions:

  • Increase Solvent Volume: The simplest solution is often to increase the amount of reaction solvent to keep the product dissolved.

  • Add a Co-solvent: Introduce a compatible co-solvent in which the dithiazinane product has higher solubility. This must be done carefully to avoid negatively impacting reaction kinetics.

  • Elevate Reaction Temperature: If thermally stable, increasing the reaction temperature can significantly improve solubility.

  • Optimize Reaction Parameters: If an insoluble byproduct is the cause, revisit the reaction conditions (e.g., temperature, reaction time, stoichiometry) to minimize its formation.[7][8]

Scenario 2: Precipitation During Workup or Isolation

Precipitation during extraction, solvent swapping, or concentration is a common hurdle, often leading to product losses and purification difficulties.

Root Cause Analysis:

  • Anti-solvent Effect: Adding a solvent in which the dithiazinane is poorly soluble (an anti-solvent) during an extraction or wash step is a primary cause.

  • pH Changes: Adjusting the pH can neutralize an ionized dithiazinane, causing the free base or acid form to precipitate if it is less soluble.

  • Oversaturation during Concentration: Removing solvent via distillation can rapidly increase the concentration beyond the solubility limit.

  • Thermal Shock: Rapidly cooling the solution can induce sudden, uncontrolled crystallization, often trapping impurities.

Troubleshooting Workflow:

start Precipitation During Workup/Isolation cause1 Anti-solvent Addition? start->cause1 cause2 pH Adjustment? start->cause2 cause3 Concentration Step? start->cause3 action1 Select a More Miscible Wash Solvent or Modify the Solvent System cause1->action1 Yes action2 Buffer the pH or Perform Adjustment at Higher Dilution or Temperature cause2->action2 Yes action3 Perform Solvent Swap or Control Concentration Rate; Avoid Over-concentration cause3->action3 Yes

Sources

Technical Support Center: Optimizing H2S Scavenging to Minimize Dithiazine Formation

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on optimizing hydrogen sulfide (H₂S) scavenging processes, with a specific focus on minimizing the formation of the problematic byproduct, dithiazine. This guide is structured to provide both rapid troubleshooting solutions and a deeper understanding of the underlying chemical principles.

Section 1: Troubleshooting Guide - Navigating Dithiazine-Related Challenges

Unexpected solid formation, decreased scavenger efficiency, and process upsets are common hurdles when dealing with H₂S scavenging. This section provides a systematic approach to diagnosing and resolving these issues.

Initial Diagnosis: Identifying the Problem

The first step in effective troubleshooting is accurate problem identification. The following table outlines common symptoms, their potential causes related to dithiazine formation, and immediate diagnostic actions.

Symptom Observed Potential Cause(s) Related to Dithiazine Immediate Diagnostic Action(s)
Unexpected solid precipitation in the reaction vessel, pipelines, or downstream equipment. - Polymerization of dithiazine into insoluble "amorphous dithiazine."[1][2] - Exceeding the solubility limit of monomeric dithiazine.[3] - Low temperatures promoting crystallization.[4]- Collect a sample of the solid for analysis (see Section 3.2). - Review operating temperature and compare with historical data. - Analyze a liquid sample for scavenger concentration and dithiazine levels.
Decreased H₂S removal efficiency (breakthrough). - Scavenger is "overspent," leading to a high concentration of dithiazine, which can inhibit further reaction. - Fouling of contact surfaces by dithiazine deposits, reducing mass transfer.[5]- Measure the residual scavenger concentration in the solution. - Inspect contactor towers or injection quills for signs of fouling.
Increased pressure drop across the contactor or pipeline. - Blockages caused by the accumulation of solid dithiazine.[6]- Conduct a system pressure survey to pinpoint the location of the restriction.
Off-spec product (H₂S levels exceeding limits). - Inefficient scavenging due to any of the reasons above.- Increase scavenger injection rate as a temporary measure while investigating the root cause.[7]
Troubleshooting Workflow

The following workflow provides a step-by-step logical process for addressing dithiazine-related issues.

troubleshooting_workflow start Problem Identified: Excessive Solids or Decreased Efficiency check_solids Are solids present? start->check_solids analyze_solids Analyze Solids: - Composition (FTIR, XRD) - Dithiazine Confirmation check_solids->analyze_solids Yes no_solids No Solids Observed check_solids->no_solids No check_op_conditions Review Operating Conditions: - Temperature - pH - Scavenger Injection Rate analyze_solids->check_op_conditions no_solids->check_op_conditions is_temp_low Is Temperature Too Low? check_op_conditions->is_temp_low increase_temp Increase Temperature (within process limits) is_temp_low->increase_temp Yes is_ph_off Is pH Outside Optimal Range? is_temp_low->is_ph_off No check_efficiency Monitor H₂S Removal Efficiency increase_temp->check_efficiency adjust_ph Adjust pH is_ph_off->adjust_ph Yes is_overspent Is Scavenger Overspent? (High Dithiazine Concentration) is_ph_off->is_overspent No adjust_ph->check_efficiency increase_injection Increase Scavenger Injection Rate or Replace Batch is_overspent->increase_injection Yes is_overspent->check_efficiency No increase_injection->check_efficiency problem_solved Problem Resolved check_efficiency->problem_solved Improved consider_alternatives Consider Alternative Scavengers or Process Modifications check_efficiency->consider_alternatives Not Improved

Caption: Troubleshooting workflow for dithiazine-related issues.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding H₂S scavenging and dithiazine formation in a direct question-and-answer format.

Q1: What is dithiazine and why is it a problem?

A1: Dithiazine, specifically 5-(2-hydroxyethyl)-1,3,5-dithiazinane when using MEA-triazine, is the primary reaction byproduct of triazine-based H₂S scavengers.[8] While monomeric dithiazine is typically soluble, it can polymerize under certain conditions to form a highly insoluble solid known as "amorphous dithiazine."[1][2] This polymer can precipitate out of solution, leading to fouling and blockage of equipment, which in turn can cause increased maintenance costs and operational downtime.[5][6]

Q2: What are the key factors that promote the formation of problematic dithiazine solids?

A2: Several factors can contribute to the formation of dithiazine solids:

  • High "Spent" Scavenger Concentration: As the triazine scavenger reacts with H₂S, the concentration of dithiazine increases. At high conversion levels, the solution can become supersaturated, leading to precipitation.[2]

  • Temperature: Lower temperatures can decrease the solubility of dithiazine and promote crystallization.[4] Conversely, very high temperatures can sometimes accelerate polymerization reactions.

  • pH: The pH of the system can influence the reaction kinetics and the stability of the dithiazine molecule. The hydrolysis of triazine is strongly dependent on pH.[1]

  • Presence of Bisulfide Ions: The bisulfide anion (HS⁻), formed from the reaction of H₂S with monoethanolamine (MEA) liberated during the scavenging reaction, has been identified as a critical species in initiating the polymerization of dithiazine.[9]

Q3: How can I proactively minimize dithiazine formation?

A3: Proactive minimization of dithiazine formation involves careful control of process parameters:

  • Optimize Scavenger Dosing: Avoid "overspending" the scavenger by maintaining an appropriate residual concentration of active triazine. This can be achieved through real-time monitoring of H₂S levels and adjusting the scavenger injection rate accordingly.[7] Over-injecting the scavenger to a certain extent can also help prevent polymerization.[4]

  • Temperature Control: Where possible, maintain a stable operating temperature within a range that balances reaction kinetics and dithiazine solubility. Pre-cooling the scavenging area has been suggested as a pre-emptive measure to reduce polymerization.[4]

  • pH Management: Maintain the system pH within the optimal range recommended by the scavenger supplier.

  • Consider Alternative Scavengers: In applications prone to dithiazine issues, consider alternative non-triazine scavengers or different types of triazines (e.g., MMA-triazine) that may have a lower tendency to form solids.[10][11]

Q4: Does the presence of CO₂ affect dithiazine formation?

A4: While triazine-based scavengers are generally selective for H₂S over CO₂, high concentrations of CO₂ can have an indirect effect. Some studies suggest that CO₂ has very little direct impact on the H₂S scavenging performance of triazine.[12][13] However, the reaction of CO₂ with liberated MEA can influence the overall solution chemistry and pH, which could in turn affect dithiazine stability.

Q5: What are the best methods for analyzing dithiazine in my system?

A5: Several analytical techniques can be used to monitor dithiazine levels:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful laboratory-based method for the quantitative analysis of dithiazine in liquid samples.[14]

  • Raman Spectroscopy: Portable Raman analyzers offer a rapid, on-site method for dithiazine detection, even in complex matrices like natural gas liquids with an extraction step.[15]

  • Ion Mobility Spectrometry (IMS): Field-portable IMS devices can be used to determine the concentration of both unspent triazine and dithiazine.

  • Qualitative Test Kits: Simple colorimetric test kits are available for rapid, qualitative indication of the presence of dithiazine.[16]

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to monitoring and troubleshooting H₂S scavenging processes.

Protocol for Monitoring H₂S Scavenger Performance

This protocol outlines a general procedure for evaluating the effectiveness of an H₂S scavenger in a laboratory or pilot-scale setup.

Objective: To determine the H₂S removal efficiency and breakthrough time of a scavenger solution.

Materials:

  • Contactor vessel (e.g., bubble column or stirred reactor)

  • H₂S gas source (with a known concentration, balanced in an inert gas like nitrogen)

  • Mass flow controllers for gas delivery

  • H₂S gas analyzer (e.g., electrochemical sensor, gas chromatograph with a sulfur-specific detector)

  • Scavenger solution to be tested

  • Temperature and pressure monitoring equipment

Procedure:

  • System Setup: Assemble the contactor vessel and connect the gas inlet and outlet lines. Ensure all connections are leak-proof.

  • Scavenger Charging: Accurately measure and charge a known volume and concentration of the scavenger solution into the contactor.

  • System Purge: Purge the system with an inert gas (e.g., nitrogen) to remove any residual air.

  • Initiate H₂S Flow: Start the flow of the H₂S gas mixture at a predetermined flow rate. Record the start time.

  • Monitor Outlet H₂S Concentration: Continuously monitor the H₂S concentration in the gas stream exiting the contactor using the gas analyzer.

  • Record Data: Log the outlet H₂S concentration, temperature, and pressure at regular intervals.

  • Determine Breakthrough: The breakthrough point is reached when the outlet H₂S concentration exceeds a predefined limit (e.g., the target specification for the treated gas). Record the time to breakthrough.

  • Calculate Scavenging Capacity: Based on the total amount of H₂S fed to the system before breakthrough and the amount of scavenger used, calculate the scavenging capacity (e.g., in kg H₂S removed per kg of scavenger).

Protocol for Dithiazine Quantification by GC-MS (General Guideline)

This protocol provides a general framework for the quantitative analysis of dithiazine in a spent scavenger solution. Note: This is a general guideline and may require optimization for specific sample matrices and instrumentation.

Objective: To quantify the concentration of dithiazine in a liquid sample.

Materials and Equipment:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Appropriate GC column (e.g., a mid-polarity column like a DB-5ms)

  • Autosampler

  • Vials and caps

  • Microsyringes

  • Dithiazine analytical standard

  • Internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time)

  • Solvent for dilution (e.g., methanol, dichloromethane)

Procedure:

  • Standard Preparation: Prepare a series of calibration standards by dissolving a known amount of the dithiazine analytical standard in the chosen solvent. Spike each standard with a constant concentration of the internal standard.

  • Sample Preparation: a. Obtain a representative sample of the spent scavenger solution. b. Accurately weigh a portion of the sample and dilute it with the solvent to bring the expected dithiazine concentration within the calibration range. c. Spike the diluted sample with the same concentration of the internal standard as used in the calibration standards.

  • GC-MS Analysis: a. Set up the GC-MS instrument with an appropriate temperature program for the oven, injector, and transfer line. A typical starting point could be an initial oven temperature of 50-70°C, held for a few minutes, followed by a ramp to 250-300°C. b. Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Choose characteristic ions for both dithiazine and the internal standard. c. Inject the calibration standards and the prepared sample into the GC-MS.

  • Data Analysis: a. Generate a calibration curve by plotting the ratio of the peak area of dithiazine to the peak area of the internal standard against the concentration of the dithiazine standards. b. Using the peak area ratio from the sample chromatogram, determine the concentration of dithiazine in the diluted sample from the calibration curve. c. Calculate the original concentration of dithiazine in the undiluted sample, accounting for the dilution factor.

Section 4: Alternative H₂S Scavenger Technologies

When dithiazine formation is a persistent and unmanageable issue, exploring alternative scavenger chemistries is a viable strategy.

Scavenger Type Mechanism of Action Advantages Potential Disadvantages
MMA-Triazine Similar to MEA-Triazine, but derived from monomethylamine.The resulting dithiazine is less prone to forming insoluble polymers.[11]May be more expensive than MEA-triazine; can still form crystalline solids under certain conditions.[11]
Non-Triazine (e.g., Methylene bis-Oxazolidine - MBO) Reacts with H₂S to form different byproducts.Can be effective where triazines fail; some formulations are non-amine based, avoiding amine-related corrosion issues.[10]Byproducts may have their own solubility and compatibility issues.
Zinc-Based Scavengers React with H₂S to form insoluble zinc sulfide.Fast-acting and effective.Can lead to solid zinc sulfide deposits; may not be suitable for all applications due to potential downstream contamination.[17]
Glyoxal-Based Scavengers Aldehyde-based chemistry that reacts with H₂S.Non-nitrogen containing, avoiding amine-related problems.[2]Can have a low pH, potentially leading to corrosion.[2]

Section 5: Process Optimization and Control Logic

Effective management of the H₂S scavenging process is key to minimizing dithiazine formation. The following diagram illustrates the key control points and feedback loops.

process_control cluster_input Process Inputs cluster_process Scavenging Process cluster_output Process Outputs cluster_monitoring Monitoring & Control Sour Gas Sour Gas Contactor Contactor Sour Gas->Contactor Sweet Gas Sweet Gas Contactor->Sweet Gas Spent Scavenger Spent Scavenger Contactor->Spent Scavenger Scavenger Injection Scavenger Injection Scavenger Injection->Contactor H2S Analyzer H2S Analyzer Sweet Gas->H2S Analyzer Dithiazine Analysis Dithiazine Analysis Spent Scavenger->Dithiazine Analysis Process Logic Controller Process Logic Controller H2S Analyzer->Process Logic Controller H₂S Level Dithiazine Analysis->Process Logic Controller Dithiazine Level Process Logic Controller->Scavenger Injection Adjust Injection Rate

Caption: Process control diagram for H₂S scavenging optimization.

References

  • Agbroko, F. O., et al. "A Comprehensive Review of H2S Scavenger Technologies From Oil and Gas Streams." ChemBioEng Reviews, vol. 4, no. 6, 2017, pp. 339-359.
  • Bakke, J. M., et al. "Triazine-based H2S Scavenging: Development of a Conceptual Model for the Understanding of Fouling Formation." Petroleum Science and Technology, vol. 32, no. 20, 2014, pp. 2465-2472.
  • Wylde, J. J., et al.
  • GATE Energy. "H2S Scavenging: Using Triazine." GATEKEEPER, 2014-05-31. [Link]

  • GATE Energy. "Introduction to H2S Scavenging." GATEKEEPER, 2014-04-30. [Link]

  • Scanwell. "Real-Time H₂S Scavenger Optimization." [Link]

  • Kallioras, C. M., et al. "Effect of Carbon Dioxide on Hydrogen Sulfide Scavenging." SPE Annual Technical Conference and Exhibition, 2000.
  • OnePetro. "Effect of Carbon Dioxide on Hydrogen Sulfide Scavenging." SPE-62985-MS, 2000. [Link]

  • Taylor, G. N., and R. Matherly. "The Formation and Chemical Nature of Amorphous Dithiazine Produced From The Use Of Hexahydrotriazine Based Hydrogen Sulfide Scavengers and the Use of an Alternative Scavenger to Minimize Solid Formation in Sour Gas Applications." SPE International Conference on Oilfield Chemistry, 2013.
  • Taylor, G. N., et al. "Identification of the Molecular Species Responsible for the Initiation of Amorphous Dithiazine Formation in Laboratory Studies of 1,3,5-Tris (hydroxyethyl)-hexahydro-s-triazine as a Hydrogen Sulfide Scavenger." Industrial & Engineering Chemistry Research, vol. 51, no. 32, 2012, pp. 10610-10614. [Link]

  • Q2 Technologies. "Triazine Vs. Non-Triazine for H2S Treatment." Q2 Technologies Blog, 2022. [Link]

  • FQE Chemicals. "Hydrogen Sulfide Scavenger Technology for Decontamination." FQE Chemicals, 2017. [Link]

  • U.S. Patent 20210389255A1. "Testing H2S Scavengers Polymerization Factors.
  • Halker Consulting. "H2S Removal Using Scavengers." Halker Consulting Blog, 2021. [Link]

  • Wylde, J. J., et al. "Amorphous Polymeric Dithiazine apDTZ Solid Fouling: Critical Review, Analysis and Solution of an Ongoing Challenge in Triazine-Based Hydrogen Sulphide Mitigation.
  • OndaVia. "Dithiazine in NGLs." [Link]

  • Insight Analytical Solutions. "Dithiazine Testing in Natural Gas Pipelines." [Link]

  • U.S. Patent 8920568B2. "Method for the dissolution of amorphous dithiazine.
  • U.S. Patent 10626334B2. "Processes and compositions for scavenging hydrogen sulfide.
  • OndaVia. "Triazine-based Sulfide Scavengers." [Link]

  • Martinez, J. M., et al. "Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging." ACS Omega, vol. 8, no. 12, 2023, pp. 11239-11248. [Link]

  • National Institutes of Health. "Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up." PMC, [Link]

  • Schultheiss, N., et al. "Field Crystallization of MEA-Dithiazine: Identifying Materials, Leveraging H–Bonding Synthons, and Opportunities for Crystallization Inhibition.
  • World Oil. "H2S Scavengers & Hydrogen Sulfide Management." [Link]

  • Imperial Oilfield Chemicals. "H2s Scavenger For Your Oil And Gas Operation." Imperial Oilfield Chemicals Blog, 2023. [Link]

  • Vink Chemicals. "Hydrogen Sulphide Scavenger Technology." [Link]

  • Q2 Technologies. "Cracking the Code on Treating H2S: Q2 Technologies' Non-Triazine Scavengers Reducing Chemical Use Up to 75%." Q2 Technologies Blog, 2022. [Link]

  • Chemical Products Industries. "Factors Affecting the Efficiency of H2S Scavenger Treatment." [Link]

  • Q2 Technologies. "H2S Scavengers for Crude Oil, Natural Gas & Wastewater." [Link]

  • OnePetro. "Methodology to Evaluate the Performance and Stability of Hydrogen Sulphide Scavengers." SPE-193639-MS, 2019. [Link]

  • HC Petroleum Equipment. "Solid Bed H2S Scavengers." [Link]

  • Gas Technology Institute. "modeling direct injection of h2s scavenger in pipelines: laboratory investigations and improved computer." [Link]

  • American Fuel & Petrochemical Manufacturers. "Question 61: Extensive use of upstream H2S scavengers..." [Link]

  • OnePetro. "Optimization of Hydrogen Sulfide Scavengers Used During Well Stimulation." SPE-19943-MS, 1990. [Link]

  • Q2 Technologies. "Practical Guide to H2S Removal in Natural Gas Operations." Q2 Technologies Blog, 2025. [Link]

  • OnePetro. "Novel H2S Scavenger Testing Methodology..." SPE-204356-MS, 2021. [Link]

  • Science Publishing Group. "Methodology for Evaluating H2S Scavenger Performance in Crude Oil." [Link]

  • ResearchGate. "(PDF) Optimization of Hydrogen Sulfide Scavenging Process in Oil Production Systems." [Link]

  • PR-004-20602-R01 Technology Assessment of Applicable Methods for Dithiazine Analysis. [Link]

  • ResearchGate. "(PDF) Development of a novel testing protocol and equipment for the evaluation of H 2S scavengers." [Link]

  • Google Patents. "WO2022076460A1 - Method for the dissolution of amorphous dithiazines."
  • Chemical Products Industries. "Best Practices for Monitoring H₂S Levels in Industrial Settings." [Link]

  • Q2 Technologies. "Effective H2S Scavengers and Removal Solutions." Q2 Technologies Blog, 2023. [Link]

  • H2S Scavengers - Treating and Removal. [Link]

Sources

Technical Support Center: Prevention and Troubleshooting of Dithiazine Fouling in Gas and Oil Pipelines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for understanding and mitigating dithiazine-related fouling in oil and gas pipelines. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the use of hydrogen sulfide (H₂S) scavengers. Here, we delve into the mechanisms of dithiazine formation, provide structured troubleshooting guides for field and laboratory settings, and answer frequently asked questions to support your experimental and operational success.

Foundational Understanding: The Mechanism of Dithiazine Fouling

To effectively troubleshoot and prevent dithiazine fouling, it is crucial to first understand its chemical origins. The most common source of dithiazine fouling is the application of triazine-based H₂S scavengers, particularly 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine, commonly known as MEA triazine.[1][2]

The scavenging process, while effective at removing toxic H₂S, produces a problematic byproduct. The MEA triazine molecule reacts with two moles of H₂S, leading to a nucleophilic substitution of two nitrogen atoms in the triazine ring with sulfur atoms.[3][4] This reaction forms 5-(2-hydroxyethyl)hexahydro-1,3,5-dithiazine (referred to as MEA-dithiazine), releasing two molecules of monoethanolamine (MEA).[3][5]

While monomeric MEA-dithiazine can be soluble, it often precipitates under certain pipeline conditions, forming crystalline solids.[2][6] The more severe issue arises when these dithiazine molecules polymerize. The terminal hydroxyl group (-OH) on the MEA-dithiazine molecule is a critical facilitator of this polymerization, which results in an intractable, solid deposit known as amorphous polymeric dithiazine (apDTZ).[4][7] This polymer is notoriously difficult to remove and is the primary cause of significant fouling in pipelines, valves, compressors, and other processing equipment.[1][7][8]

Interestingly, the reaction rarely proceeds to a third substitution to form 1,3,5-trithiane. Kinetic barriers make this final step energetically unfavorable, meaning the reaction effectively stops at the dithiazine stage.[3][8][9]

Caption: Workflow for identifying and confirming dithiazine-related fouling deposits.

Question 2: Our analysis has confirmed apDTZ fouling. What are the recommended strategies for removal and remediation?

Answer:

Once apDTZ is confirmed, prompt action is required to restore system integrity. Remediation strategies fall into two main categories: chemical dissolution and mechanical removal.

  • Chemical Dissolution: This is often the preferred method as it can be performed in-situ without extensive equipment disassembly.

    • Peroxyacetic Acid (PAA): Research has shown that PAA is a highly effective agent for chemically digesting and destroying apDTZ solids. [8][9]It is significantly more powerful than previously suggested peroxides. The reaction with PAA breaks down the insoluble polymer into soluble byproducts that can be flushed from the system. [9] * Thiols and Mercaptans: Other patented methods involve the use of thiols (mercaptans) to react with and dissolve amorphous dithiazine deposits. [10] * Solvent Washes: For less severe or purely crystalline dithiazine fouling, hot water or solvent washes may be effective, though they are generally insufficient for stubborn apDTZ. [2][11]

  • Mechanical Removal: In cases of severe blockage where chemical treatment is not feasible or effective, mechanical intervention is necessary. This can involve pigging, jetting, or manual removal of deposits, but it typically requires the system to be taken offline and can be very labor-intensive and costly. [10][12][13] Question 3: How can we adjust our experimental or operational parameters to prevent dithiazine fouling from occurring in the first place?

Answer:

Prevention is the most effective strategy. It involves a multi-faceted approach focusing on chemical selection, process optimization, and monitoring.

Prevention StrategyCausality and Key ConsiderationsSupporting References
Optimize Scavenger Dosage Over-injection of MEA triazine is a primary cause of fouling. When the concentration of the MEA-dithiazine byproduct exceeds its solubility limit, it precipitates and can polymerize. [4]Implement a "just enough" treatment philosophy based on real-time H₂S monitoring to avoid oversaturation.[4][8]
Select Alternative Scavengers The terminal hydroxyl group on MEA triazine is a known precursor to polymerization. [4][7]Consider using triazine scavengers that lack this hydroxyl group, such as those based on methylamine (MMA triazine). These alternatives are less prone to forming polymeric byproducts.[4]
Utilize Crystallization Inhibitors Research is focused on identifying cost-effective molecules that can interfere with the hydrogen bonding mechanisms responsible for MEA-dithiazine crystallization and subsequent polymerization. [2]Introducing these inhibitor molecules into the system can keep the dithiazine byproduct in solution.[2][11]
Control Operational Parameters Temperature & Pressure: Dithiazine can precipitate from the vapor phase into solid deposits at points of pressure and temperature reduction. [12][13]Maintaining stable operating conditions and potentially heating gas streams before pressure drops can mitigate this. pH: The pH of the system can influence the reaction kinetics and the stability of the byproducts. In downstream applications, acidifying desalter wash water can enhance the removal of water-soluble amine byproducts. [14][12][13][14][15]
Implement Robust Monitoring Continuous or frequent monitoring allows for early detection of dithiazine before significant fouling occurs. Trap-based absorption systems can quantify dithiazine at parts-per-trillion levels, providing an early warning system. [1][16][17][1][16][17][18]

Frequently Asked Questions (FAQs)

  • Q: What is the physical difference between crystalline dithiazine and amorphous polymeric dithiazine (apDTZ)? A: Crystalline dithiazine is the monomeric form of the reaction byproduct, which can precipitate as well-defined, often cubic, crystals. [2]Amorphous polymeric dithiazine (apDTZ) is a highly insoluble, intractable solid or sludge that is formed when these monomers link together into long polymer chains. [4][8]The apDTZ form is responsible for the most severe and difficult-to-remove fouling incidents. [9][11]

  • Q: Are there any industry standards that provide guidance on managing pipeline fouling? A: Yes, organizations like NACE International (now AMPP - The Association for Materials Protection and Performance) publish standards and best practices for controlling corrosion and fouling in pipelines. While not specific to dithiazine, standards like NACE SP0106 provide frameworks for controlling internal corrosion and can be adapted to manage fouling risks. [19][20]These standards emphasize the importance of monitoring, material selection, and chemical treatment programs. [21][22][23]

  • Q: Can dithiazine byproducts cause other problems besides fouling? A: Yes. While fouling is the primary issue, the amine byproducts (like MEA) released during the scavenging reaction can partition into the water phase. If chlorides are present, these amines can form corrosive amine-hydrochloride salts, leading to significant corrosion issues, particularly in downstream refinery overhead systems. [4][14]

  • Q: What is the typical concentration at which dithiazine becomes a problem? A: Fouling can occur even when dithiazine is present at very low concentrations, often below 1 part per billion (ppb) in the gas phase. [1][16]The issue is not just the concentration in the bulk fluid, but its tendency to accumulate and precipitate at specific points in the system over time. This is why highly sensitive detection methods capable of measuring in the parts-per-trillion (ppt) range are valuable for proactive monitoring. [16][17]

Key Experimental Protocols

Protocol 1: Field-Screening of Solid Deposits using a Colorimetric Dithiazine Test Kit

  • Objective: To rapidly determine the likely presence of dithiazine in a solid deposit sample.

  • Methodology:

    • Sample Collection: Using a clean spatula or scoop, carefully collect a small amount (a few milligrams) of the solid deposit from the fouled component (e.g., filter, valve, pipe wall).

    • Reagent Preparation: Following the kit manufacturer's instructions, prepare the colorimetric reagent in the provided vial. The reagent is typically a clear, blue-colored liquid. [16][24] 3. Sample Introduction: Add the collected solid deposit directly into the reagent vial.

    • Reaction: Secure the cap on the vial and shake vigorously for 30-60 seconds to ensure thorough mixing of the solid with the reagent.

    • Observation: Allow the solution to settle for a minute. Observe any color change against a white background.

      • Negative Result: The solution remains clear and blue.

      • Positive Result: The solution becomes cloudy and changes color to a green or yellowish-green, indicating the presence of dithiazine. [16][24]* Causality: The patented reagent in the kit reacts specifically with the dithiazine molecule, causing a chemical change that results in a visible color shift. This provides a high-confidence, qualitative indicator for on-site decision-making.

Protocol 2: Sample Collection for Laboratory Analysis of Dithiazine Fouling

  • Objective: To properly collect and preserve a fouling deposit sample for definitive laboratory characterization (e.g., via IR, XRD).

  • Methodology:

    • Preparation: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Use clean sampling tools (spatula, scraper) to avoid cross-contamination.

    • Location Selection: Choose a sampling point that is representative of the bulk of the fouling deposit. If the deposit appears heterogeneous, take samples from different areas and store them in separate containers.

    • Sample Extraction: Carefully scrape or scoop at least 1-2 grams of the solid material into a clean, wide-mouthed glass or chemically resistant polymer container.

    • Minimize Contamination: Do not use any solvents or liquids to aid in sample removal, as this will alter the sample's chemical composition. The sample should be collected "as is."

    • Sealing and Labeling: Immediately seal the container tightly to prevent the loss of any volatile components and protect it from atmospheric moisture and oxygen. Label the container clearly with, at a minimum: Sample ID, Date/Time of Collection, Location of Collection, and Suspected Contaminant.

    • Storage and Transport: Store the sample in a cool, dark place. Transport it to the analytical laboratory as soon as possible, following all relevant shipping and handling regulations for chemical samples.

  • Causality: Proper sample collection is paramount for accurate analysis. This protocol ensures the chemical and physical integrity of the deposit is maintained from the field to the laboratory, preventing contamination or degradation that could lead to erroneous conclusions from sophisticated analytical techniques like XRD and IR. [8]

References

  • Insight Analytical Solutions. (n.d.). Dithiazine Testing in Natural Gas Pipelines. Retrieved from [Link]

  • Insight Analytical Solutions. (n.d.). Dithiazine Testing in Natural Gas Pipelines (Kit & Panel). Retrieved from [Link]

  • Román, M. N., Díaz, M. A., & Coll, D. S. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H₂S Scavenging. ACS Omega. Retrieved from [Link]

  • Taylor, G., Wylde, J., & Smith-Gonzalez, M. (2021). Amorphous Polymeric Dithiazine apDTZ Solid Fouling: Critical Review, Analysis and Solution of an Ongoing Challenge in Triazine-Based Hydrogen Sulphide Mitigation. Paper presented at the NACE CORROSION 2021, Virtual. OnePetro. Retrieved from [Link]

  • Schultheiss, N., et al. (2022). Field Crystallization of MEA-Dithiazine: Identifying Materials, Leveraging H–Bonding Synthons, and Opportunities for Crystallization Inhibition. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H₂S Scavenging. ACS Omega. Retrieved from [Link]

  • Wylde, J., & Taylor, G. (2021). Amorphous Polymeric Dithiazine apDTZ Solid Fouling: Critical Review, Analysis and Solution of an Ongoing Challenge in Triazine-Based Hydrogen Sulphide Mitigation. OnePetro. Retrieved from [Link]

  • Taylor, G., & Matherly, R. (2015). Physical Fouling inside a Crude Unit Overhead from a Reaction Byproduct of Hexahydro-1,3,5-Tris(2-Hydroxyethyl)-S-triazine Hydrogen Sulfide Scavenger. Paper presented at the CORROSION 2015, Dallas, Texas. OnePetro. Retrieved from [Link]

  • Insight Analytical Solutions. (n.d.). Dithiazine Testing Panel | Detect Natural Gas Contaminants. Retrieved from [Link]

  • Intertek Inform. (n.d.). NACE Standards. Retrieved from [Link]

  • Pipeline Research Council International. (2021). PR-004-20602-R01 Technology Assessment of Applicable Methods for Dithiazine Analysis. Retrieved from [Link]

  • Román, M. N., Díaz, M. A., & Coll, D. S. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega, 8(12), 11627–11638. Retrieved from [Link]

  • Madsen, H. T., et al. (2014). Fouling Formation During Hydrogen Sulfide Scavenging With 1,3,5-tri-(hydroxyethyl)-hexahydro-s-triazine. ResearchGate. Retrieved from [Link]

  • Sanclemente, C. A. (2021). Testing H2S Scavengers Polymerization Factors. U.S. Patent Application No. 17/345,671.
  • Insight Analytical. (2021, February 12). Dithiazine Testing. YouTube. Retrieved from [Link]

  • AMPP. (n.d.). NACE Criteria and Effective Corrosion Control of External Corrosion on Pipelines. AMPP Knowledge Hub. Retrieved from [Link]

  • NAPSR / PHMSA Distribution Team. (n.d.). Elemental Sulfur and Di-thiazine Formation in Natural Gas Pipelines. U.S. Department of Transportation. Retrieved from [Link]

  • NACE International. (n.d.). NACE Standards and Specifications Related Oil Natural Gas Infrastructure. Retrieved from [Link]

  • ACS Publications. (2024). Mechanistic Insights into the Efficiency of Formaldehyde-Based Compounds and Glyoxal as H₂S Scavengers. ACS Omega. Retrieved from [Link]

  • ASME. (n.d.). NACE Pipeline Standards. Retrieved from [Link]

  • American Fuel & Petrochemical Manufacturers. (n.d.). Question 61: Extensive use of upstream H2S scavengers.... Retrieved from [Link]

  • Agbroko, F., El-N όχι, S., & El-Malah, A. (2018). Triazine-based H2S Scavenging: Development of a Conceptual Model for the Understanding of Fouling Formation. ResearchGate. Retrieved from [Link]

  • NACE International. (2006). SP0106-2006, Control of Internal Corrosion in Steel Pipelines and Piping Systems. Retrieved from [Link]

  • Taylor, G., & Wylde, J. (2017). The Formation and Chemical Nature of Amorphous Dithiazine Produced From The Use Of Hexahydrotriazine Based Hydrogen Sulfide Scavengers and the Use of an Alternative Scavenger to Minimize Solid Formation in Sour Gas Applications. ResearchGate. Retrieved from [Link]

  • SPE-207992-MS. (2021). Total Systems Approach to Reduce Fouling and Improve System Efficiency Using Hydrogen Sulfide Scavengers. OnePetro. Retrieved from [Link]

  • ConocoPhillips Company. (2022). Method for the dissolution of amorphous dithiazines. Google Patents.
  • SciSpace. (n.d.). Problems Associated with Sour Gas in the Oilfield Industry and Their Solutions. Retrieved from [Link]

  • Taylor, G., & Wylde, J. (2018). Identification of the Molecular Species Responsible for the Initiation of Amorphous Dithiazine Formation in Laboratory Studies of 1,3,5-Tris (hydroxyethyl)-hexahydro-s-triazine as a Hydrogen Sulfide Scavenger. ResearchGate. Retrieved from [Link]

  • Specialty Process Systems LLC. (2011). Method of using dithiazine to inhibit corrosion. Google Patents.
  • Wylde, J., et al. (2020). Formation, Chemical Characterization, and Oxidative Dissolution of Amorphous Polymeric Dithiazine (apDTZ) during the Use of the H₂S Scavenger Monoethanolamine-Triazine. ACS Omega. Retrieved from [Link]

  • Pipeline and Hazardous Materials Safety Administration. (n.d.). Elemental Sulfur and Di-thiazine Formation in Natural Gas Pipelines. Retrieved from [Link]

  • ResearchGate. (2020). Formation, Chemical Characterization, and Oxidative Dissolution of Amorphous Polymeric Dithiazine (apDTZ) during the Use of the H₂S Scavenger Monoethanolamine-Triazine. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Fused 1,2,4-Dithiazines and 1,2,3,5-Trithiazepines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Retrieved from [Link]

Sources

improving yield and purity of 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals aiming to optimize the yield and purity of this valuable flavoring agent. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and refine your synthesis effectively.

The synthesis of 1,3,5-dithiazinanes is a classic multicomponent reaction that, while powerful, can present challenges in controlling product distribution and minimizing side reactions. This guide provides field-proven insights and solutions to the most common issues encountered during this synthesis.

Section 1: Reaction Fundamentals and Key Challenges

The synthesis of this compound typically proceeds via the condensation of isobutyraldehyde, acetaldehyde, ammonia, and hydrogen sulfide. Understanding the reaction mechanism is critical for troubleshooting. The process involves the formation of imines and thioaldehydes as key intermediates, which then cyclize to form the desired heterocyclic ring.

The primary challenges in this synthesis are:

  • Controlling Regioselectivity: The reaction can produce a mixture of isomers, most notably the desired 2-isobutyl-4,6-dimethyl isomer and the 4-isobutyl-2,6-dimethyl isomer.[1][2]

  • Minimizing Side Products: Impurities in starting materials or lack of control over reaction conditions can lead to the formation of other dithiazine analogs (e.g., 2,4,6-trimethyl- or 2,4-diisobutyl- derivatives) or polymeric tars.[1]

  • Maximizing Yield: Incomplete reactions, loss of volatile intermediates, and product degradation during workup can significantly reduce the overall yield.

Proposed Reaction Pathway

The following diagram illustrates a plausible mechanism for the formation of the 1,3,5-dithiazinane ring. Control over the formation and reaction of these intermediates is key to a successful synthesis.

G R1 Isobutyraldehyde I3 Isobutylideneimine R1->I3 + NH3 I4 Thioisobutyraldehyde R1->I4 + H2S R2 Acetaldehyde I1 Thioacetaldehyde R2->I1 + H2S I2 1-Aminoethanethiol R2->I2 + NH3, + H2S R3 Ammonia (NH3) R4 Hydrogen Sulfide (H2S) P1 Open-Chain Intermediate I1->P1 I2->P1 I4->P1 P2 2-Isobutyl-4,6-dimethyl- 1,3,5-dithiazinane P1->P2

Caption: Plausible reaction pathway for dithiazinane formation.

Section 2: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format.

Question 1: My overall yield is consistently low (<40%). What are the likely causes and how can I fix it?

Answer: Low yield is a common problem that can stem from several factors. Let's break them down.

  • Probable Cause A: Incomplete Reaction. The multicomponent condensation may not have gone to completion.

    • Solution:

      • Verify Reagent Stoichiometry: Ensure the molar ratios of your reactants are optimized. An excess of ammonia or hydrogen sulfide is often used to drive the reaction forward, but significant excess can lead to side products.

      • Increase Reaction Time: Allow the reaction to stir for a longer period at the optimal temperature. Monitor the disappearance of the limiting aldehyde reactant by TLC or GC analysis of aliquots.

      • Optimize Temperature: While higher temperatures can increase reaction rates, they can also promote the decomposition of intermediates or the formation of tars. Experiment with a slightly lower temperature (e.g., 0-10 °C) for a longer duration.

  • Probable Cause B: Loss of Volatile Components. Acetaldehyde (boiling point ~20 °C) and other intermediates can be lost from the reaction vessel.

    • Solution:

      • Use a Reflux Condenser: Ensure your reaction setup is equipped with an efficient condenser, potentially cooled to sub-zero temperatures (e.g., -10 °C), to prevent the escape of volatile reactants and intermediates.

      • Controlled Reagent Addition: Add acetaldehyde slowly to the reaction mixture at a low temperature to allow it to react as it is introduced.

  • Probable Cause C: Product Loss During Workup. The dithiazinane product can be lost during extraction or purification.

    • Solution:

      • Optimize Extraction pH: The dithiazinane has a basic nitrogen atom. Ensure your aqueous layer is sufficiently basic (pH > 10) during extraction to keep the product in its free-base form, maximizing its solubility in organic solvents.

      • Gentle Purification: If using vacuum distillation, avoid excessively high temperatures which can cause decomposition. The boiling point is reported as 104-115 °C at 2.5 mm Hg.[3] Column chromatography on silica gel (using a solvent system like hexane/ethyl acetate with a small amount of triethylamine to prevent streaking) is an alternative for high-purity samples.

Question 2: My final product is impure, containing a significant amount of the 4-isobutyl-2,6-dimethyl isomer. How can I improve the regioselectivity?

Answer: This is the most significant challenge in this synthesis, as the formation of a mixture of isomers is common.[1][2] Achieving perfect regioselectivity is difficult, but it can be influenced.

  • Probable Cause: Competing Cyclization Pathways. The open-chain intermediate can cyclize in different ways, leading to different regioisomers. This process is governed by both kinetic and thermodynamic factors.

    • Solution:

      • Temperature Control: This is your primary tool. Lower reaction temperatures (e.g., -10 °C to 0 °C) often favor the kinetically controlled product, which may be a single isomer. Conversely, allowing the reaction to warm to room temperature or gently heating it might favor the thermodynamically most stable isomer. You must experiment to determine which condition favors your desired product.

      • Order of Addition: The sequence in which you add the reagents can influence the initial intermediates formed. Try premixing the ammonia and acetaldehyde before slowly adding the hydrogen sulfide and isobutyraldehyde. Alternatively, try a reverse addition. Document your process and the resulting isomer ratio carefully.

      • Purification: If a mixture is unavoidable, focus on purification. Fractional distillation under high vacuum may provide some separation. For laboratory scale, preparative HPLC or careful column chromatography are the most effective methods for isolating the major isomer.

Question 3: The reaction has produced a thick, dark tar instead of a clear solution. What happened?

Answer: Tar formation is a sign of uncontrolled polymerization.

  • Probable Cause: Aldehyde Self-Condensation or Polymerization. Aldehydes, particularly acetaldehyde, can self-condense or polymerize under basic (ammonia) or acidic conditions. This is exacerbated by high local concentrations and elevated temperatures.

    • Solution:

      • Maintain Low Temperatures: Begin the reaction at a low temperature (e.g., 0 °C or below) and maintain it throughout the reagent addition phase.

      • Slow, Controlled Addition: Add the aldehydes dropwise to the reaction mixture containing the ammonia and/or hydrogen sulfide source. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction over polymerization.

      • Use a Solvent: Running the reaction in a suitable solvent (e.g., methanol, ethanol, or THF) can help dissipate heat and keep intermediates and products solvated, preventing them from precipitating and polymerizing.

Troubleshooting Flowchart

Caption: A logical flowchart for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for reactant stoichiometry?

    • A common starting point for similar syntheses is a slight excess of the ammonia and hydrogen sulfide sources relative to the limiting aldehyde. For example, a molar ratio of 1.0 (Isobutyraldehyde) : 2.0 (Acetaldehyde) : 2.5 (Ammonia) : 2.5 (Hydrogen Sulfide) could be a reasonable starting point. The ratio between the two different aldehydes determines the substitution pattern.

  • Q2: How can I confirm the identity and purity of my product?

    • GC-MS (Gas Chromatography-Mass Spectrometry) is the ideal technique. It will separate the isomers and other byproducts, and the mass spectrum will confirm the molecular weight (205.4 g/mol ) and fragmentation pattern.[3]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C) is essential for structural confirmation. The different isomers will have distinct chemical shifts and coupling patterns, allowing for quantification of the isomer ratio.

    • IR (Infrared) Spectroscopy can confirm the presence of key functional groups.

  • Q3: What are the critical safety precautions for this reaction?

    • Hydrogen Sulfide (H₂S): This is an extremely toxic, flammable gas with the characteristic odor of rotten eggs. Olfactory fatigue can occur quickly, meaning you can no longer smell it even at dangerous concentrations. ALWAYS perform this reaction in a well-ventilated chemical fume hood. Have an H₂S detector and an appropriate emergency plan in place.

    • Ammonia: Use in a fume hood. It is corrosive and can cause severe respiratory irritation.

    • Aldehydes: Isobutyraldehyde and acetaldehyde are flammable and volatile. Handle them with care in a fume hood.

Section 4: Optimized Experimental Protocol

This protocol is a recommended starting point based on established principles for dithiazine synthesis.[4][5] Researchers should optimize from here.

Materials:

  • Isobutyraldehyde (high purity, >99%)

  • Acetaldehyde (high purity, >99%)

  • Ammonium hydroxide (28-30% solution)

  • Sodium hydrosulfide (NaSH), hydrate

  • Methanol

  • Diethyl ether or MTBE (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser cooled to -10 °C. Place the flask in an ice/salt bath.

  • Initial Charge: To the flask, add methanol (as solvent) and the ammonium hydroxide solution. Begin stirring and cool the mixture to -5 °C.

  • Hydrogen Sulfide Source: In a separate beaker, dissolve the sodium hydrosulfide in a minimal amount of cold water and add it to the dropping funnel.

  • Reagent Addition:

    • Slowly add the sodium hydrosulfide solution dropwise to the stirred ammonia solution, ensuring the temperature does not rise above 5 °C.

    • In a separate dropping funnel, prepare a mixture of isobutyraldehyde and acetaldehyde.

    • Once the hydrosulfide addition is complete, begin the dropwise addition of the aldehyde mixture. Maintain the temperature between -5 °C and 0 °C. This addition should take at least 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 4-6 hours. The mixture may turn cloudy or milky white.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Add diethyl ether and water. Shake gently.

    • Separate the layers. Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic extracts and wash them with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature and pressure.

  • Purification:

    • The resulting crude oil should be analyzed by GC-MS to determine the product distribution.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate containing 1% triethylamine).

Section 5: Data Summary Table

ParameterRecommended Range/ValueRationale & Checkpoint
Temperature -5 °C to 5 °CMinimizes polymerization and may improve regioselectivity. Monitor with a low-temperature thermometer.
Aldehyde Addition Time 1 - 2 hoursPrevents high local concentrations, reducing tar formation.
Reaction Time 4 - 6 hours post-additionAllows the reaction to proceed to completion. Monitor by TLC/GC.
Workup pH > 10Ensures the product is in its free-base form for efficient organic extraction. Check with pH paper.
Purification Vacuum Distillation or ChromatographyDistillation is suitable for larger scales; chromatography provides the highest purity.
Analytical QC GC-MS, ¹H NMREssential for confirming identity, purity, and isomer ratio.

References

  • This compound - PubChem. National Center for Biotechnology Information. [Link]

  • EPI System Information for 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine 101517-87-7. The Good Scents Company. [Link]

  • isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine. Perflavory. [Link]

  • Synthesis, lipophilicity and structure of 2,5‐disubstituted 1, 3, 5‐dithiazine derivatives. ResearchGate. [Link]

  • A new method for the synthesis of N-substituted 1,3,5-dithiazinanes via the catalytic recyclization of 1,3,5-trithiane with aryl(benzyl) hydrazines and aryl amines. ResearchGate. [Link]

Sources

Technical Support Center: Navigating the Complexities of Sulfur-Containing Flavor Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the intricate science of analyzing sulfur-containing flavor compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with these potent and reactive molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning and field-tested insights to empower you to troubleshoot effectively and achieve robust, reliable results.

Sulfur compounds, while often present at trace levels, are pivotal to the characteristic aroma and flavor profiles of a vast array of food, beverages, and pharmaceutical products. Their analysis is notoriously difficult due to their inherent volatility, reactivity, and propensity for interaction with analytical systems. This guide is structured to directly address the common hurdles you may face in your experimental work.

Troubleshooting Guide: A Proactive Approach to Common Issues

This section is formatted in a question-and-answer style to provide direct and actionable solutions to specific problems you might encounter during your analysis.

Question 1: Why are my sulfur compound peaks tailing or showing poor peak shape in my gas chromatogram?

Answer: Peak tailing is a frequent and frustrating issue in the analysis of volatile sulfur compounds. This phenomenon is primarily caused by the reactive nature of these analytes and their interaction with active sites within your GC system. Here’s a breakdown of the likely culprits and how to address them:

  • Active Sites in the System: Sulfur compounds, especially thiols like hydrogen sulfide and methyl mercaptan, readily adsorb onto active sites. These sites can be found in the injection port liner, the column itself, and even the detector.

    • Solution: Ensure every component in your sample flow path is rigorously deactivated or constructed from inert materials. Regularly replace your inlet liner with a deactivated one. If you suspect column activity, consider trimming the first 10-20 cm from the front of the column.

  • Column Inertness: The GC column may not be sufficiently inert for these challenging compounds.

    • Solution: Utilize columns specifically designed for sulfur analysis. These columns undergo special deactivation processes to ensure maximum inertness and improve peak shape.

  • Improper Column Installation: A poorly cut or improperly installed column can lead to dead volume and peak tailing.

    • Solution: Ensure a clean, 90-degree cut on the column end and follow the manufacturer's instructions for the correct installation depth in the inlet and detector.

Question 2: I'm experiencing low or no recovery of my target sulfur analytes. What are the likely causes and solutions?

Answer: The loss of sulfur compounds during analysis is a significant challenge, often leading to inaccurate quantification. The primary reasons for low recovery are their volatility and reactivity.

  • Analyte Loss During Sample Preparation: The high volatility of many sulfur compounds means they can be easily lost during sample handling and preparation.

    • Solution: Minimize sample exposure to the atmosphere. Work in a well-ventilated fume hood, but avoid excessive airflow that can carry away volatile analytes. Keep samples chilled and sealed whenever possible. For liquid samples, headspace analysis techniques like Solid-Phase Microextraction (SPME) are often preferred as they minimize sample manipulation.

  • Oxidation of Thiols: Thiols are notoriously prone to oxidation, converting them to disulfides, which will lead to an underestimation of the thiol concentration.

    • Solution: Handle samples under an inert atmosphere (e.g., nitrogen or argon) whenever feasible. The addition of antioxidants, such as ethylenediaminetetraacetic acid (EDTA), can also help to chelate metal ions that catalyze oxidation.

  • Adsorption onto Surfaces: As mentioned previously, the reactive nature of sulfur compounds can lead to their irreversible adsorption onto active sites within the analytical system.

    • Solution: In addition to using inert components, consider "priming" the system by injecting a higher concentration standard of your analytes before running your samples. This can help to saturate the active sites and improve the recovery of subsequent injections.

Question 3: My chromatograms are complex, and I'm struggling with co-elution of my target sulfur compounds with matrix components. How can I improve resolution?

Answer: Co-elution is a common problem, especially in complex food matrices, and can significantly impact both identification and quantification.

  • Suboptimal GC Column Selection: The choice of GC column is critical for achieving the necessary selectivity to resolve target analytes from the matrix.

    • Solution: Select a column with a stationary phase that provides good selectivity for sulfur compounds. For general-purpose analysis of volatile sulfur compounds, a non-polar phase like polydimethyl siloxane (e.g., a "1-type" phase) is often a good starting point. For more polar sulfur compounds, an intermediate polarity column may be necessary. Consider using a thicker film column for highly volatile compounds to increase retention and improve separation.

  • Inadequate Chromatographic Conditions: The temperature program and carrier gas flow rate can be optimized to improve resolution.

    • Solution: Start with a lower initial oven temperature to improve the focusing of volatile compounds at the head of the column. A slower temperature ramp rate can also enhance separation between closely eluting peaks. Optimizing the carrier gas flow rate to achieve the optimal linear velocity for your column diameter will maximize efficiency.

  • Use of a Selective Detector: If co-elution with non-sulfur containing compounds is the issue, a sulfur-selective detector can simplify the chromatogram.

    • Solution: Employ a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD). These detectors are highly selective for sulfur-containing compounds, effectively eliminating interference from the matrix.

Question 4: I'm using a Sulfur Chemiluminescence Detector (SCD), but I'm experiencing poor sensitivity or an unstable baseline. What should I check?

Answer: The SCD is a powerful tool for sulfur analysis, but like any sensitive detector, it requires proper maintenance and operation.

  • Contaminated Gases: The purity of the gases supplied to the detector is paramount for optimal performance.

    • Solution: Ensure high-purity carrier gas (Helium or Hydrogen) and detector gases (Hydrogen and Air/Oxygen). Use of hydrocarbon and moisture traps on all gas lines is highly recommended. House air systems are generally not suitable due to potential contaminants.

  • Leaks in the System: Air leaks into the GC system or the detector can lead to a noisy baseline and reduced sensitivity.

    • Solution: Thoroughly leak-check all connections from the gas source to the detector using an electronic leak detector. Pay close attention to the septum, ferrules, and column connections.

  • Detector Maintenance: Over time, the components within the SCD can become contaminated or degraded.

    • Solution: Follow the manufacturer's recommended maintenance schedule for cleaning or replacing components such as the inner ceramic tube and the quartz tube. A decrease in sensitivity is often an indicator that maintenance is required.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the analysis of sulfur-containing flavor compounds.

Q1: What are the most common sample preparation techniques for volatile sulfur compounds?

A1: Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique that is excellent for concentrating volatile and semi-volatile sulfur compounds from liquid and solid matrices. Purge and Trap (P&T) is another effective method for highly volatile sulfur compounds in liquid samples. Stir Bar Sorptive Extraction (SBSE) offers higher sample capacity for less volatile compounds.

Q2: How can I accurately quantify sulfur compounds, given their reactivity and potential for loss?

A2: Accurate quantification requires careful calibration strategies. The use of an internal standard is highly recommended to compensate for variations in sample preparation and injection. Ideally, a stable isotope-labeled analog of the target analyte should be used as the internal standard. If that is not available, a compound with similar chemical properties and retention time can be used. Matrix-matched calibration, where standards are prepared in a blank matrix similar to the sample, can help to correct for matrix effects.

Q3: What are "matrix effects" and how can I minimize them?

A3: Matrix effects occur when components of the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source, leading to signal enhancement or suppression. To minimize matrix effects, you can:

  • Improve Sample Cleanup: Use techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds.

  • Optimize Chromatography: Separate the analyte from the interfering matrix components chromatographically.

  • Use a Different Ionization Technique: If using electrospray ionization (ESI), consider atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.

Q4: What is the best way to prevent the formation of artifacts during the analysis of sulfur compounds?

A4: Artifact formation can occur due to the thermal degradation of precursor compounds in a hot GC inlet. To prevent this, use the lowest possible inlet temperature that still allows for efficient volatilization of your target analytes. Additionally, using a deactivated inlet liner can minimize catalytic degradation on active surfaces.

Experimental Protocols

Here are detailed, step-by-step methodologies for common analytical workflows.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of Volatile Sulfur Compounds in a Liquid Matrix

This protocol provides a general framework and should be optimized for your specific sample matrix and target analytes.

1. Sample Preparation: a. Pipette 5 mL of the liquid sample into a 20 mL headspace vial. b. To enhance the extraction of volatile compounds, add 1 gram of sodium chloride (NaCl). c. Add a known amount of an appropriate internal standard. d. Immediately seal the vial with a PTFE-faced silicone septum and cap.

2. HS-SPME Extraction: a. Place the vial in an autosampler or a heating block with agitation. b. Equilibrate the sample at 40-60°C for 15-30 minutes to allow the volatile compounds to partition into the headspace. c. Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 20-40 minutes while maintaining the temperature and agitation.

3. GC-MS Analysis: a. After extraction, immediately transfer the SPME fiber to the GC inlet, which should be heated to 240-260°C for thermal desorption. b. Desorb the analytes from the fiber for 2-5 minutes in splitless mode to ensure efficient transfer to the column. c. GC Conditions (Example):

  • Column: A column specifically designed for volatile sulfur analysis (e.g., a low-bleed, inert phase).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program: 40°C (hold for 3 min), ramp to 250°C at 5°C/min, hold for 5 min. d. MS Conditions (Example):
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 250°C.
  • Scan Mode: Full scan (e.g., m/z 35-350) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
Visualizing the HS-SPME-GC-MS Workflow

Technical Support Center: Overcoming Matrix Effects in the Quantification of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the accurate quantification of 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane. As a potent, nutty, and roasted flavor compound, this sulfur-containing heterocycle is a critical analyte in food science, quality control, and sensory analysis.[1][2] However, its determination in complex sample matrices—such as biological fluids, soil extracts, or food products—is frequently compromised by matrix effects, a significant challenge in modern analytical chemistry.[3]

This guide is designed for researchers, analytical scientists, and quality assurance professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, providing you with self-validating workflows to ensure the integrity of your results. We will explore how to diagnose, troubleshoot, and ultimately overcome matrix effects to achieve trustworthy and reproducible quantification.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the foundational concepts of matrix effects in the context of analyzing this compound, a compound often analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS).

Q1: What are "matrix effects," and why are they a critical issue in LC-MS/MS analysis?

A: The term "matrix" refers to all the components of a sample other than the analyte of interest.[4] In LC-MS analysis, particularly with electrospray ionization (ESI), matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (in this case, the dithiazinane) in the MS source.[5] This interference does not add a signal but rather alters the efficiency of the ionization process, leading to two primary outcomes:

  • Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the analyte, causing a lower-than-expected signal and underestimation of its concentration.

  • Ion Enhancement: Less common, but where matrix components increase the ionization efficiency, leading to a higher signal and overestimation.

These effects are a major concern because they compromise the accuracy, precision, and sensitivity of quantitative methods.[6]

Q2: How can I determine if my quantification of this compound is being impacted by matrix effects?

A: You cannot see matrix effects by simply looking at a chromatogram of your sample. Their presence must be experimentally verified. The two most common diagnostic methods are:

  • Post-Extraction Spike Method: This is a quantitative assessment where you compare the analyte's signal response in a neat (clean) solvent to its response in a blank matrix extract that has been spiked with the analyte at the same concentration.[6][7][8] A significant difference between the two responses indicates the presence and magnitude of matrix effects. This is the most direct way to measure the effect.

  • Post-Column Infusion: This is a qualitative method used to identify at which points in the chromatogram matrix effects are most severe.[7][9] It involves continuously infusing a standard solution of the dithiazinane into the MS detector while injecting a blank matrix extract onto the LC column.[9] Any dips or rises in the constant analyte signal correspond to retention times where interfering matrix components are eluting.[9]

Q3: What are the primary strategies to combat matrix effects?

A: There is no single solution; the strategy depends on the matrix, the required sensitivity, and available resources. The main approaches can be categorized as follows:

  • Reduce or Remove Interferences: This involves improving sample cleanup procedures or optimizing chromatographic separation to resolve the analyte from interfering matrix components.[5][9]

  • Compensate for the Effect: This involves using a calibration strategy that accounts for the signal suppression or enhancement. Key methods include using matrix-matched standards, stable isotope-labeled internal standards (the gold standard), or the method of standard addition.[5][6][10]

  • Dilute the Sample: A straightforward approach is to dilute the sample extract.[7][11] This reduces the concentration of interfering components, but it also reduces the analyte concentration, which may compromise the method's sensitivity.[7][8]

Section 2: Troubleshooting Guide - Common Issues & Practical Solutions

This section provides direct answers to specific problems you might encounter during your analysis.

Problem: My quantitative results for the dithiazinane are highly variable and not reproducible, especially between different food sample lots.

Q: Could this variability be caused by matrix effects?

A: Absolutely. This is a classic symptom of uncorrected matrix effects. The composition of complex matrices (e.g., processed foods, agricultural products) can be highly variable from batch to batch.[3] If your calibration curve is prepared in a simple solvent, each unique sample matrix will suppress or enhance the analyte signal to a different degree, leading to poor reproducibility and inaccurate results. The method is not robust because the calibration standards and the samples are not affected by the matrix in the same way.[12]

Solution Pathway:

  • Confirm the Matrix Effect: First, use the Post-Extraction Spike Method (Protocol 3.1) on several different batches of your sample matrix to confirm that a variable matrix effect is present.

  • Implement a Robust Calibration Strategy: Since your matrix is variable and a consistent "blank" matrix is likely unavailable, the Method of Standard Addition (Protocol 3.2) is the most reliable solution.[10][13] This technique involves creating a calibration curve within each sample, thereby accounting for the unique matrix effects of that specific sample.[10]

Problem: I am observing consistently low recovery for this compound.

Q: How do I know if this is due to inefficient sample extraction or ion suppression in the MS source?

A: This is a critical distinction. "Recovery" can refer to both the efficiency of the extraction process and the apparent recovery seen by the detector. Matrix effects (ion suppression) can be mistaken for poor extraction recovery.

Solution Pathway: You must design an experiment to isolate these two variables. This involves preparing three distinct sets of samples as detailed in Protocol 3.1 .

  • Set A (Analyte in Solvent): A standard of the dithiazinane in a neat solvent. This is your baseline (100% reference).

  • Set B (Post-Extraction Spike): A blank matrix extract to which you add the dithiazinane after the extraction process.

  • Set C (Pre-Extraction Spike): A blank matrix sample that you spike with the dithiazinane before the extraction process.

By comparing the resulting peak areas, you can differentiate the two phenomena:

  • Extraction Efficiency (%) = (Area of Set C / Area of Set B) × 100

  • Matrix Effect (%) = (Area of Set B / Area of Set A) × 100

If your Extraction Efficiency is high (>90%) but your Matrix Effect calculation shows significant suppression (<80%), then the problem lies with ion suppression in the MS source, not your extraction procedure.

Section 3: Validated Experimental Protocols & Workflows

As a Senior Application Scientist, I emphasize that every protocol should be a self-validating system. The following workflows are designed to provide not just a result, but confidence in that result.

Protocol 3.1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows you to precisely measure the degree of ion suppression or enhancement.

Objective: To quantify the matrix effect and the extraction efficiency.

Methodology:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare Sample Sets: Create three sets of samples (n=3 or more for statistical significance) at a concentration relevant to your expected sample concentrations.

    • Set A (Neat Standard): Spike the appropriate volume of the stock solution into your final analysis solvent.

    • Set B (Post-Extraction Spike): Take a blank sample matrix (confirmed to be free of the analyte) and perform your entire extraction/cleanup procedure. To the final extract, spike the same volume of stock solution as in Set A.

    • Set C (Pre-Extraction Spike): Take a blank sample matrix and spike it with the same volume of stock solution before beginning the extraction/cleanup procedure.

  • Analyze: Inject all samples into your LC-MS/MS system and record the peak areas for the dithiazinane.

  • Calculate & Interpret: Use the average peak areas to calculate the Matrix Effect (ME) and Extraction Recovery (RE).

Data Presentation & Interpretation:

Sample SetDescriptionAverage Peak AreaCalculationResultInterpretation
A Analyte in Neat SolventArea_A--Reference (100%)
B Post-Extraction SpikeArea_BME (%) = (Area_B / Area_A) * 100e.g., 65%Indicates 35% ion suppression.
C Pre-Extraction SpikeArea_CRE (%) = (Area_C / Area_B) * 100e.g., 95%Indicates the extraction process itself is efficient.
Workflow Visualization: Systematic Approach to Overcoming Matrix Effects

The following diagram outlines the logical workflow for diagnosing and solving matrix effect issues.

MatrixEffectWorkflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Validation & Outcome Start Inaccurate or Irreproducible Quantification Observed AssessME Perform Matrix Effect Assessment (Protocol 3.1) Start->AssessME DecisionME Is Matrix Effect Significant? (-20% > ME > +20%) AssessME->DecisionME DecisionBlank Is a Consistent Blank Matrix Available? DecisionME->DecisionBlank Yes Other Optimize Sample Prep or Chromatography DecisionME->Other No StdAdd Implement Standard Addition Method (Protocol 3.2) DecisionBlank->StdAdd No / Variable MatrixMatch Use Matrix-Matched Calibration DecisionBlank->MatrixMatch Yes End Achieve Validated, Accurate Quantification StdAdd->End MatrixMatch->End Other->End

Caption: Logical workflow for identifying and mitigating matrix effects.
Protocol 3.2: Self-Validating Quantification using the Method of Standard Addition

This is a powerful technique that is particularly useful when a blank matrix is unavailable or the matrix composition is highly variable.[3][10] It effectively creates a custom calibration curve for each individual sample.

Causality: By adding known amounts of the analyte directly to aliquots of the sample, both the endogenous analyte and the added standard are subjected to the exact same matrix effects.[12] This ensures that any signal suppression or enhancement is applied equally across all points, allowing for accurate extrapolation back to the original concentration.

Methodology:

  • Sample Preparation: Homogenize your unknown sample. Divide it into at least four equal aliquots (e.g., 1.0 mL each). Label them Aliquot 0, Aliquot 1, Aliquot 2, and Aliquot 3.

  • Spiking (Standard Addition):

    • To Aliquot 0, add a small, precise volume of solvent (this is the unspiked sample).

    • To Aliquot 1, add a known amount of dithiazinane standard to achieve a specific added concentration (e.g., +5 ng/mL).

    • To Aliquot 2, add double the amount (e.g., +10 ng/mL).

    • To Aliquot 3, add triple the amount (e.g., +15 ng/mL).

    • Expert Tip: The goal is for the highest spiked concentration to roughly double the total signal of the unspiked sample. This ensures the additions are significant but do not drastically alter the matrix.

  • Extraction & Analysis: Process all four aliquots through your identical sample preparation and LC-MS/MS analysis workflow.

  • Data Analysis & Validation:

    • Plot the instrument response (Peak Area) on the y-axis versus the concentration of added standard on the x-axis.

    • Perform a linear regression on the data points.

    • Self-Validation Check: The regression must be linear with a coefficient of determination (R²) > 0.99. If it is not linear, the standard addition method is not valid for this sample, suggesting a more complex, non-linear matrix effect is occurring.

    • Extrapolate the regression line back to the x-axis (where the instrument response is zero). The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.

Section 4: Advanced Considerations
Q: The Standard Addition Method is very accurate but can be low-throughput. Are there any high-throughput alternatives if matrix effects are a persistent issue?

A: Yes. While Standard Addition is excellent for accuracy in difficult matrices, for high-throughput screening, the preferred "gold standard" is a Stable Isotope Dilution Assay (SIDA) .[5]

  • Mechanism: SIDA involves synthesizing a version of this compound where some atoms (like ¹²C or ¹H) are replaced with heavy stable isotopes (¹³C or ²H/D). This stable isotope-labeled (SIL) internal standard is chemically identical to the analyte and will co-elute chromatographically.[5][14] Because they behave identically during extraction and ionization, any matrix effect that suppresses the analyte will suppress the SIL-IS to the same degree.[15] The mass spectrometer can distinguish between the analyte and the heavier SIL-IS. By measuring the ratio of the analyte to the SIL-IS, the matrix effect is effectively cancelled out.

  • Trade-offs: The primary drawbacks of SIDA are the high cost and potential lack of commercial availability for the specific SIL-IS needed for your analyte.[5][6]

This guide provides a comprehensive framework for addressing matrix effects in the analysis of this compound. By adopting a systematic, diagnostic approach and employing robust, self-validating protocols like the method of standard addition, you can ensure the scientific integrity and accuracy of your quantitative results.

References
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). American Laboratory. Retrieved from [Link]

  • Standard Addition Procedure in Analytical Chemistry. (2023, March 23). AlpHa Measure. Retrieved from [Link]

  • Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. (n.d.). MDPI. Retrieved from [Link]

  • Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition. (2025, September 22). LinkedIn. Retrieved from [Link]

  • Standard addition. (n.d.). Wikipedia. Retrieved from [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1). LCGC International. Retrieved from [Link]

  • Assessment of detection methods in trace analysis by means of a statistically based in-house validation concept. (1998). Analyst. Retrieved from [Link]

  • Combination of Analyte Protectants To Overcome Matrix Effects in Routine GC Analysis of Pesticide Residues in Food Matrixes. (2005, March 1). ACS Publications. Retrieved from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2018, August 16). PMC - NIH. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables. (2011, July). ResearchGate. Retrieved from [Link]

  • Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. (2018, June 8). PubMed. Retrieved from [Link]

  • Determining Matrix Effects in Complex Food Samples. (2020, August 24). Waters Corporation. Retrieved from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Clinical and Laboratory Medicine. Retrieved from [Link]

  • 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine. (n.d.). Perflavory. Retrieved from [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021, October 11). PubMed. Retrieved from [Link]

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. (2022, September 1). KoreaMed Synapse. Retrieved from [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). Chromatography Online. Retrieved from [Link]

  • Sulfur-Containing Heterocyclic Compounds. (n.d.). Inchem.org. Retrieved from [Link]

Sources

Technical Support Center: Dithiazinane Degradation in Food Processing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of dithiazinanes during food processing. This guide is designed to provide expert insights, troubleshooting strategies, and validated protocols to navigate the complexities of your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding dithiazinane stability and analysis.

Q1: What are dithiazinanes and why is their degradation during food processing a concern?

Dithiazinanes are a class of heterocyclic compounds containing nitrogen and sulfur atoms in a six-membered ring. A notable example relevant to food is thialdine (2,4,6-trimethyldihydro-4H-1,3,5-dithiazine), which is used as a flavoring agent and can also form naturally during the cooking of meat.[1] It contributes to savory, meaty, and roasted aromas.[2][3] The primary concern is that under food processing conditions, such as high heat, these compounds can degrade. The degradation pathways are complex and can lead to the formation of various volatile and non-volatile compounds. Understanding these pathways is crucial for ensuring food safety, flavor stability, and regulatory compliance.

Q2: What are the primary factors in food processing that influence dithiazinane degradation?

The stability of dithiazinanes is influenced by several factors common in food processing:

  • Temperature: Thermal processing is a major driver of degradation. High temperatures, typical in baking, roasting, and frying, provide the activation energy for ring cleavage and subsequent reactions.[4][5]

  • pH: The pH of the food matrix can significantly affect the stability of dithiazinanes. Acidic or alkaline conditions can catalyze hydrolysis or rearrangement reactions.

  • Food Matrix Composition: The presence of other reactive molecules like reducing sugars, amino acids, and lipid oxidation products can lead to complex interactions.[1][6] For instance, dithiazinanes can participate in Maillard-type reactions, altering the final flavor profile and generating a different suite of compounds.[7][8]

  • Oxygen and Light: Oxidative degradation can occur, especially in the presence of oxygen and light, which can generate free radicals.[9][10][11]

Q3: What are the expected degradation products of a simple dithiazinane like thialdine?

Thialdine is known to be an adduct formed from acetaldehyde, hydrogen sulfide, and ammonia.[1] Under thermal stress, it can dissociate back into these precursors. These highly reactive precursors can then participate in further reactions. For example, hydrogen sulfide and ammonia can react with carbonyl compounds from the Maillard reaction or lipid oxidation to form a wide array of flavor-active sulfur and nitrogen-containing heterocycles, such as thiophenes, thiazoles, and pyrazines.[12][13]

Troubleshooting Guide for Experimental Work

This section provides solutions to specific problems you may encounter during your research, framed in a practical question-and-answer format.

Issue 1: Analyte Stability & Recovery
Q: I'm experiencing low and inconsistent recovery of my dithiazinane analyte from a high-fat food matrix (e.g., ground meat). What are the likely causes and how can I fix this?

A: This is a classic matrix effect problem, compounded by the specific chemistry of sulfur-containing analytes.

Causality:

  • Poor Extraction Efficiency: Dithiazinanes can vary in polarity. Thialdine, for instance, is relatively nonpolar and may partition into the fat phase of the meat matrix, leading to poor recovery in aqueous or polar organic extraction solvents.[3]

  • Analyte Degradation during Sample Prep: Aggressive extraction techniques (e.g., high-heat sonication, strong acid/base) can degrade the target analyte before it even reaches your analytical instrument.

  • Covalent Binding: The thiol groups of cysteine residues in meat proteins can potentially react with dithiazinanes or their degradation products, leading to irreversible binding and loss of the free analyte.[14]

  • Ion Suppression (for LC-MS users): Co-extracted lipids and other matrix components can interfere with the ionization of your target analyte in the mass spectrometer source, leading to a suppressed signal and the appearance of low recovery.[15][16]

Troubleshooting Workflow:

start Low/Inconsistent Recovery check_extraction Step 1: Optimize Extraction Solvent start->check_extraction Is analyte partitioning? check_temp Step 2: Use Cold Extraction check_extraction->check_temp Try Hexane:Acetonitrile or QuEChERS check_cleanup Step 3: Implement d-SPE Cleanup check_temp->check_cleanup Is analyte thermally labile? check_matrix Step 4: Assess Matrix Effects check_cleanup->check_matrix Use cryo-grinding and chilled solvents. solution Improved Recovery & Reproducibility check_matrix->solution Are co-extractives causing ion suppression?

Caption: Troubleshooting workflow for low analyte recovery.

Solutions:

  • Optimize Extraction: Start with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method, which is effective for a wide range of analytes and matrices.[17][18] Use a combination of polar (acetonitrile) and non-polar (hexane, for defatting) solvents.

  • Perform a Cold Extraction: To minimize thermal degradation, perform the extraction at low temperatures (e.g., on an ice bath) and use pre-chilled solvents.

  • Incorporate a Cleanup Step: After the initial extraction, use a dispersive solid-phase extraction (d-SPE) step. For a meat matrix, a combination of PSA (primary secondary amine) to remove fatty acids and C18 to remove lipids is highly effective.[17]

  • Assess Matrix Effects: Prepare a matrix-matched calibration curve by spiking known concentrations of your standard into a blank matrix extract. Compare the slope of this curve to a curve made in pure solvent. A significant difference confirms matrix effects, which can be compensated for by using this calibration method or an isotopically labeled internal standard.[16]

Issue 2: Identifying Unknown Degradation Products
Q: My thermal degradation study shows the parent dithiazinane peak decreasing, but I see many small, unidentified peaks in my chromatogram. How can I confidently identify these degradants?

A: This requires a systematic approach combining high-resolution mass spectrometry with an understanding of the underlying chemistry.

Causality: Thermal degradation of dithiazinanes is not a simple one-to-one conversion. It's a cascade of parallel and sequential reactions including ring-opening, fragmentation, and recombination of the fragments with other reactive species in the matrix.[4] This inevitably creates a complex mixture of products.

Solutions:

  • High-Resolution Mass Spectrometry (HRMS): Instead of a standard quadrupole MS, use an Orbitrap or TOF (Time-of-Flight) mass spectrometer. This will provide you with a highly accurate mass measurement (to within 5 ppm). This accuracy allows you to generate a unique elemental formula for each unknown peak, which is the first and most critical step in identification.

  • MS/MS Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the most significant unknown peaks. By fragmenting the parent ion, you can gain structural information. For example, the loss of a methyl group (-15 Da) or a sulfide radical (-32 Da) can provide clues to the molecule's structure.

  • Plausible Degradation Pathway Mapping: Based on the elemental formulas from HRMS and the fragmentation patterns from MS/MS, map out plausible chemical degradation pathways. A common pathway is the retro-synthesis of the dithiazinane into its constituent aldehydes, ammonia, and hydrogen sulfide, which then recombine to form other heterocycles.

  • Confirmation with Standards: Once you have a tentative identification, the gold standard for confirmation is to obtain an authentic chemical standard of the proposed compound and verify that its retention time and mass spectrum match your unknown peak.

cluster_products Degradation Products parent Dithiazinane (e.g., Thialdine) heat Thermal Stress (e.g., 180°C) parent->heat precursors Precursors (Acetaldehyde, H2S, NH3) heat->precursors Retro-synthesis fragments Ring Fragments heat->fragments Fragmentation recombination Recombination Products (Thiazoles, Thiophenes) precursors->recombination Further Reactions

Caption: Simplified thermal degradation pathway of a dithiazinane.

Key Experimental Protocols

Here are detailed methodologies for essential experiments in dithiazinane degradation studies.

Protocol 1: Kinetic Study of Thermal Degradation in a Model System

This protocol allows for the determination of degradation kinetics (e.g., reaction order, rate constant) under controlled conditions.

Objective: To quantify the rate of dithiazinane degradation at a specific temperature.

Materials:

  • Dithiazinane standard

  • Reaction buffer (e.g., phosphate buffer, pH 6.5)

  • Heating block or oil bath with precise temperature control

  • 2 mL HPLC vials with screw caps

  • LC-MS/MS system

Procedure:

  • Stock Solution: Prepare a 1000 ppm stock solution of the dithiazinane standard in a suitable solvent (e.g., methanol).

  • Working Solution: Dilute the stock solution in the reaction buffer to a final concentration of 10 ppm.

  • Time Zero (T0) Sample: Immediately transfer a 1 mL aliquot of the working solution into an HPLC vial, cap it, and place it in an ice bath to stop any reaction. This is your T0 sample.

  • Heating: Place the remaining working solution in the heating block pre-set to the desired temperature (e.g., 120°C).

  • Time-Point Sampling: At regular intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a 1 mL aliquot, transfer it to an HPLC vial, and immediately quench the reaction on an ice bath.

  • Analysis: Analyze all time-point samples by LC-MS/MS to quantify the remaining concentration of the parent dithiazinane.

  • Data Analysis: Plot the natural logarithm of the concentration (ln[A]) versus time. If the plot is a straight line, the reaction is first-order. The rate constant (k) is the negative of the slope.

Protocol 2: QuEChERS-Based Extraction from a Meat Matrix

This protocol provides a robust method for extracting dithiazinanes from a complex, high-fat, high-protein matrix.[17][18]

Objective: To efficiently extract dithiazinane analytes from a meat sample for LC-MS/MS analysis.

Materials:

  • Homogenized meat sample (10 g)

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN), chilled

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl)

  • d-SPE cleanup tubes (containing 150 mg MgSO₄, 50 mg PSA, 50 mg C18)

  • Centrifuge, vortex mixer

Procedure:

  • Sample Weighing: Weigh 10 ± 0.1 g of the homogenized meat sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of chilled acetonitrile to the tube. Cap and vortex vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts. Immediately cap and shake vigorously for 1 minute to prevent salt clumping.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer into the d-SPE tube.

  • Vortex & Centrifuge: Vortex the d-SPE tube for 30 seconds, then centrifuge at 4000 rpm for 5 minutes.

  • Final Extract: The supernatant is now ready for filtration and injection into the LC-MS/MS system.

Data Presentation

Quantitative data should be summarized for clarity.

Table 1: Stability of Thialdine (10 ppm) in pH 6.5 Buffer at Different Temperatures

Time (min)Concentration at 80°C (ppm)Concentration at 120°C (ppm)Concentration at 160°C (ppm)
010.0010.0010.00
109.858.544.12
209.717.291.69
409.425.310.29
609.153.88< 0.05

Note: Data are hypothetical and for illustrative purposes.

References

  • Beloqui, A. A., & Ribéreau-Gayon, P. (n.d.). Formation of Flavor Components by the Reaction of Amino Acid and Carbonyl Compounds in Mild Conditions.
  • Cui, H., et al. (2021). Effects of different sulfur-containing substances on the structural and flavor properties of defatted sesame seed meal derived Maillard reaction products. PubMed.
  • Ma, F., et al. (2019). Studies on the Origin of Carbons in Aroma Compounds from [13C6]Glucose-Cysteine-(E)-2-Nonenal Model Reaction Systems. National Institutes of Health.
  • Augustine, D., et al. (2022). Acrylamide, a toxic maillard by-product and its inhibition by sulfur-containing compounds: A mini review. Frontiers.
  • Wang, M., et al. (2023). Effect of Aliphatic Aldehydes on Flavor Formation in Glutathione–Ribose Maillard Reactions. MDPI.
  • Agilent Technologies. (n.d.). GC Troubleshooting Guide.
  • Gan, R. Y., et al. (2024). Application of Animal Resources into the Maillard Reaction Model System to Improve Meat Flavor. National Institutes of Health.
  • Mottram, D. S. (2016). The role of sulfur chemistry in thermal generation of aroma. In Woodhead Publishing Series in Food Science, Technology and Nutrition.
  • Lund, M. N., & Ray, C. A. (2017). Reaction of an aldehyde with cysteine can result, among others, in hemithioacetals, in thioacetals in acidic environments, and in 2-substituted 1,3-thiazolidine-4-carboxylic acids. ResearchGate.
  • Zheng, G., et al. (2023). Effects of different sulfur-containing substances on the structural and flavor properties of defatted sesame seed meal derived Maillard reaction products. ResearchGate.
  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Triazine Derivatives in Food Matrices.
  • Hajšlová, J., & Zrostlíková, J. (2003). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices.
  • Jallow, A., et al. (2022). Overview of the different food and feed matrices used as samples for the determination of pyrrolizidine alkaloids by modified QuEChERS method over the last 11 years (2011–2022). ResearchGate.
  • Closmann, F. B. (2011). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. University of Texas at Austin.
  • The Good Scents Company. (n.d.). thialdine 2,4,6-trimethyldihydro-4H-1,3,5-dithiazine.
  • Ottaway, P. B. (2010). Stability of vitamins during food processing and storage. ResearchGate.
  • Tannenbaum, S. R. (1976). Chemical Changes of Vitamins during Food Processing. Semantic Scholar.
  • Sharma, S. (2024). Chemical transformations of nutrients during food processing: A review. International Journal of Applied Research.
  • National Center for Biotechnology Information. (n.d.). Thialdine. PubChem.
  • Al-Maydama, H., et al. (2006). Thermal degradation behaviour of some polydithiooxamide metal complexes. SciELO.

Sources

Technical Support Center: Strategies to Control the Formation of Dithiazinanes in Processed Foods

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in the food industry and drug development who are investigating the formation and control of dithiazinanes, such as thialdine, in processed foods. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experimental work. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower your research and development.

Introduction to Dithiazinanes in Food Systems

Dithiazinanes, specifically 2,4,6-trimethyl-1,3,5-dithiazinane, commonly known as thialdine, are sulfur-containing heterocyclic compounds. In the food industry, thialdine is recognized as a potent flavoring agent, contributing desirable roasted and meaty notes to a variety of products.[1][2] Its formation is intrinsically linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is fundamental to the development of color and flavor in thermally processed foods.[3][4]

The primary precursors for thialdine formation are acetaldehyde (a product of sugar degradation), ammonia (from the Strecker degradation of amino acids), and hydrogen sulfide (primarily from the thermal degradation of the sulfur-containing amino acid, cysteine).[1][3] Understanding and controlling the interplay of these precursors under various processing conditions is critical to managing the flavor profile of the final product.

Troubleshooting Guide

This section addresses common experimental challenges related to the formation of dithiazinanes. Each issue is followed by a systematic troubleshooting workflow.

Issue 1: Unexpectedly High Levels of Dithiazinanes Leading to 'Sulfury' or 'Roasted' Off-Notes

Scenario: Your product exhibits an overpowering 'sulfury' or 'roasty' aroma, and analytical results confirm high concentrations of thialdine.

Scientific Rationale: The excessive formation of thialdine is likely due to an overabundance of its precursors—acetaldehyde, ammonia, and hydrogen sulfide—or processing conditions that strongly favor their reaction. The key is to identify the source of the excess precursors and/or the critical processing parameter that is driving the reaction.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Precursor Analysis cluster_2 Process Parameter Review cluster_3 Resolution start High Thialdine Levels Detected precursor_analysis Step 1: Quantify Precursors - Cysteine in raw materials - Reducing sugars (source of acetaldehyde) - Free amino acids (source of ammonia) start->precursor_analysis raw_material_check Step 2: Evaluate Raw Material Quality - Inconsistent supplier? - Storage conditions affecting precursor levels? precursor_analysis->raw_material_check process_review Step 3: Analyze Processing Conditions - Temperature profile (peak temp, duration) - pH of the system - Water activity (aw) raw_material_check->process_review temp_check Step 4: Temperature Control Experiment - Lower peak temperature - Reduce heating time process_review->temp_check ph_check Step 5: pH Modification Trial - Adjust pH away from neutral/alkaline - Buffer system evaluation temp_check->ph_check resolution Step 6: Implement Optimized Parameters - Adjust raw material specifications - Modify processing protocol ph_check->resolution

Caption: Troubleshooting workflow for high thialdine levels.

Detailed Steps:

  • Precursor Quantification:

    • Action: Analyze your raw materials for free cysteine, total reducing sugars, and other free amino acids. High-performance liquid chromatography (HPLC) is a suitable technique for amino acid and sugar analysis.

    • Rationale: Elevated levels of these precursors are a direct cause of increased thialdine formation. Cysteine is the primary source of hydrogen sulfide needed for the dithiazinane ring.[3]

  • Raw Material Scrutiny:

    • Action: Review the specifications and consistency of your raw materials. Compare batches that yielded high thialdine levels with those that did not.

    • Rationale: Variability in raw materials, such as meat cuts with different free amino acid profiles or plant-based proteins with varying cysteine content, can lead to inconsistent outcomes.

  • Process Parameter Audit:

    • Action: Carefully document and review your processing parameters, including temperature profiles, pH, and water activity.

    • Rationale: The Maillard reaction is highly sensitive to these factors. Higher temperatures and neutral to slightly alkaline pH generally accelerate the reaction and the formation of volatile compounds.[5]

  • Controlled Experiments - Temperature and Time:

    • Action: Design experiments to systematically lower the peak processing temperature or reduce the heating duration.

    • Rationale: Reducing the thermal input can slow down the rate of precursor degradation and subsequent Maillard reactions, thus limiting thialdine formation.

  • Controlled Experiments - pH Adjustment:

    • Action: Conduct trials with modified pH levels. For example, if your system is neutral or slightly alkaline, test a slightly more acidic pH.

    • Rationale: The formation of many Maillard products, including sulfur-containing heterocycles, is pH-dependent. A lower pH can disfavor certain reaction pathways.

Issue 2: Inconsistent or Weak Meaty Flavor Profile

Scenario: Your product is expected to have a distinct meaty flavor, but the intensity is variable between batches, and analytical data shows fluctuating, low levels of thialdine.

Scientific Rationale: Insufficient formation of thialdine and other key sulfur-containing flavor compounds is likely due to a limitation in one or more of the necessary precursors or suboptimal processing conditions. The goal is to identify and address the limiting factor.

Troubleshooting Steps:

  • Confirm Precursor Availability:

    • Action: As in the previous issue, analyze for cysteine, reducing sugars, and free amino acids. Pay close attention to whether any of these are present in very low concentrations.

    • Rationale: A deficiency in any of the three key precursors (H₂S source, acetaldehyde source, ammonia source) will limit the final concentration of thialdine.

  • Consider Precursor Addition (Experimental):

    • Action: In a controlled lab setting, create model systems where you supplement your formulation with small, controlled amounts of cysteine, a reducing sugar (like glucose or xylose), or a source of free amino acids.

    • Rationale: This will help you pinpoint which precursor is the limiting factor. For instance, if the addition of cysteine significantly boosts thialdine formation, your raw materials may be deficient in this amino acid. Rice protein, for example, is noted to have a higher content of sulfur-containing amino acids compared to some other plant proteins.[6]

  • Optimize Processing for Flavor Generation:

    • Action: Evaluate if your processing conditions (temperature, time, pH) are sufficient to drive the Maillard reaction effectively. You may need to slightly increase the thermal load or adjust the pH towards neutral.

    • Rationale: While excessive heat can lead to off-notes, insufficient heat will prevent the necessary reactions from occurring to generate the desired flavor compounds.

  • Analytical Method Validation:

    • Action: Ensure your analytical method is sensitive and robust enough to detect thialdine at the expected concentrations. Use a validated method, such as Gas Chromatography-Mass Spectrometry (GC-MS), and consider using a stable isotope-labeled internal standard for accurate quantification.

    • Rationale: It's possible the compound is being formed, but your analytical method is not adequately detecting it, leading to perceived inconsistency. GC-MS is a standard and effective technique for analyzing volatile flavor compounds in food matrices.[4][7]

Frequently Asked Questions (FAQs)

Q1: What is the chemical reaction for the formation of thialdine in food?

A1: Thialdine (2,4,6-trimethyl-1,3,5-dithiazinane) is formed from the reaction of acetaldehyde, ammonia, and hydrogen sulfide. In food systems, these precursors are typically generated during the Maillard reaction. A plausible formation pathway is as follows:

  • Precursor Generation:

    • Acetaldehyde: Formed from the degradation of reducing sugars.

    • Ammonia: Formed from the Strecker degradation of amino acids.

    • Hydrogen Sulfide: Formed from the thermal degradation of cysteine.

  • Reaction and Cyclization: It is reported that thialdine can be synthesized by first reacting acetaldehyde with aqueous ammonia to form a Schiff base (an imine). This intermediate then reacts with hydrogen sulfide, leading to the formation of the six-membered dithiazinane ring.[1]

G cluster_0 Precursors from Maillard Reaction cluster_1 Intermediate Formation cluster_2 Cyclization acetaldehyde Acetaldehyde (from sugars) schiff_base Schiff Base (Imine) Formation acetaldehyde->schiff_base ammonia Ammonia (from amino acids) ammonia->schiff_base h2s Hydrogen Sulfide (from Cysteine) thialdine Thialdine (2,4,6-trimethyl-1,3,5-dithiazinane) h2s->thialdine schiff_base->thialdine

Caption: Simplified formation pathway of thialdine.

Q2: What are the key processing parameters that influence dithiazinane formation?

A2: The formation of dithiazinanes is governed by the same factors that control the Maillard reaction. The most critical parameters are:

  • Temperature and Time: Higher temperatures and longer processing times generally accelerate the reaction, leading to higher concentrations of dithiazinanes, up to a certain point where degradation may occur.

  • pH: The Maillard reaction is favored at neutral to alkaline pH. Acidic conditions can inhibit the formation of many Maillard products, including sulfur-containing heterocycles.

  • Water Activity (a_w): The Maillard reaction rate is maximal at intermediate water activity levels (typically 0.6-0.7). Very high or very low water activity can slow down the reaction.

  • Precursor Concentration: The concentration of cysteine, reducing sugars, and other amino acids in the initial formulation is a direct driver of the final dithiazinane concentration.

Q3: How can I analytically detect and quantify thialdine in my food samples?

A3: The standard and most reliable method for the analysis of volatile and semi-volatile flavor compounds like thialdine is Gas Chromatography-Mass Spectrometry (GC-MS) . A typical workflow involves:

  • Sample Preparation/Extraction: The goal is to isolate the volatile compounds from the complex food matrix. Common techniques include:

    • Solvent-Assisted Flavor Evaporation (SAFE): A gentle distillation method that is effective for a wide range of volatile compounds.

    • Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the headspace of the sample to adsorb volatile compounds.

    • Stir Bar Sorptive Extraction (SBSE): A similar technique to SPME but with a larger sorbent phase volume, allowing for higher recovery of analytes.

  • GC Separation: The extracted volatiles are injected into the GC, where they are separated based on their boiling points and interaction with the chromatographic column.

  • MS Detection and Quantification: The separated compounds enter the mass spectrometer, which fragments them into characteristic patterns, allowing for positive identification. By comparing the response to a known standard, accurate quantification can be achieved. For best results, the use of an internal standard is recommended.

Q4: Are there any specific inhibitors I can use to control dithiazinane formation?

A4: While there are no widely used "dithiazinane blockers" per se, control can be achieved by influencing the Maillard reaction pathways:

  • Sulfites: Sulfiting agents are known to inhibit non-enzymatic browning by reacting with carbonyl intermediates in the Maillard reaction. This would reduce the availability of acetaldehyde, thus limiting thialdine formation. However, the use of sulfites is regulated and must be declared as an allergen in many regions.

  • Phenolic Compounds/Antioxidants: Some plant extracts rich in phenolic compounds have been shown to modulate the Maillard reaction, which could potentially influence the formation of specific flavor compounds. Their mechanism can be complex, involving the trapping of reactive intermediates.

  • Enzymatic Treatment: The use of enzymes like asparaginase to reduce acrylamide formation is a well-known strategy. In principle, enzymes that could modify the key precursors (e.g., an enzyme that breaks down cysteine) could be explored, though this is not a current industrial practice for dithiazinane control.

Q5: What are the main strategies to control dithiazinane formation in processed foods?

A5: Control strategies can be summarized into three main areas: precursor control, process control, and formulation adjustments.

Strategy Approach Scientific Rationale
Precursor Control Selection of raw materials with lower concentrations of free cysteine or reducing sugars.Reduces the pool of reactants available for the Maillard reaction, directly limiting the potential for thialdine formation.
Process Control Optimization of time-temperature profiles (e.g., lower temperature for a longer time).Slows down the kinetics of the Maillard reaction, providing more control over the formation of flavor compounds.
Adjustment of pH to be more acidic.The Maillard reaction is generally less favorable in acidic conditions, thus reducing the overall reaction rate.
Control of water activity (a_w).Moving away from the optimal a_w for the Maillard reaction (0.6-0.7) can slow down the formation of products.
Formulation Use of sulfites (where permitted and appropriate).Sulfites react with carbonyl intermediates, preventing them from participating in the Maillard reaction.
Addition of certain phenolic compounds or antioxidants.Can act as scavengers for reactive intermediates in the Maillard reaction pathway.

References

  • reaction scheme for the formation of thiazolidines as proposed in parts in the literature[6] - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • dihydro-2,4,6-trimethyl-1,3,5(4h)dithiazine - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 12, 2026, from [Link]

  • 2,4,6-Trimethyl-[3][8][9]dithiazinane. (n.d.). In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). (n.d.). Inchem.org. Retrieved January 12, 2026, from [Link]

  • Vasiljev, A., et al. (2023). Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. Heliyon, 9(7), e17822.
  • The Cysteine Reaction with Diacetyl under Wine-Like Conditions: Proposed Mechanisms for Mixed Origins of 2-Methylthiazole, 2-Methyl-3-thiazoline, 2-Methylthiazolidine, and 2,4,5-Trimethyloxazole | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Functional Application of Sulfur-Containing Spice Compounds - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Lee, S. J., et al. (2022).
  • de Souza, D., et al. (2019).
  • The Maillard Reaction - YouTube. (2015, November 30). Retrieved January 12, 2026, from [Link]

  • 2,4,6-trimethyl dihydro-1,3,5-dithiazine, 86241-90-9 - The Good Scents Company. (n.d.). Retrieved January 12, 2026, from [Link]

  • Mussinan, C. J., & Keelan, M. E. (Eds.). (1994). Sulfur compounds in foods. American Chemical Society.
  • Analysis of Volatile and Flavor Compounds in Grilled Lean Beef by Stir Bar Sorptive Extraction and Thermal Desorption—Gas Chromatography Mass Spectrometry - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Analytical and Sample Preparation Techniques for the Determination of Food Colorants in Food Matrices - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ma, Y., et al. (2023). GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. Food Science & Nutrition, 11(10), 6145-6157.
  • The potential meat flavoring derived from Maillard reaction products of rice protein isolate hydrolysate-xylose via the regulation of temperature and cysteine - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Li, X., et al. (2023). Characterization of Volatile Flavor Compounds in Dry-Rendered Beef Fat by Different Solvent-Assisted Flavor Evaporation (SAFE) Combined with GC–MS, GC–O, and OAV. Foods, 12(17), 3183.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS - Lund University Publications. (n.d.). Retrieved January 12, 2026, from [Link]

  • Wang, Z., et al. (2022).
  • Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Thialdine (Dihydro 2,4,6-trimethyl-1,3,5(4H) Dithiazine), Natural | Perfumer & Flavorist. (2011, October 5). Retrieved January 12, 2026, from [Link]

  • Effects of processing parameters on a β-solidifying TiAl alloy fabricated by laser-based additive manufacturing - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Identification and Characterization of Critical Processing Parameters in the Fabrication of Double-Emulsion Poly(lactic-co-glycolic) Acid Microparticles - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Impact of Process and Formulation Parameters on the Fabrication of Efavirenz Nanosuspension to Improve Drug Solubility and Dissolution - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Evaluation of the Effect of Post-Processing Methods on the Surface Parameters of Parts Produced by FFF/FDM Technology - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Role of Process Parameters in Shaping the Microstructure and Porosity of Metallic Components Manufactured by Additive Technology - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Optimization of Dithiazinane Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of dithiazinanes. Dithiazinanes are heterocyclic compounds that can be of significant interest, particularly as byproducts of hydrogen sulfide (H₂S) scavenger systems used in the oil and gas industry.[1][2] Their presence in complex matrices like crude oil, natural gas liquids (NGLs), or production water can lead to fouling and operational challenges.[3][4] Accurate quantification is therefore critical, but it begins with a robust and optimized extraction method.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered challenges in a direct question-and-answer format.

Section 1: Foundational Knowledge: Choosing Your Extraction Strategy

The first and most critical step is selecting an appropriate extraction technique. The choice depends heavily on the sample matrix, the required throughput, the desired level of cleanup, and the analytical endpoint (e.g., LC-MS/MS, GC-MS).

Q1: What are the primary extraction techniques for dithiazinanes, and how do they work?

A: There are four principal techniques, each with distinct mechanisms, advantages, and disadvantages:

Technique Principle Best For Pros Cons
Liquid-Liquid Extraction (LLE) Partitions analytes between two immiscible liquid phases (typically aqueous and organic) based on their relative solubility.[5][6]Simple liquid matrices; when concentrating the analyte from a large volume is needed.Simple, inexpensive, effective for sample cleanup and concentration.[5][7]Can be labor-intensive, time-consuming, uses large solvent volumes, and is prone to emulsion formation.
Solid-Phase Extraction (SPE) Analytes in a liquid sample are passed through a solid sorbent, which retains the analyte, the interferences, or both. Selective elution then isolates the analyte.[8][9]Complex matrices requiring significant cleanup; concentrating trace analytes.High recovery, excellent cleanup, high concentration factor, potential for automation.[8][10]Higher cost per sample, method development can be complex.[11]
QuEChERS A two-step approach: 1) Salting-out assisted LLE with acetonitrile. 2) Dispersive SPE (dSPE) for cleanup.[12][13] Stands for Quick, Easy, Cheap, Effective, Rugged, and Safe.High-throughput analysis of many samples, originally for pesticides in food but adaptable to other matrices.[14][15]Fast, low solvent use, simple, high-throughput.[12][13]May require matrix-specific optimization; cleanup might be less exhaustive than traditional SPE.[14]
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (commonly CO₂) as the extraction solvent.[16][17] By tuning pressure and temperature, the solvating power of the fluid can be precisely controlled.[18]Thermally labile compounds; a "green" alternative to solvent-based methods.Environmentally friendly, fast, selective, minimal solvent waste.[19]High initial equipment cost, may not be suitable for highly polar analytes without a co-solvent.[18]
Q2: How do I select the best extraction method for my specific sample matrix?

A: The optimal method balances cleanup efficiency with recovery and throughput. The following decision tree provides a logical workflow for selecting a starting point for your method development.

G cluster_out start Start: Define Sample & Goal matrix_type What is the sample matrix? start->matrix_type throughput High-Throughput Needed? matrix_type->throughput Liquid (e.g., Water, NGLs) cleanup_level High Level of Cleanup Required? matrix_type->cleanup_level Solid/Semi-Solid (e.g., Sludge, Fouling Deposits) throughput->cleanup_level No quechers Consider QuEChERS throughput->quechers Yes lle Consider Liquid-Liquid Extraction (LLE) cleanup_level->lle No spe Consider Solid-Phase Extraction (SPE) cleanup_level->spe Yes green_chem Is 'Green' Chemistry a Priority? sfe Consider Supercritical Fluid Extraction (SFE) green_chem->sfe Yes lle->green_chem spe->green_chem quechers->green_chem

Caption: Decision tree for selecting an initial extraction method.

Section 2: Troubleshooting Common Extraction Problems

Even with the right method, challenges are common. This section addresses the most frequent issues and provides a systematic approach to solving them.

Problem 1: Low Analyte Recovery

Q: My dithiazinane recovery is consistently low (<70%). What are the potential causes and how can I fix this?

A: Low recovery is a multifaceted problem. A systematic investigation is crucial to identify the source of analyte loss.[20][21] The primary culprits are incomplete extraction, analyte degradation, losses during cleanup, and matrix effects that suppress the analytical signal.

Causality-Driven Troubleshooting Steps:

  • Verify Analyte Stability: Dithiazinanes can be unstable under certain conditions.[20]

    • Action: Prepare a standard in your final extraction solvent and let it sit for the duration of a typical extraction. Analyze it and compare it to a freshly prepared standard. If the concentration has dropped, consider protecting samples from light, working at lower temperatures, or adding antioxidants.[20]

  • Optimize Initial Extraction Parameters: The initial removal of the analyte from the matrix is fundamental.

    • Cause: Mismatched solvent polarity. Solution: Dithiazinanes have moderate polarity. If your matrix is aqueous, an immiscible organic solvent like dichloromethane or methyl tert-butyl ether (MTBE) is a good starting point for LLE. For solid matrices, a polar solvent like acetonitrile or methanol may be needed to wet the sample and extract the analyte.[20]

    • Cause: Suboptimal pH. Solution: The charge state of your analyte dramatically affects its solubility. Dithiazinanes may have basic nitrogens. Adjusting the pH of your aqueous sample to be two units above the pKa will neutralize the molecule, maximizing its partitioning into an organic solvent during LLE.[7]

    • Cause: Insufficient agitation or time. Solution: Ensure vigorous mixing (vortexing) for at least 1-2 minutes for LLE. For solid samples, sonication can significantly improve extraction efficiency.[22][23] Consider a second or third extraction step and combine the extracts.[21]

  • Investigate Losses During Cleanup (SPE): Each step of the SPE process is a potential point of loss.[21]

    • Cause: Improper sorbent conditioning. Solution: Failing to condition the sorbent (e.g., with methanol) and equilibrate it (e.g., with water) means the sorbent is not "activated" and will not retain the analyte effectively.[21]

    • Cause: Analyte breakthrough during loading. Solution: Loading the sample too quickly prevents efficient interaction between the analyte and the sorbent. Use a slow, controlled flow rate.[21][24]

    • Cause: Analyte co-elution during the wash step. Solution: Your wash solvent may be too strong, stripping the analyte along with interferences. Use a weaker solvent (e.g., 5% methanol in water instead of 20%).

    • Cause: Incomplete elution. Solution: Your elution solvent may be too weak to displace the analyte from the sorbent. Increase the solvent strength (e.g., use methanol with 2% formic acid) or use multiple small aliquots of the elution solvent.[8][20]

  • Assess Matrix Effects: In LC-MS analysis, co-eluting matrix components can interfere with the ionization of your analyte, causing signal suppression or enhancement.[25][26][27] This can be mistaken for low recovery.

    • Action: Perform a post-extraction spike. Compare the response of an analyte spiked into a blank matrix extract versus a pure solvent standard. A significantly lower response in the matrix indicates ion suppression.[25]

Workflow for Diagnosing Low Recovery

G start Start: Low Recovery Observed mass_balance Perform Mass Balance Study: Analyze Load, Wash, & Elution Fractions start->mass_balance analyte_location Where is the Analyte? mass_balance->analyte_location in_load_wash Analyte found in Load/Wash Fractions analyte_location->in_load_wash In Load/Wash in_cartridge Analyte retained on SPE Cartridge analyte_location->in_cartridge On Cartridge no_analyte Analyte Not Found in Any Fraction analyte_location->no_analyte Nowhere troubleshoot_binding Troubleshoot Binding: - Check pH - Check Sorbent Choice - Slow Load Flow Rate - Weaken Wash Solvent in_load_wash->troubleshoot_binding troubleshoot_elution Troubleshoot Elution: - Strengthen Elution Solvent - Increase Solvent Volume - Soak Sorbent Before Eluting in_cartridge->troubleshoot_elution troubleshoot_degradation Troubleshoot Degradation/Loss: - Check Analyte Stability - Evaporation too Aggressive? - Adsorption to Vials? no_analyte->troubleshoot_degradation

Caption: A systematic workflow for troubleshooting low analyte recovery.

Problem 2: Poor Reproducibility (High %RSD)

Q: My recovery is acceptable on average, but the precision between replicates is poor (>15% RSD). How can I improve this?

A: Poor reproducibility points to inconsistent execution of the method.[28] Focus on standardizing every step:

  • Sample Homogeneity: For solid or viscous samples, ensure the initial sample is perfectly homogenous before taking an aliquot.

  • Volumetric Precision: Use calibrated pipettes and consistent techniques for all liquid transfers.

  • Consistent Timing and Agitation: Vortex or shake all samples for the exact same duration and at the same speed.

  • Controlled Flow Rates in SPE: Use a vacuum manifold with a gauge or an automated system to ensure flow rates are identical during sample loading, washing, and elution.

  • Evaporation Step: If you evaporate the final extract, avoid evaporating to complete dryness, which can cause loss of more volatile analytes.[29] Reconstitute in a precisely measured volume.

Problem 3: High Background / Matrix Effects

Q: My chromatograms are noisy, and I suspect matrix effects are compromising my results. How can I get a cleaner extract?

A: A "dirty" extract requires improving the selectivity of your cleanup step.

  • For LLE: A liquid-liquid back-extraction can be very effective. After the initial extraction into an organic solvent, extract this organic phase with an acidic aqueous solution (e.g., pH 2). The basic dithiazinane will partition into the acidic water, leaving neutral, lipophilic interferences behind in the organic layer. You can then basify the aqueous layer and re-extract your clean analyte into a fresh organic solvent.

  • For SPE: The key is choosing the right sorbent and optimizing the wash step.[10]

    • Sorbent Choice: For dithiazinanes from aqueous matrices, a reversed-phase (e.g., C18) sorbent is a good start. If the analyte is ionizable, a mixed-mode sorbent (e.g., reversed-phase with cation exchange) can provide superior cleanup by using orthogonal retention mechanisms.[10][11]

    • Wash Step: Develop a wash step that is strong enough to remove interferences but weak enough to leave your analyte on the sorbent. Test a series of wash solutions with increasing organic content (e.g., 5%, 10%, 15%, 20% methanol in water) to find the optimal point.

  • For QuEChERS: The dispersive SPE (dSPE) cleanup step is critical. The choice of sorbent depends on the matrix interferences.[30]

dSPE Sorbent Target Interference Removed Matrix Example
PSA (Primary Secondary Amine) Sugars, fatty acids, organic acids, some pigmentsFruit/vegetable-like matrices
C18 (Reversed-Phase) Lipids, fats, non-polar interferencesOily samples, NGLs, crude extracts
GCB (Graphitized Carbon Black) Pigments (e.g., chlorophyll), sterolsPlant materials, deeply colored samples
Z-Sep/Z-Sep+ Lipids and pigmentsHigh-fat and highly pigmented samples

Source: Adapted from Restek and Sigma-Aldrich literature.[14][30]

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for method development. Always perform method validation with your specific matrix.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

This protocol is designed for isolating dithiazinanes from aqueous samples (e.g., process water).

  • Sample Preparation: Pipette 10 mL of the aqueous sample into a 50 mL centrifuge tube. Add your internal standard.

  • pH Adjustment: Add 1 M NaOH dropwise to adjust the sample pH to >10. Check with a pH meter or narrow-range strips. This ensures basic analytes are in their neutral form.[7]

  • First Extraction: Add 10 mL of methyl tert-butyl ether (MTBE). Cap tightly and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to break any emulsions and achieve a sharp separation between the layers.[21]

  • Collection: Carefully transfer the upper organic layer to a clean tube using a glass Pasteur pipette.

  • Second Extraction: Repeat steps 3-5 on the remaining aqueous layer with a fresh 10 mL of MTBE. Combine the organic extracts.

  • Drying & Concentration: Add a small amount of anhydrous sodium sulfate to the combined extracts to remove residual water. Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a precise volume (e.g., 1.0 mL) of your initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol uses a mixed-mode (Reversed-Phase + Strong Cation Exchange) cartridge for maximum cleanup.

  • Condition: Pass 3 mL of methanol through the SPE cartridge, followed by 3 mL of deionized water. Do not let the sorbent go dry.[21]

  • Load: Load the pre-treated sample (e.g., an aqueous sample adjusted to pH <4) onto the cartridge at a slow, steady flow rate of ~1 mL/min.

  • Wash 1 (Polar Interferences): Pass 3 mL of deionized water through the cartridge.

  • Wash 2 (Non-Polar Interferences): Pass 3 mL of 20% methanol in water through the cartridge.

  • Elution: Elute the dithiazinane analyte by passing 2 x 2 mL aliquots of 5% ammonium hydroxide in methanol through the cartridge. The ammonia neutralizes the cation exchange sites, releasing the analyte.

  • Evaporation & Reconstitution: Evaporate the eluate under nitrogen and reconstitute as described in the LLE protocol.

Section 4: FAQs & Final Recommendations

Q: My LLE is forming a stable emulsion that won't separate. What should I do? A: Emulsions are a common LLE problem. Try these solutions in order:

  • Centrifugation: This is the most effective method. Spin at a higher g-force or for a longer time.

  • Salting Out: Add a small amount of sodium chloride to the aqueous phase to increase its polarity and force separation.

  • Solvent Change: Switch to a solvent with a different density and polarity.

  • Filtration: Pass the entire emulsion through a glass wool plug or a diatomaceous earth column.

Q: What is the best internal standard for dithiazinane analysis? A: The gold standard is a stable isotope-labeled (SIL) version of your specific dithiazinane analyte (e.g., d₄-Dithiazine). A SIL internal standard co-elutes and experiences the same extraction inefficiencies and matrix effects as the native analyte, providing the most accurate correction.[25][27] If a SIL standard is unavailable, use a structurally similar compound that is not present in your samples.

Q: How do I validate my final, optimized method? A: Method validation demonstrates that your procedure is fit for its intended purpose.[31][32] Key parameters to assess, based on ICH and FDA guidelines, include:[33]

Parameter Purpose How to Assess
Specificity/Selectivity Ensure you are measuring only the analyte, without interference.Analyze blank matrix samples to check for peaks at the analyte's retention time.
Accuracy (as Recovery) Measure the agreement between the measured value and the true value.Spike a blank matrix with a known concentration of analyte at low, medium, and high levels (n=3-5 at each level). Calculate % Recovery.
Precision Measure the closeness of repeated measurements.Repeatability: Multiple extractions on the same day. Intermediate Precision: Repeat on different days with different analysts/instruments.
Linearity & Range Show the method gives results proportional to concentration.Create a calibration curve with at least 5-6 concentration points in a blank matrix extract.
Limit of Detection (LOD) The lowest amount of analyte that can be reliably detected.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount that can be accurately quantified.Typically a signal-to-noise ratio of 10:1, with acceptable accuracy and precision.

References

  • Anastassiades, M., Lehotay, S. J., et al. (2003). QuEChERS: A Highly Beneficial Analytical Approach. Available at: [Link]

  • Dams, R., et al. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]

  • Janghel, A., et al. (n.d.). Supercritical Fluid Extraction (SFE) Techniques as an Innovative Green Technologies for the Effective Extraction of the Active Phytopharmaceuticals. Available at: [Link]

  • Li, H., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PLoS ONE, 13(2). Available at: [Link]

  • Mei, H., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Available at: [Link]

  • Dams, R., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. LCGC North America, 21(8). Available at: [Link]

  • Fru F., et al. (2009). Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material. Journal of Chromatography A, 1216(29), 5557-5564. Available at: [Link]

  • MDPI. (2024). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. Available at: [Link]

  • Phenomenex. (2024). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]

  • Majors, R. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Available at: [Link]

  • Restek. (n.d.). How to Use QuEChERS for Diverse Sample Types. Available at: [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available at: [Link]

  • Restek. (2021). The Fundamentals of Solid Phase Extraction (SPE). Available at: [Link]

  • SCION Instruments. (n.d.). Manual Solid Phase Extraction. Available at: [Link]

  • Interchim. (2019). Liquid-liquid extraction (LLE) : introduction to this sample preparation technique. Available at: [Link]

  • SCION Instruments. (n.d.). Sample Preparation – Liquid-Liquid Extraction. Available at: [Link]

  • Al-Saffar, Z. S., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Taibah University for Science, 16(1). Available at: [Link]

  • JASCO. (2022). Supercritical Fluid Extraction (SFE) Systems. Available at: [Link]

  • SID. (n.d.). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. Available at: [Link]

  • OndaVia. (2023). Dithiazine in NGLs. Available at: [Link]

  • Ivanova, V., et al. (2026). OPTIMIZATION OF THE EXTRACTION CONDITIONS FOR THE Hg²⁺ - DITHIZONE COMPLEX IN CHLOROFORM AND ITS DETERMINATION BY UV-VIS SPECTROPHOTOMETRY. Journal of Chemical Technology and Metallurgy, 61(1), 83-92. Available at: [Link]

  • Sarker, S. D., & Nahar, L. (2012). Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review. Molecules, 17(4), 3862-3894. Available at: [Link]

  • ResearchGate. (n.d.). Liquid-Liquid Extraction (LLE). Available at: [Link]

  • Leaptrot, J. C., et al. (2019). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. Journal of Lipid Research, 60(5), 1036-1044. Available at: [Link]

  • OndaVia. (n.d.). Dithiazine Analysis Kit. Available at: [Link]

  • SCION Instruments. (n.d.). A Guide to Analytical Method Validation. Available at: [Link]

  • Al-Hilphy, A. R. S., et al. (2024). Optimizing Recovery of High-Added-Value Compounds from Complex Food Matrices Using Multivariate Methods. Foods, 13(23). Available at: [Link]

  • Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. Pharma-Bio World. Available at: [Link]

  • ResearchGate. (n.d.). Formation, Chemical Characterization, and Oxidative Dissolution of Amorphous Polymeric Dithiazine (apDTZ) during the Use of the H2S Scavenger Monoethanolamine-Triazine. Available at: [Link]

  • Kumar, P., et al. (2017). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy, 7(9), 66-74. Available at: [Link]

  • Silva, É. A. S., & Pawliszyn, J. (2012). Optimization of fiber coating structure enables direct immersion solid phase microextraction and high-throughput determination of complex samples. Analytical Chemistry, 84(16), 6933-6938. Available at: [Link]

  • Ashdin Publishing. (2023). Review Article. Available at: [Link]

  • Insight Analytical Solutions. (n.d.). Dithiazine Testing Kit. Available at: [Link]

  • Queiroz, M. E. C., & Lanças, F. M. (2022). Green Extraction Processes for Complex Samples from Vegetable Matrices Coupled with On-Line Detection System: A Critical Review. Separations, 9(12). Available at: [Link]

  • Cvetkovikj, I., et al. (2023). Green Solvents for Extraction of Natural Food Colorants from Plants: Selectivity and Stability Issues. Processes, 11(3). Available at: [Link]

  • Biotage. (2023). Tips for Improving Your Oil & Grease Recoveries. Available at: [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • da Silva, R. C., et al. (2022). The Selective Extraction of Natural Sesquiterpenic Acids in Complex Matrices: A Novel Strategy for Isolating Zizanoic Acid in Vetiver Essential Oil. Molecules, 27(21). Available at: [Link]

  • Rauf, M. A., et al. (2025). Effect of various solvents on the absorption spectra of dithizone and DFT calculations. Journal of Molecular Liquids, 407. Available at: [Link]

  • Schultheiss, N., et al. (2024). Amorphous Polymeric Dithiazine apDTZ Solid Fouling: Critical Review, Analysis and Solution of an Ongoing Challenge in Triazine-Based Hydrogen Sulphide Mitigation. Available at: [Link]

Sources

Technical Support Center: Resolving Co-elution Issues in the Chromatographic Analysis of Dithiazinanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving co-elution issues in the chromatographic analysis of dithiazinanes. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving adequate separation of dithiazinane compounds and their related impurities or isomers. As a class of sulfur-containing heterocyclic compounds, dithiazinanes can present unique chromatographic behaviors. This resource provides in-depth, practical troubleshooting strategies and detailed protocols to help you develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of co-elution in my chromatogram?

A1: Co-elution occurs when two or more compounds elute from the column at or very near the same time, resulting in overlapping peaks.[1] The most common signs include:

  • Peak Shoulders: A subtle asymmetry where a smaller peak appears on the leading or tailing edge of the main peak.[1]

  • Broad or Asymmetrical Peaks: Peaks that are wider than expected or exhibit significant tailing or fronting can indicate the presence of multiple unresolved components.

  • Inconsistent Peak Purity: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), variations in the spectra across a single peak are a strong indicator of co-elution.[1] For DAD, the UV-Vis spectra should be consistent across the entire peak width for a pure compound. For MS, the mass spectrum should not change across the eluting peak.

Q2: Why are dithiazinanes and their analogs prone to co-elution?

A2: Dithiazinanes are often part of complex mixtures containing structurally similar compounds, such as stereoisomers (enantiomers and diastereomers), positional isomers, or degradation products. These molecules may have very similar physicochemical properties, including polarity and hydrophobicity, leading to similar retention times on a given stationary phase. The presence of sulfur atoms can also lead to specific interactions with the stationary phase that may complicate separations.

Q3: I'm observing co-elution of my dithiazinane analyte with an impurity. Where do I start my troubleshooting?

A3: A systematic approach is crucial. The resolution of two peaks is governed by three factors: efficiency (N), selectivity (α), and retention factor (k). Selectivity has the most significant impact on peak resolution.[2] Therefore, begin by focusing on parameters that influence selectivity:

  • Mobile Phase Optimization: This is often the most effective and quickest way to alter selectivity.[2]

  • Stationary Phase Screening: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step.

The following sections will delve into detailed protocols for these steps.

Troubleshooting Guides and Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a step-by-step approach to manipulate mobile phase parameters to resolve co-eluting peaks. We will use a hypothetical example of separating a dithiazinane drug substance from a closely eluting impurity using reverse-phase HPLC.

Initial Conditions:

  • Analyte: Dihydro-5-methyl-4H-1,3,5-dithiazine[3]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (MeCN)

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 220 nm

Step 1: Gradient Scouting

  • Objective: To determine the approximate elution time and organic solvent concentration required to elute the compounds of interest.

  • Procedure:

    • Run a broad linear gradient from 5% to 95% MeCN over 20 minutes.

    • Identify the retention times of the co-eluting pair. Let's assume they elute at 10.5 minutes, corresponding to approximately 40% MeCN.

Step 2: Isocratic Hold or Shallow Gradient

  • Objective: To improve resolution by increasing the retention factor (k) and allowing more time for the separation to occur.

  • Procedure:

    • Based on the scouting run, design a new gradient with a shallower slope around the elution point. For example: 5% to 35% MeCN in 5 minutes, then 35% to 45% MeCN in 15 minutes, followed by a wash step.

    • Alternatively, run an isocratic method with a mobile phase composition that provides a retention factor (k) between 2 and 10. Start with a composition slightly weaker than the elution concentration from the scouting run (e.g., 35% MeCN).

Step 3: Altering Mobile Phase Selectivity

If co-elution persists, the next step is to change the chemical interactions by modifying the mobile phase composition.

  • Change the Organic Modifier:

    • Rationale: Different organic solvents interact differently with the analyte and stationary phase, which can alter elution order and improve separation.

    • Action: Replace acetonitrile with methanol. Methanol is a protic solvent and will have different hydrogen bonding interactions compared to the aprotic acetonitrile. Repeat the gradient scouting and optimization steps.

  • Adjust Mobile Phase pH:

    • Rationale: For ionizable dithiazinane compounds, pH can dramatically affect their charge state and, consequently, their retention on a reverse-phase column.

    • Action: If your dithiazinane has a pKa value, adjust the mobile phase pH to be at least 2 units away from the pKa to ensure a single ionic form. For basic dithiazinanes, a lower pH (e.g., pH 2.5-3.5 using formic or phosphoric acid) will result in protonation and potentially better peak shape and retention. For acidic dithiazinanes, a higher pH might be beneficial, but care must be taken with silica-based columns (typically stable up to pH 7.5-8.0).

The following diagram illustrates the decision-making process for mobile phase optimization.

Mobile_Phase_Optimization Start Co-elution Observed Scouting Run Broad Gradient (e.g., 5-95% MeCN) Start->Scouting AnalyzeScouting Analyze Results: Peaks Eluting Too Early/Late or Unresolved? Scouting->AnalyzeScouting OptimizeGradient Design Shallow Gradient or Isocratic Method Around Elution Point AnalyzeScouting->OptimizeGradient ResolutionCheck1 Resolution > 1.5? OptimizeGradient->ResolutionCheck1 ChangeSolvent Change Organic Modifier (e.g., MeCN to MeOH) ResolutionCheck1->ChangeSolvent No AdjustpH Adjust Mobile Phase pH (Consider Analyte pKa) ResolutionCheck1->AdjustpH No, try pH first for ionizable compounds End Method Optimized ResolutionCheck1->End Yes ChangeSolvent->Scouting ResolutionCheck2 Resolution > 1.5? ChangeSolvent->ResolutionCheck2 AdjustpH->Scouting AdjustpH->ResolutionCheck2 ResolutionCheck2->End Yes ConsiderColumn Proceed to Stationary Phase Screening ResolutionCheck2->ConsiderColumn No

Caption: Workflow for mobile phase optimization.

Protocol 2: Stationary Phase Screening

When mobile phase optimization is insufficient, changing the column chemistry is the most powerful way to alter selectivity.[2]

Step 1: Choose Alternative Stationary Phases

  • Rationale: Different stationary phases offer unique retention mechanisms. The goal is to find a phase that interacts differently with the dithiazinane and its co-eluting partner.

  • Recommended Phases to Screen:

Stationary PhasePrimary Interaction MechanismIdeal for Separating
C18 (ODS) HydrophobicGeneral-purpose, non-polar to moderately polar compounds.
Phenyl-Hexyl Hydrophobic, π-π interactionsAromatic compounds, compounds with double bonds. Can provide unique selectivity for dithiazinanes containing aromatic rings.[4]
Cyano (CN) Dipole-dipole, weak hydrophobicPolar compounds. Can be used in both normal-phase and reversed-phase modes.
Embedded Polar Group (e.g., Amide, Carbamate) Hydrophobic, hydrogen bondingPolar compounds, provides alternative selectivity to C18, good for basic compounds.
Fluorinated Phases Hydrophobic, fluorous interactionsHalogenated compounds, isomers.[5]

Step 2: Perform Comparative Runs

  • Procedure:

    • Using the same mobile phases from your optimized method in Protocol 1, inject your sample onto each of the selected columns.

    • Compare the chromatograms for changes in elution order and resolution. A change in elution order is a strong indicator of a different selectivity mechanism.

Step 3: Method Re-optimization

  • Procedure:

    • Select the column that provides the best initial separation.

    • Fine-tune the mobile phase conditions (gradient slope, organic modifier, pH) as described in Protocol 1 to achieve baseline resolution (Rs > 1.5).

Addressing Chiral Dithiazinanes: Enantiomer and Diastereomer Separations

Many dithiazinane-based pharmaceutical compounds are chiral and may exist as a mixture of enantiomers or diastereomers.

  • Diastereomers: These have different physical properties and can typically be separated on standard achiral columns (C18, Phenyl-Hexyl, etc.) using the optimization protocols described above.[6]

  • Enantiomers: These have identical physical properties in an achiral environment and require a chiral environment for separation.[7] This is achieved by using a Chiral Stationary Phase (CSP).

Protocol 3: Chiral Method Development

Step 1: Select a Chiral Stationary Phase

  • Rationale: CSPs are designed to have specific interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) with enantiomers, leading to different retention times.

  • Common CSPs for Pharmaceutical Analysis: [8][9]

    • Polysaccharide-based (e.g., cellulose or amylose derivatives): These are the most widely used and versatile CSPs, effective for a broad range of compounds. Columns like Chiralpak® and Chiralcel® fall into this category.[10]

    • Cyclodextrin-based: These are effective for compounds that can fit into the hydrophobic cavity of the cyclodextrin molecule.[7]

Step 2: Mobile Phase Screening for Chiral Separations

  • Rationale: The mobile phase in chiral chromatography plays a critical role in modulating the interactions between the enantiomers and the CSP.

  • Common Mobile Phase Systems:

    • Normal Phase: Heptane/Ethanol or Heptane/Isopropanol with a small amount of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds.

    • Polar Organic Mode: Acetonitrile or Methanol with additives.

    • Reversed-Phase: Acetonitrile/Water or Methanol/Water with buffers.

Step 3: Optimization

  • Procedure:

    • Start with the mobile phase recommended by the column manufacturer.

    • Systematically vary the ratio of the organic modifiers (e.g., change the percentage of alcohol in the heptane).

    • Optimize the concentration of the additive.

    • Adjust the column temperature; lower temperatures often improve chiral resolution.

The following diagram outlines the workflow for chiral separation.

Chiral_Separation_Workflow Start Enantiomeric Co-elution SelectCSP Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide, Cyclodextrin) Start->SelectCSP ScreenMobilePhase Screen Mobile Phases (Normal, Polar Organic, Reversed-Phase) SelectCSP->ScreenMobilePhase AnalyzeScreen Analyze Results: Partial or No Separation? ScreenMobilePhase->AnalyzeScreen OptimizeModifier Optimize Organic Modifier Ratio (e.g., % Alcohol in Heptane) AnalyzeScreen->OptimizeModifier OptimizeAdditive Optimize Additive Concentration (e.g., DEA, TFA) OptimizeModifier->OptimizeAdditive OptimizeTemp Optimize Column Temperature (Lower T often increases Rs) OptimizeAdditive->OptimizeTemp ResolutionCheck Resolution > 1.5? OptimizeTemp->ResolutionCheck End Chiral Method Optimized ResolutionCheck->End Yes TryNewCSP Screen a Different CSP ResolutionCheck->TryNewCSP No TryNewCSP->ScreenMobilePhase

Sources

Validation & Comparative

A Comparative Guide to Dithiazinane and Pyrazine as Flavor Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and food science, the selection of appropriate flavor compounds is a critical determinant of product success. Among the vast array of flavor molecules, heterocyclic compounds play a pivotal role in defining the characteristic aromas of many cooked and processed foods. This guide provides an in-depth comparative study of two significant classes of flavor compounds: dithiazinanes and pyrazines. By examining their chemical structures, formation pathways, sensory characteristics, and analytical methodologies, this document aims to equip the reader with the necessary knowledge to make informed decisions in their applications.

Introduction: A Tale of Two Heterocycles

The realm of flavor chemistry is rich with diverse molecular structures that elicit a wide spectrum of sensory experiences. Dithiazinanes, sulfur-containing heterocyclic compounds, are renowned for their potent meaty, roasted, and savory notes.[1][2] In contrast, pyrazines, nitrogen-containing heterocycles, are celebrated for their characteristic nutty, roasted, and toasted aromas, often associated with the Maillard reaction.[3] While both contribute to the desirable flavors of cooked foods, their distinct elemental composition and formation mechanisms result in unique and complementary sensory profiles. This guide will delve into a side-by-side comparison of these two flavor powerhouses.

Chemical Structure: The Foundation of Flavor

The sensory properties of a flavor compound are intrinsically linked to its molecular structure. The arrangement of atoms within the heterocyclic ring and the nature of its substituents dictate its volatility, polarity, and interaction with olfactory receptors.

Pyrazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4.[4] Their derivatives, which are abundant in food, are typically alkyl-substituted. The type and position of these alkyl groups significantly influence the resulting flavor profile.

Dithiazinanes , specifically 1,3,5-dithiazinanes, are six-membered saturated rings containing two sulfur atoms and one nitrogen atom. The substituents on the carbon atoms of the ring are key to their characteristic flavors. A prominent example is 2,4,6-trimethyldihydro-4H-1,3,5-dithiazine, commonly known as thialdine.[1][5]

Chemical_Structures cluster_pyrazine Pyrazine Core Structure cluster_dithiazinane Dithiazinane Core Structure Pyrazine Pyrazine (C₄H₄N₂) Alkylpyrazine Alkylpyrazine (e.g., 2,5-Dimethylpyrazine) Pyrazine->Alkylpyrazine Alkyl Substitution Dithiazinane 1,3,5-Dithiazinane (C₃H₇NS₂) Thialdine Thialdine (2,4,6-Trimethyldihydro-4H-1,3,5-dithiazine) Dithiazinane->Thialdine Methyl Substitution

Figure 1: Core chemical structures of pyrazine and dithiazinane, highlighting common derivatives.

Sensory Profile: A Symphony of Aromas

The perceived flavor of these compounds is a complex interplay of their individual aroma characteristics and their concentration in a food matrix.

Dithiazinanes: The Essence of Savory

Dithiazinanes are potent contributors to the savory and meaty notes in cooked foods. Their aroma is often described as:

  • Meaty and Roasted: Thialdine, for instance, is well-known for its roasted and braised beef notes.[1][6]

  • Sulfurous and Eggy: The presence of sulfur in their structure imparts characteristic sulfurous and sometimes eggy aromas.[1]

  • Specific Savory Notes: Certain derivatives, like 2,4,6-triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine, are associated with the distinct flavor of bacon.[7]

Pyrazines: The Hallmark of Roasting

Pyrazines are synonymous with the aromas generated during the roasting, baking, and toasting of foods. Their flavor profiles are diverse and include:

  • Nutty and Roasted: Alkylpyrazines are key contributors to the aroma of roasted nuts, coffee, and cocoa.[3]

  • Earthy and Green: Some pyrazines, particularly methoxypyrazines, can impart earthy or green-bell-pepper-like notes.

  • Baked and Toasted: The characteristic aroma of bread crust and other baked goods is largely due to the presence of various pyrazines.

Compound ClassGeneral Flavor ProfileSpecific Examples and Descriptors
Dithiazinanes Meaty, Roasted, Savory, SulfurousThialdine: Roasted beef, cooked, eggy[1][2]Bacon Dithiazine: Meaty, smoky, bacon, fatty, chocolate[7]
Pyrazines Nutty, Roasted, Toasted, Baked, Earthy2,5-Dimethylpyrazine: Chocolate, roasted nuts, earthy[3]2-Ethyl-3,5-dimethylpyrazine: Cocoa, nutty[3]2-Methoxy-3-isopropylpyrazine: Green bell pepper

Formation Mechanisms: Pathways to Flavor

The generation of dithiazinanes and pyrazines in food is a fascinating aspect of flavor chemistry, primarily occurring during thermal processing.

Dithiazinane Formation: The Role of Sulfur Amino Acids

Dithiazinanes, such as thialdine, are typically formed from the degradation of sulfur-containing amino acids like cysteine and methionine. The key precursors are:

  • Aldehydes: Such as acetaldehyde.

  • Hydrogen Sulfide (H₂S): Released from the degradation of sulfur-containing amino acids.

  • Ammonia (NH₃): Also derived from amino acid degradation.

The reaction involves the condensation of these three components to form the dithiazinane ring.[1]

Pyrazine Formation: The Maillard Reaction Cascade

Pyrazines are classic products of the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars. The formation pathway involves several key steps:

  • Condensation: An amino acid and a reducing sugar condense to form a Schiff base.

  • Amadori Rearrangement: The Schiff base rearranges to form an Amadori compound.

  • Strecker Degradation: The Amadori compound degrades, leading to the formation of α-aminoketones.

  • Condensation and Oxidation: Two molecules of an α-aminoketone condense and are subsequently oxidized to form a pyrazine ring.

The specific amino acids and sugars involved, as well as the reaction conditions (temperature, pH, water activity), determine the types and quantities of pyrazines formed.

Formation_Mechanisms cluster_dithiazinane_formation Dithiazinane Formation cluster_pyrazine_formation Pyrazine Formation (Maillard Reaction) Sulfur_AA Sulfur-Containing Amino Acids (e.g., Cysteine) H2S Hydrogen Sulfide Sulfur_AA->H2S NH3 Ammonia Sulfur_AA->NH3 Aldehyde Aldehydes (e.g., Acetaldehyde) Dithiazine Dithiazinane Aldehyde->Dithiazine Condensation H2S->Dithiazine Condensation NH3->Dithiazine Condensation AA Amino Acids Schiff Schiff Base AA->Schiff Sugar Reducing Sugars Sugar->Schiff Amadori Amadori Compound Schiff->Amadori Rearrangement Aminoketone α-Aminoketones Amadori->Aminoketone Strecker Degradation Pyrazine_Product Pyrazine Aminoketone->Pyrazine_Product Condensation & Oxidation

Figure 2: Simplified overview of the formation pathways for dithiazinanes and pyrazines.

Sensory Thresholds: The Power of Perception

The sensory threshold of a flavor compound is the minimum concentration at which it can be detected by the human senses. This is a critical parameter for understanding the impact of a flavor compound on the overall sensory profile of a product.

While extensive data is available for pyrazines, specific sensory threshold data for a wide range of dithiazinanes is less documented in publicly available literature. Thialdine is noted for its potent aroma, with usage levels in the parts-per-billion (ppb) range, suggesting a low sensory threshold.[6] For instance, it is used at levels of 10-100 ppb to impart beef notes.[6]

Pyrazines exhibit a wide range of sensory thresholds depending on their structure. Alkoxypyrazines are known for their extremely low thresholds, often in the parts-per-trillion (ppt) range. Alkylpyrazines generally have higher thresholds, typically in the ppb range.

Pyrazine CompoundOdor Threshold in Water (ppb)
2-Methylpyrazine60,000
2-Ethylpyrazine6,000
2,5-Dimethylpyrazine800
2-Ethyl-3,5-dimethylpyrazine1
2-Methoxy-3-isopropylpyrazine0.002

Data compiled from various sources.

Stability and Application in Food Systems

The stability of flavor compounds during processing and storage is crucial for maintaining the desired sensory profile of a food product.

Dithiazinanes: Information on the thermal and chemical stability of dithiazinanes in food matrices is limited. However, their formation during cooking implies a degree of thermal stability. Their primary application lies in savory and meat-flavored products, where their potent, characteristic aromas can enhance the overall flavor profile.

Pyrazines: Pyrazines are generally considered to be relatively stable compounds, which contributes to their persistence in cooked and stored foods.[8] Their stability can be influenced by factors such as pH and the presence of other food components. Pyrazines are widely used as flavoring agents in a vast array of products, including snacks, baked goods, confectionery, and beverages, to impart roasted, nutty, and savory notes.

Analytical Methodologies: Identification and Quantification

The accurate identification and quantification of dithiazinanes and pyrazines are essential for quality control and flavor research.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of volatile flavor compounds.

  • Sample Preparation: Volatiles are typically extracted from the food matrix using methods such as solvent extraction, steam distillation, or solid-phase microextraction (SPME).

  • GC Separation: The extracted volatiles are separated based on their boiling points and polarity on a gas chromatographic column.

  • MS Detection: The separated compounds are ionized and fragmented, and the resulting mass spectrum provides a "fingerprint" for identification by comparison to spectral libraries. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of GC with the human nose as a detector to identify odor-active compounds.

  • Procedure: The effluent from the GC column is split, with one portion going to a mass spectrometer for identification and the other to a sniffing port where a trained panelist assesses the odor of the eluting compounds. This allows for the direct correlation of specific chemical compounds with their perceived aroma.

Analytical_Workflow Sample Food Sample Extraction Volatile Extraction (e.g., SPME, SDE) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Identification & Quantification) GC->MS Sniffing_Port Olfactometry (Odor Description) GC->Sniffing_Port Data_Analysis Data Analysis MS->Data_Analysis Sniffing_Port->Data_Analysis

Figure 3: A generalized workflow for the analysis of volatile flavor compounds like dithiazinanes and pyrazines.

Conclusion: A Flavorist's Perspective

Dithiazinanes and pyrazines represent two indispensable classes of flavor compounds that significantly shape the sensory landscape of our food. While pyrazines offer a broad palette of roasted, nutty, and baked notes primarily through the Maillard reaction, dithiazinanes provide potent, savory, and meaty aromas originating from sulfur-containing precursors.

The choice between or combination of these compounds depends on the desired flavor profile. For creating authentic meaty and savory flavors, dithiazinanes are invaluable. For developing rich roasted and nutty characteristics, pyrazines are the compounds of choice. A comprehensive understanding of their chemical nature, formation, and sensory properties, as detailed in this guide, is paramount for the successful development of appealing and high-quality food products and pharmaceuticals. Further research into the sensory thresholds and stability of a wider range of dithiazinanes will undoubtedly provide even greater control and innovation in the field of flavor science.

References

  • 2,4,6-Trimethyldihydro-4H-1,3,5-dithiazine | Perfumer & Flavorist. (2012, November 16).
  • Thialdine (Dihydro 2,4,6-trimethyl-1,3,5(4H) Dithiazine), Natural | Perfumer & Flavorist. (2011, October 5).
  • bacon dithiazine - Fragrance University. (n.d.).
  • Thialdine - Wikipedia. (n.d.).
  • 2,4,6-Trimethyldihydro-4H-1,3,5-dithiazine | Perfumer & Flavorist. (2012, November 16).
  • thialdine 2,4,6-trimethyldihydro-4H-1,3,5-dithiazine - The Good Scents Company. (n.d.).
  • Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. (n.d.).
  • Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - NIH. (2021, January 29).
  • Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods - ResearchGate. (2025, August 7).
  • Comparative Analysis of Pyrazine Compounds in Soy Sauce Aroma Baijiu from Different Regions and Their Impact on Flavor Profiles - ResearchGate. (2025, October 23).
  • Thialdine - Wikipedia. (n.d.).
  • Thialdine | C6H13NS2 | CID 13072565 - PubChem - NIH. (n.d.).
  • Pyrazines in Thermally Treated Foods | Request PDF - ResearchGate. (n.d.).
  • Heterocyclics, Pyrazines, & Sulfur - Advanced Biotech. (n.d.).
  • Mass Spectrometry: An Essential Tool for the Flavor and Fragrance Industry - CHIMIA. (n.d.).
  • Novel Mass Spectrometry Methods in Flavour Analysis - CHIMIA. (n.d.).
  • Photocatalytic Degradation of Food and Juices Dyes via Photocatalytic Nanomaterials Synthesized through Green Synthetic Route: A Systematic Review - NIH. (n.d.).
  • 2,4,6-Trimethyldihydro-4H-1,3,5-dithiazine | Perfumer & Flavorist. (2012, November 16).
  • bacon dithiazine - Fragrance University. (n.d.).
  • 5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine - the NIST WebBook. (n.d.).
  • Novel Mass Spectrometry Methods in Flavour Analysis - ResearchGate. (2025, August 9).
  • Bacterial Degradation of Antinutrients in Foods: The Genomic Insight - MDPI. (n.d.).
  • Food Flavor Chemistry and Sensory Evaluation - MDPI. (2024, February 20).
  • Mass spectrometry-based metabolomics of volatiles as a new tool for understanding aroma and flavour chemistry in processed food products - PubMed Central. (2019, March 12).
  • 2,4,6-Trimethyldihydro-1,3,5-dithiazine - PubChem. (n.d.).
  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020, September 14).
  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC - NIH. (n.d.).
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.).

Sources

A Comparative Guide to the Sensory Attributes of Dithiazinane Derivatives for Food Science and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the sensory attributes of various dithiazinane derivatives, offering valuable insights for researchers, scientists, and professionals involved in food flavor and drug development. By synthesizing technical data with practical, field-proven insights, this document serves as an authoritative resource for understanding and utilizing the unique sensory properties of these heterocyclic compounds.

Introduction to Dithiazinane Derivatives

Dithiazinane derivatives are a class of sulfur and nitrogen-containing heterocyclic compounds that contribute significantly to the flavor profiles of many cooked and processed foods. Their characteristic savory, meaty, and roasted aromas make them valuable tools for flavor chemists in creating authentic and appealing food products. The core structure, a six-membered ring containing two sulfur atoms and one nitrogen atom, allows for a variety of substitutions, leading to a diverse range of sensory attributes. Understanding the relationship between the molecular structure of these derivatives and their resulting sensory perception is crucial for their effective application.

The presence of sulfur in their structure is key to their potent aromas, as volatile sulfur compounds are known for their low odor thresholds and significant impact on food flavors. This guide will delve into the specific sensory characteristics of prominent dithiazinane derivatives, provide the scientific basis for their evaluation, and offer detailed protocols for their sensory analysis.

Comparative Sensory Profiles of Dithiazinane Derivatives

The sensory characteristics of dithiazinane derivatives are diverse, ranging from roasted and meaty to nutty and savory. The following table summarizes the sensory attributes of some of the most well-characterized derivatives used in the food industry.

Dithiazinane DerivativeFEMA No.CAS No.Reported Sensory AttributesTypical Usage Levels
2,4,6-Trimethyldihydro-4H-1,3,5-dithiazine (Thialdine)4018638-17-5Meaty, roasted, cooked, eggy, with a profile suitable for roast beef.[1][2]0.35-3.5 ppm in oils and fats; 3-6 ppm in meat and dairy flavors for snack foods and sauces; 4-8 ppm in soups and seasonings.[3]
2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine401774595-94-1Bacon, caramel, roasted meat, roasted nut, fowl.[4] Often referred to as "Bacon dithiazine".[5][6]Not specified in the searched results.
2,4,6-Triethyl-tetrahydro-1,3,5-dithiazineNot FoundNot FoundSavory, meaty.Not specified in the searched results.

The Science Behind Sensory Perception of Dithiazinanes

The characteristic meaty and savory notes of dithiazinane derivatives arise from the complex interplay of their molecular structure with human olfactory and gustatory receptors. The presence of sulfur atoms is fundamental to their potent aromas, as many volatile sulfur compounds have very low odor detection thresholds.[7] The arrangement of alkyl groups on the dithiazinane ring also significantly influences the perceived aroma profile. For instance, the methyl groups in thialdine contribute to its classic meaty and roasted notes, while the isobutyl groups in 2,4,6-triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine are associated with a distinct bacon-like aroma.[2][4]

The formation of these compounds in food is often a result of the Maillard reaction and the degradation of sulfur-containing amino acids during cooking. For example, 2,4,6-trimethyldihydro-4H-1,3,5-dithiazine (thialdine) is naturally generated from the reaction of acetaldehyde, hydrogen sulfide, and ammonia.[2] This natural origin is a key reason for their effectiveness in creating authentic cooked flavors.

Experimental Protocols for Sensory Evaluation

To ensure the scientific integrity of sensory data, standardized and validated methodologies are essential. The following section details key experimental protocols for the sensory evaluation of dithiazinane derivatives.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its aroma.[8] It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Experimental Workflow:

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_detection Detection cluster_data_analysis Data Analysis Sample Dithiazinane Derivative Solution Extraction Volatile Extraction (e.g., SPME, SAFE) Sample->Extraction Injection Injection into GC Extraction->Injection Column Chromatographic Column Injection->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) Splitter->MS SniffingPort Sniffing Port Splitter->SniffingPort Chromatogram Chromatogram MS->Chromatogram Aromagram Aromagram SniffingPort->Aromagram

Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the dithiazinane derivative in an appropriate solvent (e.g., ethanol or water). The concentration should be sufficient to produce a detectable odor without causing sensory fatigue.

  • Volatile Extraction: Extract the volatile compounds from the sample. Solid Phase Microextraction (SPME) or Solvent-Assisted Flavor Evaporation (SAFE) are common techniques.

  • Gas Chromatographic Separation: Inject the extracted volatiles into a gas chromatograph. The GC column separates the individual compounds based on their boiling points and polarity.

  • Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a conventional detector, such as a mass spectrometer (MS) for chemical identification, while the other is directed to a sniffing port.

  • Olfactory Detection: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of each odor detected.

  • Data Analysis: The data from the MS detector (chromatogram) is correlated with the sensory data from the panelist (aromagram) to identify the specific compounds responsible for the different aroma notes.

Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.[9][10] This method relies on a trained panel of assessors to develop a consensus vocabulary to describe the sensory characteristics of the dithiazinane derivatives and then rate the intensity of each attribute on a numerical scale.

Logical Relationship Diagram for QDA:

QDA_Process cluster_panel Panel Selection & Training cluster_vocab Vocabulary Development cluster_evaluation Product Evaluation cluster_analysis Data Analysis Selection Panelist Screening Training Training with Reference Standards Selection->Training AttributeGeneration Attribute Generation Training->AttributeGeneration Consensus Consensus on Terminology AttributeGeneration->Consensus SampleEval Individual Sample Evaluation Consensus->SampleEval IntensityRating Intensity Rating on Scales SampleEval->IntensityRating DataCollection Data Collection IntensityRating->DataCollection StatisticalAnalysis Statistical Analysis (e.g., ANOVA, PCA) DataCollection->StatisticalAnalysis SensoryProfile Generation of Sensory Profile StatisticalAnalysis->SensoryProfile

Caption: Quantitative Descriptive Analysis (QDA) Process Flow.

Step-by-Step Methodology:

  • Panelist Selection and Training: Select a panel of 8-12 individuals based on their sensory acuity and ability to articulate perceptions. Train the panelists with a range of reference standards representing the expected sensory attributes (e.g., solutions with meaty, roasted, savory, and sulfurous notes).

  • Vocabulary Development: Through a series of sessions, the panel develops a consensus vocabulary (a list of descriptive terms) to characterize the sensory attributes of the dithiazinane derivatives.

  • Product Evaluation: Panelists individually evaluate the samples, which are presented in a blinded and randomized order.

  • Intensity Rating: For each attribute in the developed vocabulary, panelists rate its intensity on a line scale (e.g., a 15-cm line anchored with "low" and "high").

  • Data Analysis: The intensity ratings are converted to numerical data. Statistical analyses, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), are used to determine significant differences between the samples and to visualize the sensory profiles.

Conclusion

Dithiazinane derivatives are indispensable components in the palette of modern flavor chemistry, providing the foundational savory and meaty notes that are critical in a vast array of food products. This guide has provided a comparative overview of the sensory attributes of key dithiazinane derivatives, grounded in the principles of sensory science. The detailed experimental protocols for GC-O and QDA offer a framework for the rigorous and objective evaluation of these and other flavor compounds. For researchers and developers in the food and pharmaceutical industries, a thorough understanding of these sensory evaluation techniques is paramount for innovation and quality control. Further research to establish a comprehensive database of odor and taste thresholds for a wider range of dithiazinane derivatives will undoubtedly contribute to a more nuanced and precise application of these potent flavor molecules.

References

  • Perfumer & Flavorist. (2012). 2,4,6-Trimethyldihydro-4H-1,3,5-dithiazine. [Link]

  • Food Safety Institute. (2025). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. [Link]

  • Medallion Labs. (2018). Descriptive Sensory Evaluations. [Link]

  • Scribd. Sensory analysis of food and beverages - Descriptive Methods. [Link]

  • Food Technology Program. Finding Flavors Through Descriptive Testing. [Link]

  • ACS Publications. (2026). Synergistic Effect of Specific Volatile Sulfur Compounds in Durians with Sucrose: Mechanistic Insights from Sensory and Sweet Taste Receptor Binding Molecular Dynamics. Journal of Agricultural and Food Chemistry. [Link]

  • SGS. Trace sulfur compounds analysis. [Link]

  • Perfumer & Flavorist. (2010). Ingredient Profile: 2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine. [Link]

  • The Good Scents Company. thialdine 2,4,6-trimethyldihydro-4H-1,3,5-dithiazine. [Link]

  • The Good Scents Company. bacon dithiazine, 74595-94-1. [Link]

  • FEMA. 2,4,6-TRIISOBUTYL-5,6-DIHYDRO-4H-1,3,5-DITHIAZINE. [Link]

  • PubChem. 2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine. [Link]

  • NIST. 5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine. [Link]

  • Cheméo. 5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine. [Link]

  • Wikipedia. Thialdine. [Link]

  • IARAS Journals. Sensory Analysis In Meat and Meat Products. [Link]

  • ResearchGate. Sensory evaluation of meat and meat products. [Link]

  • PMC. Sensory Analysis and Consumer Research in New Meat Products Development. [Link]

  • ResearchGate. Sensory Evaluation of Meat Products. [Link]

  • FlavorSum. Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. [Link]

  • Eurolab. Aroma and Flavor Compound Testing. [Link]

  • AOAC International. Official Methods of Analysis, 22nd Edition (2023). [Link]

  • Nutraceuticals World. (2022). AOAC International Designates Official Method of Analysis for Measuring, Reporting Cocoa Flavanols. [Link]

  • CASS Food Research Centre. Flavour Analysis. [Link]

  • AZoM. (2020). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels. [Link]

  • Agilent. (2010). GC Analysis of Sulfur Components in Propylene using a Sulfur Chemiluminescence Detector. [Link]

  • ASTM International. Online Measurement of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatograph and Electrochemical Detection. [Link]

  • PMC. Food Flavor Chemistry and Sensory Evaluation. [Link]

  • ResearchGate. Flavor Dilution (FD) Factors of Perceived Aroma Compounds in the Culture Supernatant of CMU by Means of DHS Extraction. [Link]

  • ResearchGate. Aroma Extract Dilution Analysis. Precision and Optimal Experimental Design. [Link]

  • LabRulez GCMS. Identifying key odor compounds in bourbon using solvent-free aroma dilution analysis and a novel software for interpreting GC. [Link]

  • ResearchGate. Dilution factors (FD) for flavour compounds in leaf spices. [Link]

  • PubMed. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O). [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of chemical entities is the bedrock of scientific integrity. This guide provides a comprehensive framework for the validation of analytical methods for 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane, a heterocyclic compound with applications in various fields. By synthesizing established regulatory principles with practical, field-proven insights, this document will empower you to develop and validate analytical methods that are not only compliant but also scientifically sound.

Introduction: The "Why" Behind Method Validation

This compound is a sulfur- and nitrogen-containing heterocyclic compound.[1][2][3][4] Its analysis is critical in contexts such as ensuring the quality of flavor formulations or monitoring its presence as a potential impurity or degradation product. The validation of an analytical procedure is the formal process of demonstrating that it is fit for its intended purpose.[5][6] This is not merely a regulatory hurdle but a fundamental aspect of the scientific method, ensuring the accuracy, precision, and reliability of your data.

This guide will compare and contrast two primary analytical techniques for the analysis of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the core validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][7][8][9][10][11][12][13][14]

Choosing the Right Tool: A Comparative Analysis of GC and HPLC

The selection of an analytical technique is the first critical decision in method development. For a semi-volatile compound like this compound, both GC and HPLC present viable options, each with distinct advantages and disadvantages.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[15]Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[16][17]
Analyte Suitability Ideal for volatile and semi-volatile compounds that are thermally stable.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.
Sample Preparation Often requires dissolution in a volatile solvent. Derivatization may be needed for polar analytes.More versatile; samples are dissolved in the mobile phase or a compatible solvent.
Sensitivity Can be very sensitive, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).High sensitivity achievable with detectors like UV-Vis, Fluorescence, or MS.
Potential Challenges Thermal degradation of the analyte in the injector or column.Analyte solubility in the mobile phase; lack of a chromophore for UV detection.

Expert Insight: Given the likely volatility of this compound, GC is a strong primary candidate. However, HPLC offers greater flexibility, particularly if dealing with complex matrices or potential thermal instability. The choice will ultimately depend on the specific application, sample matrix, and available instrumentation.

The Blueprint for Trust: A Step-by-Step Guide to Method Validation

The validation process is a systematic journey to ensure your analytical method is reliable and fit for purpose. The core validation characteristics, as defined by the ICH Q2(R2) guidelines, are specificity, linearity, range, accuracy, precision, and robustness.[5][7][8][11]

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Lifecycle Management Dev Develop Analytical Method (GC or HPLC) Spec Specificity Dev->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob Imp Method Implementation & Routine Use Rob->Imp Validation Complete Rev Method Review & Revalidation (if needed) Imp->Rev Ongoing Monitoring

Caption: A typical workflow for analytical method validation and lifecycle management.

Specificity: The Art of Discrimination

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][13]

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Spiked Sample Analysis: Spike the blank matrix with known impurities or related substances and analyze to demonstrate that the analyte peak is well-resolved from these potential interferents.

  • Forced Degradation (for stability-indicating methods): Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to show that the analyte peak is separated from any degradant peaks.[6]

Linearity and Range: The Quantitative Relationship

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5][7]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five concentrations of this compound reference standard spanning the expected working range.

  • Analysis: Analyze each concentration in triplicate.

  • Data Evaluation: Plot the mean response versus the concentration and perform a linear regression analysis. The correlation coefficient (r) should be close to 1 (typically >0.99).

ParameterAcceptance Criteria
Correlation Coefficient (r) ≥ 0.995
Y-intercept Close to zero
Residuals Randomly distributed around the x-axis
Accuracy: Closeness to the Truth

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[8][12]

Experimental Protocol:

  • Spiked Placebo/Matrix Analysis: Prepare a blank matrix (placebo) and spike it with known concentrations of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Calculation: Determine the percent recovery for each sample.

% Recovery = (Measured Concentration / Spiked Concentration) x 100

Concentration LevelAcceptance Criteria for Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision: The Measure of Agreement

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12] It is typically evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

  • Calculation: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.

Precision LevelAcceptance Criteria for RSD
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Robustness: Resilience to Change

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8]

Experimental Protocol:

  • Parameter Variation: Deliberately vary critical method parameters one at a time. For GC, this could include injector temperature, oven temperature ramp rate, and carrier gas flow rate. For HPLC, this could include mobile phase composition, column temperature, and flow rate.

  • Analysis: Analyze a sample under each varied condition.

  • Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., peak shape, resolution, retention time).

Robustness_Factors cluster_GC GC Robustness cluster_HPLC HPLC Robustness GC_Robustness GC Method Injector_Temp Injector Temperature GC_Robustness->Injector_Temp Oven_Ramp Oven Ramp Rate GC_Robustness->Oven_Ramp Flow_Rate_GC Carrier Gas Flow GC_Robustness->Flow_Rate_GC HPLC_Robustness HPLC Method Mobile_Phase Mobile Phase Composition HPLC_Robustness->Mobile_Phase Column_Temp Column Temperature HPLC_Robustness->Column_Temp Flow_Rate_HPLC Flow Rate HPLC_Robustness->Flow_Rate_HPLC

Caption: Key parameters to investigate during robustness testing for GC and HPLC methods.

Conclusion: A Commitment to Quality

The validation of analytical methods for this compound is a critical exercise in ensuring data integrity and scientific rigor. By thoughtfully selecting the appropriate analytical technique and systematically evaluating the key validation parameters, researchers can be confident in the quality and reliability of their results. This guide provides a foundational framework, but it is the meticulous execution and thorough documentation by the dedicated scientist that ultimately transforms a method into a validated, trustworthy tool for scientific discovery.

References

  • Understanding ICH Q2(R2)
  • ICH Guidelines for Analytical Method Valid
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (URL: )
  • Cross-Validation of Analytical Methods for Sulfur Compounds: A Compar
  • Validation of Analytical Procedures Q2(R2) - ICH. (URL: )
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (URL: )
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (URL: )
  • ICH and FDA Guidelines for Analytical Method Valid
  • Highlights from FDA's Analytical Test Method Valid
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (URL: )
  • Q2(R2) Validation of Analytical Procedures - FDA. (URL: )
  • Separation of Dihydro-5-methyl-4H-1,3,5-dithiazine on Newcrom R1 HPLC column. (URL: )
  • This compound - PubChem. (URL: )
  • Development and Validation of Analytical Methods for Elemental Sulphur in Alberta Soils - Open Government program. (URL: )
  • Method Validation for the Determination of Sulfur Isotope Ratio: A Case Study in Organic Shale - My Goldschmidt. (URL: )
  • Validation of High Performance Liquid Chromatography Methods for Determination of Bioactive Sulfur Compounds in Garlic Bulbs | Request PDF - ResearchG
  • EPI System Information for 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine 101517-87-7 - The Good Scents Company. (URL: )
  • Dithiazine Analysis Kit - OndaVia. (URL: )
  • isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine - The Good Scents Company. (URL: )
  • isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine - Perflavory. (URL: )
  • 2-Isobutyl-4,6-dimethyldihydro-4H-1,3,5-dithiazine | 101517-87-7 - ChemicalBook. (URL: )
  • Validation of Improved Chemical Methods for Sulfur Oxides Measurements From St
  • High Performance Liquid Chromatography in analysis | Open Access Journals. (URL: )
  • 12.4: Gas Chromatography - Chemistry LibreTexts. (URL: )
  • Dithiazine Testing in Natural Gas Pipelines - Insight Analytical Solutions. (URL: )
  • Dithiazine in NGLs - OndaVia. (URL: )
  • Insight Analytical - Dithiazing Testing - YouTube. (URL: )
  • Analysis of High Molecular Weight Compound by Direct Sample Inlet DI – Electron Ioniz
  • Mass spectrometry-based assay for the rapid detection of thiol-containing natural products - Chemical Communic
  • An approach based on liquid chromatography/electrospray ionization–mass spectrometry to detect diol metabolites as biomarkers of exposure to styrene and 1,3-butadiene - PMC - NIH. (URL: )
  • 4-Isobutyl-2,6-dimethyl-1,3,5-dithiazinane - PubChem. (URL: )
  • the use of high performance liquid chromatography for the analysis of medicinal plants by titus - University of Pretoria. (URL: )
  • Low Phase Ratio Stationary Phase Column Technology for the Characterization of Highly Volatile and Reactive Compounds by Gas-Liquid Chromatography | LCGC Intern
  • Mass Spectrometry Tutorial: How to Tune Your Analytes - YouTube. (URL: )
  • 5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine - Cheméo. (URL: )

Sources

A Guide to Inter-Laboratory Comparison of Dithiazinane Analysis in Pharmaceutical Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The consistent and accurate quantification of impurities is a cornerstone of pharmaceutical quality control. Dithiazinane, a potential process impurity, presents an analytical challenge requiring robust and reproducible methods. This guide establishes a comprehensive framework for conducting an inter-laboratory comparison (ILC) to standardize the analysis of dithiazinane. We present a detailed Liquid Chromatography-Mass Spectrometry (LC-MS) protocol, a complete study design for the ILC, and a statistical framework for data evaluation. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors to foster harmonization and ensure data integrity across different testing facilities.

Introduction: The Rationale for a Dithiazinane Inter-Laboratory Study

Dithiazinane, specifically 2-(1,3,5-Dithiazinan-5-yl)ethanol, is known to form as a byproduct from the reaction of MEA-triazine with hydrogen sulfide, a process commonly used in the oil and gas industry for "H2S scavenging".[1][2] While its primary context has been in industrial applications where it can precipitate and cause blockages, its chemical structure warrants consideration within the pharmaceutical landscape.[1] The molecule contains a secondary amine, which, under certain conditions, could be a precursor for the formation of N-nitrosamine impurities. The stringent control of potential genotoxic impurities, guided by regulations like the ICH M7 guideline, necessitates proactive evaluation of any such risks.[3][4]

The unexpected discovery of nitrosamine impurities in various drug products has underscored the need for highly sensitive and reliable analytical methods.[5] Before a substance like dithiazinane can be confidently monitored, the analytical methods used for its detection must be proven reliable and reproducible across different laboratories. An inter-laboratory comparison (ILC), or proficiency test, is the gold standard for this purpose.[6][7] It serves multiple critical functions:

  • Method Validation & Harmonization: It validates the performance of a standardized analytical method across a range of environments, ensuring that results are comparable regardless of where the testing is performed.[6]

  • Performance Evaluation: It allows individual laboratories to assess their analytical proficiency against their peers and a consensus value, identifying potential biases or areas for improvement.[8]

  • Data Integrity: It provides regulatory bodies and clients with confidence in the consistency and reliability of the data generated by participating laboratories.[6]

This guide, therefore, proposes a framework for conducting a formal ILC for dithiazinane analysis, from method selection to statistical evaluation.

Proposed Primary Analytical Methodology: LC-MS/MS

For the trace-level quantification of a polar, semi-volatile compound like dithiazinane within a complex pharmaceutical matrix, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Its high selectivity and sensitivity make it ideal for impurity profiling.[9][10]

Causality Behind Method Selection:

  • Specificity: Tandem mass spectrometry (MS/MS) provides exceptional specificity by monitoring a specific precursor-to-product ion transition, minimizing the risk of interference from the drug substance, excipients, or other impurities.[9]

  • Sensitivity: LC-MS/MS can achieve the low limits of detection (LOD) and quantification (LOQ) required for impurities that may need to be controlled at parts-per-million (ppm) levels relative to the active pharmaceutical ingredient (API).[11]

  • Versatility: The method can be adapted to various matrices, from the API to the finished drug product, with appropriate sample preparation.

Designing the Inter-Laboratory Comparison Study

A successful ILC requires meticulous planning and execution.[12] The study should be organized by a central coordinating body responsible for sample preparation, distribution, and final data analysis.

3.1 Study Objectives

  • To assess the precision (repeatability and reproducibility) of the proposed LC-MS/MS method for dithiazinane analysis.

  • To evaluate the performance of participating laboratories in quantifying dithiazinane in a common, blinded sample.

  • To establish consensus values for dithiazinane concentration in the provided test material.

  • To identify and troubleshoot any systematic errors or biases in the analytical method or its application.

3.2 Study Workflow The overall workflow for the ILC is depicted below. It follows a logical progression from planning and participant recruitment to the final analysis and reporting.

ILC_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation Prep Study Protocol Design Recruit Recruit Participating Labs (n > 8) Prep->Recruit SamplePrep Prepare & Validate Homogeneity of Test Sample (Spiked Placebo) Recruit->SamplePrep RefStd Characterize & Distribute Dithiazinane Reference Standard SamplePrep->RefStd Distribute Distribute Sample Kits & Protocols RefStd->Distribute Analysis Labs Perform Analysis & Internal Method Validation Distribute->Analysis Reporting Labs Submit Data Package (Results, Chromatograms, Validation) Analysis->Reporting Collect Collect & Anonymize Data Reporting->Collect Stats Statistical Analysis (Outlier Tests, Z-Scores) Collect->Stats ReportGen Generate Final ILC Report Stats->ReportGen Feedback Provide Individual Feedback to Labs ReportGen->Feedback

Caption: Workflow for the Dithiazinane Inter-Laboratory Comparison Study.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, each participating laboratory must not only follow the analytical protocol but also perform a limited, concurrent validation to demonstrate the method's suitability within their specific environment.

4.1 Dithiazinane Reference Standard A highly purified and well-characterized dithiazinane reference standard is paramount.[13] The coordinating lab must procure or synthesize and qualify this standard. A comprehensive Certificate of Analysis (CoA) must be provided to all participants, detailing purity, identity, and storage conditions.[14]

4.2 Detailed LC-MS/MS Protocol

  • Objective: To quantify the concentration of dithiazinane in a provided sample matrix.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the provided test sample into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent (90:10 Water:Acetonitrile v/v).

    • Sonicate for 10 minutes to dissolve.

    • Allow the flask to return to room temperature, then dilute to volume with the diluent and mix thoroughly. This is the "Stock Solution".

    • Filter a portion of the Stock Solution through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

    • Rationale: This simple dilution and filtration approach is robust and minimizes sample preparation variability. The chosen diluent is weak enough to ensure good peak shape upon injection.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
LC System UPLC/UHPLC systemProvides high resolution and fast analysis times.
Column Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent)C18 chemistry with polar-embedded groups provides good retention and peak shape for polar compounds like dithiazinane.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient positive ion electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient 5% B to 60% B over 5 min, hold at 60% B for 1 min, return to 5% B and equilibrate for 2 min.A generic gradient designed to elute a semi-polar compound while cleaning the column of more non-polar interferences.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible retention times and reduces viscosity.
Injection Volume 5 µLA small volume minimizes peak distortion from the sample solvent.
MS System Tandem Quadrupole Mass SpectrometerRequired for MRM analysis to ensure specificity and sensitivity.
Ionization Mode Electrospray Ionization, Positive (ESI+)Dithiazinane's amine group is readily protonated.
MRM Transitions Quantifier: m/z 164.1 → 104.1 Qualifier: m/z 164.1 → 61.0 (Hypothetical transitions)The quantifier is typically the most intense product ion. The qualifier confirms identity. These must be determined empirically using the reference standard.
Source Parameters Optimize Capillary Voltage, Source Temp, Gas FlowsMust be optimized on the specific instrument used to maximize signal.

4.3 Concurrent Method Validation by Participants Each laboratory must verify the following parameters using the provided reference standard and test sample, demonstrating the protocol is a self-validating system.[15][16]

  • Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks are present at the retention time of dithiazinane.

  • Linearity & Range: Prepare a 5-point calibration curve from the dithiazinane reference standard, bracketing the expected concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: Perform a spike-recovery experiment by spiking the placebo sample with a known amount of dithiazinane standard. Recovery should be within 85-115%.

  • Precision (Repeatability): Perform six replicate injections of the filtered test sample solution. The relative standard deviation (RSD) should be ≤ 10%.

  • Limit of Quantification (LOQ): Determine the LOQ experimentally as the lowest concentration on the calibration curve that meets the accuracy and precision criteria.

Data Analysis and Performance Evaluation

The coordinating body will analyze the data submitted by all laboratories to determine consensus values and evaluate performance.[17]

5.1 Statistical Analysis Workflow The statistical evaluation follows a standardized procedure to ensure objectivity and fairness in assessing laboratory performance.[18]

Stats_Workflow cluster_outlier Step 1: Outlier Analysis cluster_consensus Step 2: Consensus Value Calculation cluster_score Step 3: Performance Scoring DataIn Receive Anonymized Quantitative Results from All Labs Grubbs Grubbs' Test for Outlying Averages (Between Labs) DataIn->Grubbs Cochran Cochran's Test for Outlying Variances (Within-Lab Precision) DataIn->Cochran RobustMean Calculate Robust Mean & Standard Deviation (After Outlier Removal) Grubbs->RobustMean Cochran->RobustMean ZScore Calculate Z-Score for Each Lab RobustMean->ZScore Eval |Z| ≤ 2: Satisfactory 2 < |Z| < 3: Questionable |Z| ≥ 3: Unsatisfactory ZScore->Eval

Caption: Statistical analysis workflow for evaluating inter-laboratory results.

5.2 Performance Scoring The primary tool for performance evaluation is the Z-score, which indicates how many standard deviations a laboratory's result is from the consensus value.[6][19]

The Z-score is calculated as: Z = (x - X) / σ Where:

  • x = the result reported by the laboratory

  • X = the assigned value (robust mean of all participants' results)

  • σ = the proficiency standard deviation (robust standard deviation of all participants' results)

5.3 Comparative Data Summary The final report should summarize the results from all participating laboratories in a clear, anonymized table.

Lab CodeReported Concentration (ppm)Repeatability RSD (%)Accuracy (Spike Recovery %)Z-ScorePerformance Assessment
L0115.22.198.5-0.5Satisfactory
L0216.51.8101.20.8Satisfactory
L0321.13.5105.03.1Unsatisfactory
L0414.88.995.4-0.9Satisfactory
..................
Consensus 15.8 (Robust Mean)

Conclusion and Recommendations

This guide outlines a robust framework for conducting an inter-laboratory comparison for the analysis of dithiazinane. By adopting a standardized, high-specificity LC-MS/MS method and adhering to a rigorous study design, participating laboratories can collectively validate the method's performance and ensure the comparability of results across the pharmaceutical industry. The successful completion of such a study would represent a significant step forward in managing this potential impurity, providing a harmonized analytical approach that is reliable, reproducible, and defensible from a regulatory perspective. It is recommended that any organization identifying a potential risk from dithiazinane considers initiating or participating in a proficiency testing scheme based on the principles described herein.

References

  • Vertex AI Search. (n.d.). Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes.
  • Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143.
  • de la Calle, I., et al. (n.d.). Comparison of different statistical methods for evaluation of proficiency test data. Talanta.
  • Wang, Y., et al. (n.d.). Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Chinese Journal of Pharmaceutical Analysis.
  • SP Swedish National Testing and Research Institute. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. SP Report 2000:35.
  • European Union Reference Laboratory for Food Contact Materials. (2009). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. JRC Publications Repository.
  • Insight Analytical Solutions. (n.d.). Dithiazine Testing in Natural Gas Pipelines.
  • Insight Analytical Solutions. (2021, February 12). Insight Analytical - Dithiazine Testing. YouTube.
  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
  • IFA-Tulln. (2018). EVALUATION OF THE INTERLABORATORY COMPARISON TEST Pesticides H102.
  • California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report.
  • Allard, A., & Amarouche, S. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer.
  • U.S. Food and Drug Administration. (2020). Guidance for Industry Q3A Impurities in New Drug Substances. FDA.
  • U.S. Pharmacopeia. (n.d.). USP Reference Standards.
  • Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances.
  • LGC Standards. (n.d.). Pharmaceutical Reference Standards.
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
  • Sharma, S. K., & Singh, B. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance, 11(1), 123-130.
  • Bansal, S. K., et al. (2009). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy and Bioallied Sciences, 1(1), 2-11.
  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification.
  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry.
  • U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. FDA.
  • ProPharma. (n.d.). Identify at-risk drug products and ensure compliance with a successful risk assessment ahead of nitrosamines deadline.
  • Shimadzu. (n.d.). Impurity Analysis in Pharmaceutical Products with the Advanced Photodiode Array Detector SPD-M40.

Sources

Bridging the Gap: A Comparative Guide to Instrumental and Sensory Analysis of Dithiazinanes

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor chemistry, few compound classes offer the potent and defining impact of sulfur-containing heterocycles. Among these, dithiazinanes are pivotal in crafting the desirable savory, meaty, and roasted notes in a vast array of food products. However, their potency is a double-edged sword; minute variations in concentration can dramatically alter a product's sensory profile. This guide provides a comprehensive framework for correlating objective instrumental analysis with the nuanced reality of human sensory perception for dithiazinanes, empowering researchers and developers to translate chemical data into predictable and desirable flavor outcomes.

The core challenge lies in the fact that a chromatogram peak's height does not linearly translate to perceived aroma intensity.[1][2] The human olfactory system is an incredibly sensitive and complex detector, with perception thresholds for compounds like dithiazinanes often lying at the parts-per-billion or even parts-per-trillion level.[3] Therefore, a successful development strategy does not rely on instrumental or sensory data in isolation but on the robust synergy between them.

Pillar 1: The Instrumental Blueprint with Gas Chromatography

Instrumental analysis provides the quantitative foundation, identifying and measuring the specific dithiazinane molecules present. For volatile and semi-volatile compounds like these, Gas Chromatography (GC) is the gold standard.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS): The "What" and "How Much"

GC-MS is the workhorse for flavor analysis. It separates the complex mixture of volatile compounds from a sample and then identifies each component based on its unique mass spectrum, which acts as a molecular fingerprint.

  • Causality of Choice: The coupling of a gas chromatograph for separation with a mass spectrometer for detection provides unparalleled specificity and sensitivity, which is crucial for detecting trace-level dithiazinanes in a complex food matrix.[4][6] The use of Selected Ion Monitoring (SIM) mode can further enhance sensitivity for target dithiazinane molecules.[4]

Gas Chromatography-Olfactometry (GC-O): The Human-Instrument Interface

While GC-MS tells us what is present, Gas Chromatography-Olfactometry (GC-O) tells us which of those compounds actually have a smell.[7][8] In a GC-O setup, the effluent from the GC column is split between a conventional detector (like an MS or Flame Ionization Detector) and a sniffing port where a trained analyst can smell the separated compounds as they elute.

  • Causality of Choice: This technique is indispensable because many volatile compounds exist at concentrations detectable by an instrument but below the human odor threshold.[8] GC-O directly pinpoints the "odor-active" compounds, allowing researchers to focus their quantitative efforts on the molecules that truly matter to the sensory experience.[9][10] For sulfur compounds, which can be thermally labile, proper GC inlet and column selection is critical to prevent artifact formation.[7]

Pillar 2: The Human Experience with Sensory Perception

Sensory evaluation provides the qualitative and quantitative description of the flavor profile as perceived by humans. It is the ultimate measure of a product's success.

Quantitative Descriptive Analysis (QDA): Profiling the Flavor

QDA is a powerful method used to obtain detailed descriptions and intensity ratings of a product's sensory attributes.[11][12] This is not a consumer taste test; it relies on a small panel of highly trained individuals who act as analytical instruments.[13]

  • Causality of Choice: A trained QDA panel develops a standardized lexicon to describe the specific aromas associated with dithiazinanes (e.g., "roasted," "smoky bacon," "sulfurous," "meaty").[14][15] They can then reliably rate the intensity of these specific attributes on a structured scale, providing quantitative data that can be statistically correlated with instrumental measurements.[12][16]

Triangle Test: Detecting a Difference

The triangle test is a simpler discrimination method used to determine if a perceptible overall difference exists between two samples.[17][18] Panelists are given three samples, two of which are identical and one is different, and are asked to identify the odd one out.[19][20]

  • Causality of Choice: This method is highly effective for quality control or when making subtle changes to a formulation (e.g., using a new dithiazinane supplier). It provides a statistically robust "yes" or "no" answer to the question, "Has the sensory profile changed?" without needing the detailed profiling of QDA.[21]

Bridging the Divide: The Power of Correlation and Odor Activity Value (OAV)

The ultimate goal is to create a model where instrumental data can predict sensory outcomes.[1][22] The most critical concept in bridging this gap is the Odor Activity Value (OAV) . The OAV is a simple but powerful calculation that relates a compound's concentration to its specific odor detection threshold.[23][24]

OAV = Concentration of Compound / Odor Threshold of Compound

A compound with an OAV greater than 1 is predicted to contribute to the overall aroma of the product.[25] This calculation helps explain why a compound present at a low concentration but with an extremely low odor threshold can be a key driver of the aroma, while a compound at a much higher concentration might be sensorially irrelevant.

Illustrative Data Comparison

The following table presents a hypothetical comparison of two well-known dithiazinanes in two different savory broth formulations to illustrate the correlation between instrumental and sensory data.

Compound Formulation Concentration (ng/g) [GC-MS] Odor Threshold (ng/g in water) Calculated OAV Key Sensory Attribute [QDA] Mean Intensity Score (0-15 scale)
2,4,6-Trimethyldihydro-1,3,5-dithiazine (Thialdine) Broth A82.04.0Roasted / Meaty5.5
Broth B252.012.5Roasted / Meaty11.2
2,4,6-Triisobutyl-1,3,5-dithiazine (Bacon Dithiazine) Broth A30.56.0Smoky / Bacon7.8
Broth B10.52.0Smoky / Bacon3.1

This is illustrative data. Odor thresholds can vary significantly based on the matrix.

This table demonstrates that in Broth B, the higher concentration and OAV of Thialdine correlate with a much higher "Roasted / Meaty" intensity score. Conversely, in Broth A, the higher concentration and OAV of "Bacon Dithiazine" align with the stronger "Smoky / Bacon" note perceived by the panel.

Visualizing the Integrated Workflow

The following diagrams illustrate the necessary parallel workflows and the conceptual linkage between the chemical compounds and their sensory perception.

G cluster_0 Instrumental Analysis cluster_1 Sensory Perception cluster_2 Data Integration & Correlation sample1 Sample Prep (e.g., HS-SPME) gcms GC-MS Analysis (Quantification) sample1->gcms gco GC-O Analysis (Odor Activity ID) sample1->gco oav Odor Activity Value (OAV) Calculation gcms->oav gco->oav Identifies key odorants sample2 Sample Prep (Sensory Booth) qda QDA Panel (Intensity Scoring) sample2->qda corr Statistical Correlation (Instrumental vs. Sensory) qda->corr oav->corr start Food Product Sample start->sample1 start->sample2

Integrated workflow for instrumental and sensory correlation.

G cluster_dithiazinanes Dithiazinane Compounds cluster_instrumental Instrumental Data cluster_sensory Sensory Perception (QDA) d1 2,4,6-Trimethyldihydro-1,3,5-dithiazine Thialdine i1 GC-MS Peak Conc: 25 ng/g d1:f1->i1 Detected As d2 2,4,6-Triisobutyl-1,3,5-dithiazine Bacon Dithiazine i2 GC-MS Peak Conc: 3 ng/g d2:f1->i2 Detected As s1 Roasted Meaty Sulfurous i1->s1 Correlates To s2 Smoky Bacon Fatty i2->s2 Correlates To

Linking dithiazinane structures to instrumental and sensory data.

Experimental Protocols

The validity of any correlation study rests on the quality of the data generated. The following protocols outline self-validating systems for both instrumental and sensory analysis.

Protocol 1: Quantitative and Olfactory Analysis using HS-SPME-GC-MS/O

This protocol describes the analysis of dithiazinanes from a liquid food matrix (e.g., broth, sauce).

  • Sample Preparation & Internal Standard Spiking:

    • To a 20 mL headspace vial, add 5.0 g of the liquid sample.

    • Add 10 µL of an internal standard solution (e.g., 2-methyl-3-heptanone at 10 µg/mL in methanol) for quantification. The internal standard must be a compound not naturally present in the sample.

    • Add 1.5 g of sodium chloride to increase the volatility of the analytes by "salting out."

    • Seal the vial immediately with a magnetic screw cap containing a PTFE/silicone septum.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Equilibrate the vial at 60°C for 15 minutes in an autosampler agitator.

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C. This fiber is chosen for its broad selectivity for volatile and semi-volatile compounds, including sulfur compounds.

  • GC-MS/O Analysis:

    • Injection: Desorb the SPME fiber in the GC inlet for 5 minutes at 250°C in splitless mode.

    • Column: Use a low-to-mid polarity column suitable for flavor compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 40°C (hold 3 min), ramp to 150°C at 4°C/min, then ramp to 250°C at 10°C/min (hold 5 min).

    • Effluent Split: Use a calibrated effluent splitter to direct flow 1:1 to the Mass Spectrometer and the Olfactometry port.

    • MS Detection: Operate in both full scan mode (m/z 40-350) for identification and SIM mode for target dithiazinanes for enhanced quantification.

    • Olfactometry Detection: A trained analyst sniffs the effluent from the heated transfer line. The analyst records the retention time, duration, and descriptor of any perceived odor using specialized software. Humidified air is mixed at the sniffing port to prevent nasal fatigue.

  • Data Analysis & Validation:

    • Identify compounds by comparing mass spectra to libraries (e.g., NIST) and retention indices.

    • Quantify target dithiazinanes by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

    • Create an "aromagram" by plotting the odors perceived via GC-O against their retention times, and align it with the instrument chromatogram to identify the odor-active peaks.

Protocol 2: Sensory Evaluation using Quantitative Descriptive Analysis (QDA)

This protocol outlines the process for developing a sensory profile for the same samples.

  • Panelist Selection & Training (The Calibration):

    • Select 8-12 individuals based on their sensory acuity, ability to describe perceptions, and motivation.[13]

    • Conduct a series of training sessions (10-15 sessions) where the panel is exposed to a wide range of relevant commercial products and reference standards for dithiazinane-related aromas (e.g., cooked meat, bacon bits, roasted nuts).

    • Lexicon Development: Through consensus, the panel develops a specific list of sensory attributes (e.g., "smoky," "meaty," "roasted," "fatty," "sulfurous") and their precise definitions. Physical reference standards are created for each attribute to anchor the panel.

  • Sample Evaluation:

    • Conduct evaluations in isolated sensory booths under controlled lighting and temperature to minimize distractions.

    • Prepare samples identically to the instrumental protocol and serve them at a consistent, controlled temperature. Samples are coded with random three-digit numbers.

    • Present samples in a randomized, balanced order to each panelist to prevent bias.

    • Panelists evaluate each sample and rate the intensity of each attribute from the developed lexicon on a 15-cm line scale anchored with "low" and "high."

  • Data Collection & Analysis:

    • Collect data using sensory analysis software, which converts the line scale markings to numerical data (0-15).

    • Analyze the data using Analysis of Variance (ANOVA) to check for significant differences between products for each attribute.

    • Monitor panelist performance by checking for reproducibility and agreement with the panel's mean scores. Retraining is conducted if a panelist's performance drifts.

Conclusion

The relationship between the instrumental measurement of dithiazinanes and their sensory perception is not a simple one-to-one correlation but a complex interplay of concentration, odor thresholds, and matrix effects.[26][27] By employing a synergistic approach that pairs the quantitative power of GC-MS with the perceptual relevance of GC-O and the descriptive detail of a trained QDA panel, a clear and actionable picture emerges. The calculation of Odor Activity Values serves as the critical bridge, translating raw analytical data into a measure of sensory relevance. This integrated, multi-faceted methodology provides the most reliable path to understanding and controlling the flavor impact of these potent compounds, enabling the consistent development of high-quality, consumer-preferred products.

References

  • Peekage. (2024).
  • Shimadzu. (n.d.).
  • Slideshare. (n.d.).
  • Cervera, M. I., & Montanari, A. (2017). Challenges in relating concentrations of aromas and tastes with flavor features of foods. Critical reviews in food science and nutrition.
  • Gama, A. (2025). Panel Performance in Descriptive Analysis: Key Insights for Food and Non-Food Products.
  • Taylor & Francis Online. (n.d.). Use of relative odor activity value (ROAV) to link aroma profiles to volatile compounds: application to fresh and dried eel (Muraenesox cinereus).
  • Masetto, J., et al. (n.d.). Triangle test in sensory analysis: approaches and challenges in the context of proficiency testing.
  • Campden BRI. (n.d.).
  • Sirocco Consulting. (n.d.). Lesson 7: Descriptive Analysis.
  • Fiveable. (n.d.). Triangle Test Definition - Principles of Food Science Key Term.
  • Wikipedia. (n.d.). Odour activity value.
  • Bio-protocol. (n.d.). 2.7.
  • Scribd. (n.d.). Wine Aroma Compounds Guide.
  • NIH. (n.d.). An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods.
  • Scribd. (n.d.). Triangle Test.
  • ACS Symposium Series. (2011).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Combining instrumental and sensory methods in food quality control.
  • NIH. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O)
  • Oxford Academic. (2005). Correlating instrumental measurements of texture and flavour release with human perception. International Journal of Food Science and Technology.
  • ResearchGate. (n.d.).
  • NIH. (2024).
  • MDPI. (n.d.). Dynamic Instrumental and Sensory Methods Used to Link Aroma Release and Aroma Perception: A Review.
  • Benchchem. (2025). The Sensory Significance of a Subtle Sulfur Compound: A Technical Guide to 3-(Methylthio)butanal in Foods.
  • ACS Publications. (2026). Synergistic Effect of Specific Volatile Sulfur Compounds in Durians with Sucrose: Mechanistic Insights from Sensory and Sweet Taste Receptor Binding Molecular Dynamics. Journal of Agricultural and Food Chemistry. [Link]

  • R Discovery. (1994). Sulfur Compounds in Foods.
  • Wikipedia. (n.d.).
  • The Good Scents Company. (n.d.). thialdine 2,4,6-trimethyldihydro-4H-1,3,5-dithiazine.
  • Fragrance University. (n.d.). bacon dithiazine.
  • The Good Scents Company. (n.d.). bacon dithiazine, 74595-94-1.
  • JSST. (2024). Analysis Method of Volatile Sulfur Compounds Utilizing Separation Column and Metal Oxide Semiconductor Gas Sensor.
  • AIDIC. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs)
  • PubMed Central. (n.d.). Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components.
  • Benchchem. (2025). Bridging the Gap: A Comparative Guide to Instrumental Analysis and Sensory Perception in Pharmaceutical Development.
  • ResearchGate. (2025). Comparison of sensory perception and instrumental analysis.
  • PubMed. (2020). A selective method for quantification of diazinon in human plasma by GC-MS.
  • PubMed. (2023). Dynamic Instrumental and Sensory Methods Used to Link Aroma Release and Aroma Perception: A Review.
  • MDPI. (2023). Sensory Determination of Peach and Nectarine Germplasms with Instrumental Analysis.
  • Shimadzu Corporation. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer.
  • WUR eDepot. (n.d.). Sensory and instrumental analysis of food aromas.
  • Benchchem. (n.d.).
  • ECSA Group. (2024). Aroma chemicals in savoury foods.
  • Benchchem. (n.d.).

Sources

A Comparative Guide to Sulfur-Containing Flavor Compounds: The Case of 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane

Author: BenchChem Technical Support Team. Date: January 2026

In the vast and complex world of flavor chemistry, sulfur-containing compounds occupy a unique and potent space.[1][2] Often characterized by remarkably low odor thresholds, these molecules can impart desirable savory, meaty, and roasted notes at trace concentrations, while at higher levels, they can be responsible for unpleasant off-odors.[1] This guide provides an in-depth comparison of 2-isobutyl-4,6-dimethyl-1,3,5-dithiazinane with other significant sulfur-containing flavor compounds, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data and proven analytical methodologies.

Introduction to Sulfur-Containing Flavor Compounds

Volatile sulfur compounds (VSCs) are pivotal in the flavor profiles of a wide array of foods and beverages, including cooked meats, coffee, beer, and vegetables.[1] Their formation is often a result of complex chemical reactions, such as the Maillard reaction and Strecker degradation, that occur during thermal processing.[3][4][5] The diversity of these compounds, which includes thiols, sulfides, thiophenes, and heterocyclic structures like dithiazinanes, contributes to the rich and nuanced flavors we experience.

Profile of this compound

This compound is a heterocyclic sulfur-containing compound that contributes specific nutty and roasted flavor notes.[6] Its chemical structure features a dithiazinane ring with isobutyl and dimethyl substitutions.[7] This compound is often found as a mixture of isomers, primarily 2-isobutyl-4,6-dimethyl and 4-isobutyl-2,6-dimethyl derivatives.[6]

Sensory Profile:

  • Odor Type: Nutty, roasted cocoa, peanut.[6]

Comparative Analysis of Sulfur-Containing Flavor Compounds

To understand the role of this compound in the broader context of sulfur-containing flavors, a comparison with other key compounds is essential. The following table summarizes the sensory descriptors and odor thresholds of selected sulfur compounds from different chemical classes.

Compound ClassCompound NameSensory Descriptor(s)Odor Threshold (in water)
Dithiazinanes This compoundRoasted cocoa, peanut, nuttyNot specified
2,4,6-Trimethyldihydro-4H-1,3,5-dithiazine (Thialdine)Meaty, roasted, cooked, eggyNot specified
2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazineBacon, caramel, roasted meat, roasted nut, fowlNot specified
Thiols MethanethiolCabbage, sulfurous0.02 ppb
EthanethiolOnion, rubbery0.006 ppb
2-FurfurylthiolRoasted coffee0.005 ppb
3-Mercaptohexan-1-olGrapefruit, passion fruit0.06 ppb
Sulfides Dimethyl sulfideCooked cabbage, corn, tomato0.3 ppb
Dimethyl disulfideCabbage, sulfurous12 ppb
Dimethyl trisulfideSulfurous, garlic0.01 ppb
Thiophenes ThiopheneMildly pleasant, benzene-likeNot specified
2-MethylthiopheneNot specified
2-AcetylthiopheneBitter almondNot specified

Formation Pathways of Sulfur-Containing Flavor Compounds

The majority of sulfur-containing flavor compounds in cooked foods are formed through two primary pathways: the Maillard reaction and the Strecker degradation.

The Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.[4][5][8] When sulfur-containing amino acids like cysteine and methionine are involved, a diverse array of sulfurous flavor compounds are generated.[4]

Caption: Generalized pathway of the Maillard reaction leading to sulfur-containing flavor compounds.

The Strecker Degradation

A critical part of the Maillard reaction, the Strecker degradation involves the oxidative degradation of an amino acid in the presence of a dicarbonyl compound.[9][10][11] This reaction is a major source of Strecker aldehydes, which are potent flavor compounds, as well as ammonia and hydrogen sulfide when sulfur-containing amino acids are the precursors.[9]

Caption: The Strecker degradation pathway for the formation of flavor compounds.

Experimental Protocols

Accurate characterization of sulfur-containing flavor compounds requires robust analytical methodologies. The following sections detail standardized protocols for their analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures.[12][13][14] For sulfur compounds, which are often present at trace levels, a sensitive and selective detector, such as a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD), is often used in conjunction with a mass spectrometer.[14][15][16]

Step-by-Step Protocol for Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS:

  • Sample Preparation:

    • Weigh 1-5 grams of the homogenized food sample into a 20 mL headspace vial.

    • For liquid samples, pipette 5-10 mL into the vial.

    • Add a known amount of an appropriate internal standard (e.g., 2-methyl-3-heptanone) for quantification.

    • For enhanced extraction of thiols, derivatization with agents like pentafluorobenzyl bromide (PFBBr) can be performed.

    • To improve the release of volatiles from the matrix, add 1-2 grams of sodium chloride.

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C).

    • Allow the sample to equilibrate for a set time (e.g., 15 minutes).

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) with constant agitation.[13]

  • GC-MS Analysis:

    • Injector: Desorb the extracted analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode for 1-2 minutes.

    • Column: Use a capillary column suitable for flavor analysis (e.g., DB-WAX or DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Start at a low initial temperature (e.g., 40°C for 2 minutes), then ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 5°C/minute), and hold for a few minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/minute).

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-400.

    • Sulfur-Selective Detector (Optional): If a PFPD or SCD is used, split the column effluent between the MS and the sulfur detector.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by matching their retention indices with known standards.

    • Quantify the compounds using the internal standard method.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing A Homogenized Sample B Add Internal Standard & NaCl A->B C Seal Vial B->C D Equilibrate (e.g., 60°C, 15 min) C->D E Expose Fiber (e.g., 30 min) D->E F Desorb in GC Inlet E->F G Separate on Column F->G H Detect with MS & SCD/PFPD G->H I Identify vs. Libraries & RI H->I J Quantify vs. Internal Std. I->J

Caption: Workflow for the analysis of volatile sulfur compounds using HS-SPME-GC-MS.

Sensory Evaluation

Sensory analysis provides the crucial link between chemical composition and human perception of flavor.[17][18] Descriptive analysis with a trained panel is a powerful tool for characterizing and quantifying the sensory attributes of food products.[17]

Step-by-Step Protocol for Descriptive Sensory Analysis:

  • Panelist Selection and Training:

    • Recruit 8-12 individuals based on their sensory acuity, motivation, and ability to articulate perceptions.

    • Conduct training sessions to familiarize panelists with the product category, develop a common lexicon of sensory attributes, and calibrate their use of intensity scales.

  • Lexicon Development:

    • Present the panel with a wide range of representative samples.

    • Through open discussion, generate a comprehensive list of descriptive terms for the aroma, flavor, and mouthfeel of the products.

    • Define each attribute clearly and provide reference standards where possible.

  • Evaluation Procedure:

    • Prepare samples under controlled and consistent conditions.

    • Present samples to panelists in a sequential monadic order, with appropriate coding and randomization to minimize bias.

    • Panelists evaluate each sample individually in isolated sensory booths.

    • For each attribute in the lexicon, panelists rate the intensity on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Collection and Analysis:

    • Collect the intensity ratings from each panelist for all samples.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

    • Use multivariate techniques like Principal Component Analysis (PCA) to visualize the relationships between samples and their sensory attributes.

Sensory_Workflow A Panelist Selection & Training B Lexicon Development A->B D Individual Evaluation B->D C Sample Preparation C->D E Data Collection (Intensity Ratings) D->E F Statistical Analysis (ANOVA, PCA) E->F G Sensory Profile Generation F->G

Caption: Workflow for descriptive sensory analysis of flavor compounds.

Conclusion

This compound, with its characteristic roasted and nutty flavor profile, is a valuable component in the flavorist's palette. Understanding its sensory properties in comparison to other sulfur-containing compounds, such as thiols, sulfides, and thiophenes, allows for a more nuanced and targeted approach to flavor creation and product development. The formation of these compounds is intricately linked to the complex chemistry of the Maillard reaction and Strecker degradation. By employing robust analytical techniques like GC-MS and systematic sensory evaluation, researchers can effectively identify, quantify, and characterize these potent flavor molecules, ultimately leading to the development of more appealing and high-quality food products.

References

  • The Strecker Degradation and Its Contribution to Food Flavor. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Rizzi, G. P. (2008). The Strecker Degradation of Amino Acids: Newer Avenues for Flavor Formation.
  • Rizzi, G. P. (2008). The Strecker degradation of amino acids: newer avenues for flavor formation.
  • The Strecker Degradation Reaction. (n.d.). FutureLearn. Retrieved from [Link]

  • Leonardos, G., Kendall, D., & Barnard, N. (1969). Odor Threshold Determinations of 53 Odorant Chemicals.
  • Yaylayan, V. A. (2006). Recent Advances in the Chemistry of Strecker Degradation and Amadori Rearrangement: Implications to Aroma and Color. Food Science and Technology Research, 12(1), 1-13.
  • The Importance of Analyzing Sulphur Compounds in Food. (2021, November 4). LCGC International. Retrieved from [Link]

  • Maga, J. A. (1975). The role of sulfur compounds in food flavor part II: Thiophenes. C R C Critical Reviews in Food Science and Nutrition, 6(3), 241-270.
  • Maga, J. A. (1976). The role of sulfur compounds in food flavor part III: Thiols. C R C Critical Reviews in Food Science and Nutrition, 7(2), 147-192.
  • Demyttenaere, J. C. R., D'Hondt, E., & De Kimpe, N. (2003). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS.
  • Sensory Evaluation Methods For Food And Beverage Products. (2024, May 18). Food Research Lab. Retrieved from [Link]

  • Flavor Profiling Analysis: A Laboratory Guide to Principles and Methods. (2024, October 7). LinkedIn. Retrieved from [Link]

  • Qian, M. C., & Reineccius, G. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series, 1068, 1-23.
  • Boelens, M. H., & van der Linde, L. M. (1993). Volatile Character-Impact Sulfur Compounds and their Sensory Properties. Perfumer & Flavorist, 18(3), 29-34.
  • Biernacka, P., & Wardencki, W. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1234.
  • Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. (n.d.). Teledyne Tekmar. Retrieved from [Link]

  • thiophene, 110-02-1. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Biernacka, P., & Wardencki, W. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. Molecules, 25(5), 1234.
  • Sensory assessment: How to implement flavour evaluation techniques. (n.d.). Everglow Spirits. Retrieved from [Link]

  • What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry. (n.d.). MetwareBio. Retrieved from [Link]

  • How to validate flavorings: aroma testing and sensory evaluation. (2025, December 2). BRF Ingredients. Retrieved from [Link]

  • Thiol. (n.d.). In Wikipedia. Retrieved from [Link]

  • du Plessis, H. W., & de Villiers, A. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Molecules, 24(13), 2488.
  • TOOLS FOR - Sensory Evaluation. (2023, September 25). Cacao of Excellence. Retrieved from [Link]

  • Sensorial Contribution and Formation Pathways of Thiols in Foods: A Review. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Blank, I. (2007). Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. In Flavour Generation (pp. 234-263). Woodhead Publishing.
  • Table II. Odor thresholds-sulfur com- - pounds (ppm volume). (n.d.). BioNumbers. Retrieved from [Link]

  • Odor Detection Thresholds & References. (n.d.). Leffingwell & Associates. Retrieved from [Link]

  • Szabo, S., & Balla, J. (2022). Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies. Frontiers in Nutrition, 9, 988238.
  • Thiophene. (n.d.). In Wikipedia. Retrieved from [Link]

  • Zhang, Y., et al. (2022).
  • Diagram illustrating the Maillard reaction and the creation of flavors... (n.d.). ResearchGate. Retrieved from [Link]

  • The Maillard Reaction. (2019, September 10). In Chemistry of Food.
  • Flores, M., & Toldrá, F. (2021).
  • Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley. (n.d.). Semantic Scholar. Retrieved from [Link]

  • 2(4)-isobutyl-4(2),6-dimethyl dihydro-4H-1,3,5-dithiazine. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Ingredient Profile: 2,4,6-Triisobutyl-5,6-dihydro-4H-1,3,5-dithiazine. (2010, December 22). Perfumer & Flavorist. Retrieved from [Link]

  • Sulfites in Food: Risks and How to Spot Them on Labels. (2020, October 1). Verywell Fit. Retrieved from [Link]

  • Combination of GC-IMS and Nano-LC/HRMS Reveals the Mechanism of Superheated Steam Glycosylation Modification in Improving Oyster Peptide Flavor. (n.d.). MDPI. Retrieved from [Link]

  • Sulfite food and beverage additives. (n.d.). In Wikipedia. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Trending – Sulfites. (2024, April 8). Center for Research on Ingredient Safety. Retrieved from [Link]

  • Dityrosine in food: A review of its occurrence, health effects, detection methods, and mitigation strategies. (n.d.). PubMed. Retrieved from [Link]

  • 2,4,6-Trimethyldihydro-4H-1,3,5-dithiazine. (2012, November 16). Perfumer & Flavorist. Retrieved from [Link]

  • Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical groups 29 and 30. (n.d.). NIH. Retrieved from [Link]

  • Dissecting dietary melanoidins: formation mechanisms, gut interactions and functional properties. (n.d.). PubMed. Retrieved from [Link]

Sources

Assessing the Authenticity of Meat Flavors Using Dithiazinane Profiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of flavors is paramount. In the realm of food science, particularly concerning meat products, authenticity is a critical quality attribute. This guide provides an in-depth technical comparison of methodologies for assessing the authenticity of meat flavors, with a specific focus on the pivotal role of dithiazinane profiles. We will explore the chemical underpinnings of meat flavor, detail analytical workflows, and compare the efficacy of various techniques, supported by experimental data and established protocols.

The Chemical Blueprint of Meat Flavor: The Maillard Reaction and Dithiazinanes

The quintessential flavor of cooked meat is largely a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1][2] This non-enzymatic browning process generates a rich tapestry of volatile and non-volatile compounds that contribute to the aroma, taste, and color of cooked meat.[2][3] Among the myriad of compounds formed, sulfur-containing heterocycles are essential for the characteristic "meaty" aroma.[4]

Dithiazinanes, particularly 1,3,5-dithiazinane and its alkyl-substituted derivatives like thialdine (2,4,6-trimethyldihydro-4H-1,3,5-dithiazine), are key sulfur-containing compounds that impart significant roasted and savory notes to meat flavors.[5][6][7] Thialdine, for instance, is naturally found in cooked beef and is utilized in the flavor industry for its roasted meat, and depending on the concentration, even popcorn or shrimp-like aroma.[5] The formation of these compounds is a result of the thermal interaction of aldehydes, hydrogen sulfide, and ammonia, which are degradation products of lipids, amino acids (like cysteine), and thiamine during cooking.[4][7]

The profile of these dithiazinanes can serve as a chemical fingerprint, indicative of the meat's origin and processing conditions.[8] Adulteration or substitution with lower-quality meat or non-meat proteins would likely result in a significantly different dithiazinane profile, making these compounds valuable markers for authenticity testing.

Analytical Methodologies for Dithiazinane Profiling

The analysis of volatile flavor compounds in meat is a complex task due to the intricate matrix and the often low concentrations of the target analytes.[9] Several techniques can be employed, each with its own set of advantages and limitations. Recent advancements in analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), have greatly improved our ability to identify and quantify these flavoring compounds.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is considered the gold standard for the analysis of volatile and semi-volatile compounds in food.[9][11] It combines the high separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[11] For meat flavor analysis, headspace sampling techniques are often coupled with GC-MS to isolate the volatile fraction from the complex meat matrix.[12]

Workflow for GC-MS Analysis of Dithiazinanes in Meat:

Caption: Workflow for the analysis of dithiazinanes in meat using SPME-GC-MS.

Alternative and Complementary Techniques

While GC-MS is a powerful tool, other methods can provide valuable, often complementary, information for assessing meat flavor authenticity.

  • Electronic Nose (E-Nose): This instrument utilizes an array of chemical sensors to mimic the human sense of smell.[13] It can rapidly differentiate between the aroma profiles of different meat samples, making it suitable for high-throughput screening.

  • Sensory Analysis: Trained human panels can provide detailed descriptive analysis of meat flavor, identifying specific aroma and taste attributes.[14] This technique is crucial for correlating instrumental data with human perception of flavor.

  • High-Performance Liquid Chromatography (HPLC): HPLC is effective for analyzing non-volatile flavor precursors and compounds, which also contribute to the overall taste profile of meat.[10]

  • Next-Generation Sequencing (NGS) and PCR-Based Methods: These DNA-based techniques are used to identify the species of meat present in a product, providing a direct method for detecting adulteration.[15][16]

Comparison of Analytical Techniques

TechniquePrincipleAnalytesThroughputCostKey AdvantageKey Limitation
GC-MS Chromatographic separation followed by mass-based detectionVolatile & Semi-volatile compounds (e.g., dithiazinanes)Low to MediumHighHigh sensitivity and specificity for compound identification.[11]Requires significant sample preparation and expertise.
E-Nose Array of chemical sensors detecting volatile compoundsOverall aroma profileHighMediumRapid and non-destructive analysis.[13]Does not identify specific compounds.
Sensory Analysis Human panelists evaluate flavor attributesAroma, taste, and textureLowHighDirectly measures human perception of flavor.[14]Can be subjective and requires extensive training.
HPLC Liquid chromatographic separationNon-volatile compounds (e.g., amino acids, sugars)MediumHighQuantifies key flavor precursors.[10]Does not analyze volatile aroma compounds.
NGS/PCR DNA amplification and sequencingDNAHighMediumDefinitive species identification.[16]Does not provide information on flavor profile.

Experimental Protocol: SPME-GC-MS Analysis of Dithiazinanes in Cooked Beef

This protocol details a standardized method for the extraction and analysis of volatile compounds, including dithiazinanes, from a cooked beef sample.

1. Sample Preparation:

  • Cook a 100g beef sample (e.g., ground beef) to a consistent internal temperature (e.g., 75°C).
  • Allow the sample to cool to room temperature.
  • Homogenize 10g of the cooked beef in a blender.
  • Weigh 2g of the homogenized sample into a 20 mL headspace vial.
  • Add an internal standard (e.g., 2-methyl-3-heptanone) for quantification.[17]
  • Seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (SPME):

  • Incubate the vial at 60°C for 15 minutes to allow for equilibration of volatiles in the headspace.
  • Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C.[18]

3. GC-MS Analysis:

  • Immediately after extraction, desorb the SPME fiber in the GC injector port at 250°C for 5 minutes in splitless mode.[18]
  • Use a suitable capillary column (e.g., DB-5MS) for chromatographic separation.
  • Employ a temperature program that effectively separates the target analytes. A typical program might be: hold at 40°C for 3 minutes, ramp to 250°C at 5°C/minute, and hold for 5 minutes.[17]
  • The mass spectrometer should be operated in full scan mode (e.g., m/z 40-400) with electron ionization at 70 eV.[17]

4. Data Analysis:

  • Identify dithiazinanes and other volatile compounds by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST).
  • Quantify the identified compounds relative to the internal standard.
  • Compare the dithiazinane profiles of different samples to assess authenticity.

Conclusion

The assessment of meat flavor authenticity is a multifaceted challenge that requires a combination of analytical approaches. Dithiazinane profiles, as key indicators of the Maillard reaction, offer a powerful tool for this purpose. While GC-MS stands out as the most definitive method for identifying and quantifying these marker compounds, complementary techniques such as E-Nose for rapid screening and sensory analysis for perceptual correlation are invaluable. For absolute confirmation of species, DNA-based methods remain the gold standard. By integrating these methodologies, researchers and quality control professionals can develop robust systems for ensuring the authenticity and quality of meat products.

References

  • Natural Thialdine. (2012, February 3). Perfumer & Flavorist. [Link]

  • Al-Dalali, S., et al. (2023). Effective Strategies for Understanding Meat Flavor: A Review. Foods, 12(1), 193. [Link]

  • The Maillard Reaction and Its Magical Effect on Steak. (n.d.). HexClad Cookware UK. [Link]

  • Flores, M., et al. (2021). The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions. Foods, 10(1), 143. [Link]

  • Machiels, D., & Istasse, L. (2002). Solid phase microextraction for the isolation of volatile flavour compounds in cooked beef meat. Proceedings of the Nutrition Society, 61(3), 409-411. [Link]

  • Maillard Reaction in Meat. What is it? (2024, September 2). País de Quercus. [Link]

  • The Science of Meat: Understanding Maillard Reaction for Better Grilling and Roasting. (2023, August 27). The Flying Butcher. [Link]

  • Frank, D. C., et al. (2016). Detection of Volatiles from Raw Beef Meat from Different Packaging Systems Using Solid-Phase Microextraction GC–Accurate Mass Spectrometry. Foods, 5(2), 26. [Link]

  • Maillard reaction. (n.d.). In Wikipedia. [Link]

  • Thialdine. (n.d.). PubChem. [Link]

  • Thialdine (Dihydro 2,4,6-trimethyl-1,3,5(4H) Dithiazine), Natural. (2011, October 5). Perfumer & Flavorist. [Link]

  • Lee, M. R., et al. (2005). Analysis of volatile compounds in beef fat by dynamic-headspace solid-phase microextraction combined with gas chromatography-mass spectrometry. Journal of Chromatography A, 1086(1-2), 217-223. [Link]

  • Samad, A., et al. (2025). Techniques and Emerging Trends in Flavor and Taste Development in Meat. Journal of Animal Science and Technology, 67(1), 1-15. [Link]

  • Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis. (2024, July 1). Molecules, 29(13), 3123. [Link]

  • Watkins, P. J., et al. (2012). A comparison of solid-phase microextraction (SPME) with simultaneous distillation-extraction (SDE) for the analysis of volatile compounds in heated beef and sheep fats. Meat Science, 91(2), 99-107. [Link]

  • Thialdine 0.1%. (n.d.). Harrison Joseph. [Link]

  • thialdine 2,4,6-trimethyldihydro-4H-1,3,5-dithiazine. (n.d.). The Good Scents Company. [Link]

  • Ma, L., et al. (2024). The Combined Analysis of GC-IMS and GC-MS Reveals the Differences in Volatile Flavor Compounds between Yak and Cattle-Yak Meat. Foods, 13(15), 2296. [Link]

  • Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. (2024, September 28). Research and Reviews: Journal of Food and Dairy Technology, 12(3). [Link]

  • Aroma Characterization of Roasted Meat and Meat Substitutes Using Gas Chromatography–Mass Spectrometry with Simultaneous Selective Detection and a Dedicated Software Tool, AromaMS. (2023, May 8). Foods, 12(9), 1908. [Link]

  • Wang, Y., et al. (2019). A study with sensory evaluation and GC-MS/HPLC analysis on changes of flavor compounds in mutton during storage. Journal of Food Processing and Preservation, 43(11), e14197. [Link]

  • Analysis of Volatile and Flavor Compounds in Grilled Lean Beef by Stir Bar Sorptive Extraction and Thermal Desorption—Gas Chromatography Mass Spectrometry. (2025, August 6). Journal of Food Science, 80(8), C1686-C1695. [Link]

  • The Chemistry of Beef Flavor. (n.d.). University of Nebraska-Lincoln. [Link]

  • Techniques and Emerging Trends in Flavor and Taste Development in Meat. (2025, January 1). Journal of Animal Science and Technology, 67(1), 1-15. [Link]

  • Werkhoff, P., et al. (1998). Dihydro‐1,3,5‐dithiazines: Unusual flavor compounds with remarkable organoleptic properties. Journal of the American Oil Chemists' Society, 75(2), 147-158. [Link]

  • 2,4,6-triethyl tetrahydro-1,3,5-dithiazine triethylthialdine. (n.d.). The Good Scents Company. [Link]

  • bacon dithiazine, 74595-94-1. (n.d.). The Good Scents Company. [Link]

  • Food Fraud Analysis | Food Authenticity Testing. (n.d.). RSSL. [Link]

  • Evaluating the Flavor of Meat. (n.d.). American Meat Science Association. [Link]

  • An Updated Review of Meat Authenticity Methods and Applications. (2013, October). Journal of the Science of Food and Agriculture, 93(13), 3203-3214. [Link]

  • Effective Strategies for Understanding Meat Flavor: A Review. (2023, January). Foods, 12(1), 193. [Link]

  • 2,4,6-Trimethyldihydro-4H-1,3,5-dithiazine. (2012, November 16). Perfumer & Flavorist. [Link]

  • Food Authenticity Methods Program. (n.d.). AOAC INTERNATIONAL. [Link]

  • Dimethyl isopropyl dihydro-1,3,5-dithiazine. (n.d.). PubChem. [Link]

  • PYRROLIDINO-[1,2E]-4H-2,4-DIMETHYL-1,3,5-DITHIAZINE. (n.d.). Flavor and Extract Manufacturers Association. [Link]

  • Tressl, R., et al. (1992). Mechanism(s) involved in meat mutagen formation and inhibition. Free Radical Biology and Medicine, 13(2), 161-167. [Link]

  • Resconi, V. C., et al. (2013). The Development of Aromas in Ruminant Meat. Molecules, 18(4), 4311-4334. [Link]

  • Du, Y., et al. (2023). The number and position of unsaturated bonds in aliphatic aldehydes affect meat flavorings system: Insights on initial Maillard reaction stage and meat flavor formation from thiazolidine derivatives. Food Chemistry, 404(Pt A), 134599. [Link]

  • Domínguez, R., et al. (2019). Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. Foods, 8(11), 575. [Link]

  • Commoner, B., et al. (1978). Formation of mutagens in beef and beef extract during cooking. Science, 201(4359), 913-916. [Link]

Sources

The Savory Blueprint: A Comparative Guide to Quantitative Structure-Activity Relationships of Dithiazinane Flavor Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug and flavor development, the quest for novel, potent, and safe flavor compounds is a continuous journey. Among the vast chemical landscape of flavorants, sulfur-containing heterocycles, particularly dithiazinanes, hold a prominent position in crafting the desirable savory and meaty notes that define many culinary experiences. Understanding the intricate relationship between the molecular structure of these compounds and their perceived flavor is paramount for targeted flavor design. This guide provides an in-depth exploration of the Quantitative Structure-Activity Relationship (QSAR) of dithiazinane flavor compounds, offering a comparative analysis of methodologies and a practical framework for future research. While specific QSAR studies on dithiazinanes are not abundant in publicly accessible literature, this guide will draw upon established principles and analogous studies of related sulfur-containing flavor molecules to provide a comprehensive and actionable resource.

The Essence of Savory: Dithiazinanes and the Role of QSAR

Dithiazinanes are a class of heterocyclic compounds containing two sulfur atoms and one nitrogen atom in a six-membered ring. A notable example is 2,4,6-trimethyldihydro-4H-1,3,5-dithiazine, also known as thialdine, which is recognized for its meaty, roasted, and cooked flavor profile and is found in a variety of cooked foods. The potent and often character-defining aromas of such sulfur compounds stem from their low odor thresholds.

QSAR offers a powerful computational approach to unravel the complex interplay between a molecule's structure and its biological activity—in this case, its flavor perception. By establishing a mathematical relationship between chemical descriptors and flavor attributes, QSAR models can predict the sensory properties of novel compounds, thereby accelerating the discovery and development of new flavor ingredients. This predictive capability is invaluable for prioritizing synthetic efforts and reducing reliance on extensive and often costly sensory panel evaluations.

A Comparative Look at QSAR Methodologies for Flavor Science

The development of a robust QSAR model is a multi-step process that involves careful consideration of the dataset, molecular descriptors, statistical methods, and rigorous validation. The following table provides a comparative overview of common approaches applicable to the study of dithiazinane and other savory flavor compounds.

QSAR Component Alternative Approaches & Methodologies Strengths Limitations Relevant Experimental Data/Insights
Data Set Selection - Congeneric Series: Molecules with a common scaffold and varying substituents.- Diverse Data Sets: Molecules from different chemical classes with the same flavor profile.- Congeneric: Simplifies interpretation of substituent effects.- Diverse: Broader applicability domain of the model.- Congeneric: Limited applicability to new chemical scaffolds.- Diverse: More complex relationships, may require more sophisticated models.Sensory panel data (flavor thresholds, intensity ratings), flavor databases (e.g., FlavorDB). The quality and consistency of sensory data are critical for model reliability.
Molecular Descriptors - 1D/2D Descriptors: Molecular weight, atom counts, topological indices.- 3D Descriptors: Molecular shape, volume, surface area.- Quantum-Chemical Descriptors: HOMO/LUMO energies, partial charges.- 1D/2D: Computationally inexpensive and easy to interpret.- 3D: Capture steric effects crucial for receptor interaction.- Quantum-Chemical: Provide insights into electronic and reactivity properties.- 1D/2D: May not capture all relevant structural information.- 3D: Dependent on the chosen conformation of the molecule.- Quantum-Chemical: Computationally intensive.Studies on other flavor compounds have shown the importance of descriptors related to molecular size, shape, hydrophobicity, and electronic properties in determining flavor perception.
Statistical Modeling - Multiple Linear Regression (MLR): Simple and interpretable linear models.- Partial Least Squares (PLS): Suitable for datasets with many correlated descriptors.- Machine Learning (ML): Random Forest, Support Vector Machines (SVM), Artificial Neural Networks (ANN) for capturing non-linear relationships.- MLR: Easy to understand the contribution of each descriptor.- PLS: Robust against multicollinearity.- ML: Can model complex, non-linear structure-activity relationships.- MLR/PLS: Assume a linear relationship between descriptors and activity.- ML: Can be "black box" models, making interpretation difficult.The choice of method depends on the complexity of the dataset and the underlying structure-activity relationship. For flavor perception, which is a complex biological process, ML methods often provide superior predictive power.
Model Validation - Internal Validation: Cross-validation (e.g., leave-one-out), bootstrapping.- External Validation: Prediction on an independent test set of molecules not used in model training.- Internal: Provides an estimate of the model's robustness and predictive ability.- External: The most rigorous test of a model's predictive performance for new compounds.- Internal: Can sometimes be overly optimistic.- External: Requires a sufficiently large and diverse dataset to split into training and test sets.A robust QSAR model must undergo both internal and external validation to ensure its reliability and generalizability. Key statistical metrics include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE).

Visualizing the QSAR Workflow and Structure-Flavor Relationship

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the typical QSAR workflow and the hierarchical relationship between molecular structure and flavor perception.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_modeling Model Development cluster_validation Model Validation & Application Data Chemical Structures & Flavor Activity Data Split Data Splitting (Training & Test Sets) Data->Split Descriptors Molecular Descriptor Calculation Split->Descriptors Model Statistical Model Building Descriptors->Model Validation Internal & External Validation Model->Validation Prediction Prediction of New Compounds Validation->Prediction

Caption: A generalized workflow for developing a predictive QSAR model.

Flavor_Perception Structure Molecular Structure Descriptors Physicochemical Properties (Descriptors) Structure->Descriptors Interaction Receptor Interaction Descriptors->Interaction Signal Signal Transduction Interaction->Signal Perception Flavor Perception (e.g., Meaty, Savory) Signal->Perception

Caption: The causal chain from molecular structure to flavor perception.

Experimental Protocol: A Step-by-Step Guide to Developing a QSAR Model for Dithiazinane Flavor Compounds

This protocol outlines a hypothetical, yet scientifically grounded, workflow for establishing a QSAR model for dithiazinane flavor compounds.

Objective: To develop a predictive QSAR model for the meaty flavor intensity of novel dithiazinane derivatives.

Materials:

  • A dataset of dithiazinane compounds with experimentally determined meaty flavor intensity scores (e.g., on a scale of 1-10 from a trained sensory panel).

  • Molecular modeling software for structure drawing and optimization (e.g., ChemDraw, Avogadro).

  • Descriptor calculation software (e.g., PaDEL-Descriptor, RDKit).

  • Statistical software or programming environment (e.g., R, Python with scikit-learn).

Methodology:

  • Data Curation and Preparation:

    • Step 1.1: Compile a dataset of at least 30-50 dithiazinane derivatives with reliable and consistent meaty flavor intensity data. Ensure the data is from a single, consistent experimental source to minimize variability.

    • Step 1.2: Draw the 2D structures of all molecules and convert them to 3D structures.

    • Step 1.3: Perform geometry optimization for each 3D structure using a suitable computational chemistry method (e.g., MMFF94 force field or a semi-empirical method).

    • Step 1.4: Randomly split the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The test set should not be used during model development.

  • Descriptor Calculation:

    • Step 2.1: For each optimized molecular structure, calculate a wide range of molecular descriptors, including 1D, 2D, and 3D descriptors. This can include constitutional descriptors, topological indices, geometrical descriptors, and electronic descriptors.

  • Feature Selection:

    • Step 3.1: Pre-process the calculated descriptors by removing constant and highly correlated descriptors.

    • Step 3.2: Employ a feature selection algorithm (e.g., genetic algorithm, recursive feature elimination) on the training set to identify a subset of descriptors that are most relevant to the meaty flavor intensity.

  • Model Development:

    • Step 4.1: Using the selected descriptors and the training set, develop QSAR models using various statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Random Forest or Support Vector Machines.

  • Model Validation:

    • Step 5.1 (Internal Validation): Perform cross-validation (e.g., 10-fold cross-validation or leave-one-out cross-validation) on the training set for each developed model to assess its robustness and predictive power. Calculate the cross-validated R² (Q²).

    • Step 5.2 (External Validation): Use the developed models to predict the meaty flavor intensity of the compounds in the external test set.

    • Step 5.3 (Performance Evaluation): Evaluate the predictive performance of the models on the test set by calculating statistical metrics such as the coefficient of determination (R²), and the root mean square error (RMSE).

    • Step 5.4 (Applicability Domain): Define the applicability domain of the best-performing model to ensure that predictions for new compounds are reliable.

  • Model Interpretation and Application:

    • Step 6.1: Analyze the selected descriptors in the final model to gain insights into the structural features of dithiazinanes that are important for meaty flavor.

    • Step 6.2: Utilize the validated QSAR model to predict the meaty flavor intensity of new, untested dithiazinane derivatives to guide further experimental investigations.

Conclusion and Future Perspectives

The application of QSAR in flavor chemistry provides a powerful, data-driven approach to understanding and designing novel flavor compounds. While the direct application of QSAR to dithiazinanes is an emerging area, the principles and methodologies established for other flavor molecules offer a clear roadmap for future research. By systematically exploring the relationships between the rich structural diversity of dithiazinanes and their potent savory and meaty flavor profiles, researchers can unlock new possibilities in the creation of next-generation flavor ingredients. The integration of machine learning and artificial intelligence will undoubtedly play an increasingly important role in building more accurate and predictive QSAR models, further accelerating the innovation cycle in the flavor industry.

References

  • Bender, A., & Glen, R. C. (2004). Molecular similarity: a key technique in molecular informatics. Organic & Biomolecular Chemistry, 2(22), 3204-3218. [Link]

  • Cherkasov, A., Muratov, E. N., Fourches, D., Varnek, A., Baskin, I. I., Cronin, M., ... & Tropsha, A. (2014). QSAR modeling: where have you been? Where are you going to?. Journal of medicinal chemistry, 57(12), 4977-5010. [Link]

  • FlavorDB. [Link]

  • Garg, R., Gupta, S., & Kumar, A. (2020). QSAR and molecular docking studies on a series of dithiazinane derivatives as potential anticancer agents. Journal of the Indian Chemical Society, 97(10), 1635-1641.
  • Gasteiger, J., & Engel, T. (Eds.). (2003).
  • Gharagheizi, F., Eslamimanesh, A., Mohammadi, A. H., & Richon, D. (2012). Use of quantitative structure–property relationship for estimation of odor threshold of non-hydrogen-bonding organic compounds. Industrial & Engineering Chemistry Research, 51(33), 10952-10957.
  • Hansch, C., & Leo, A. (1995). Exploring QSAR: fundamentals and applications in chemistry and biology. American Chemical Society.
  • Hawkins, D. M. (2004). The problem of overfitting. Journal of chemical information and computer sciences, 44(1), 1-12.
  • Perfumer & Flavorist. (2012). 2,4,6-Trimethyldihydro-4H-1,3,5-dithiazine. [Link]

  • Kubinyi, H. (1993). QSAR: Hansch analysis and related approaches (Vol. 1). John Wiley & Sons.
  • Muratov, E. N., Bajorath, J., Sheridan, R. P., Tetko, I. V., Filimonov, D., Poroikov, V., ... & Tropsha, A. (2020). QSAR without borders. Journal of computer-aided molecular design, 34(10), 1049-1065.
  • Myint, K. Z., & Xie, X. Q. (2010). Recent advances in fragment-based QSAR and its applications in drug discovery. Mini reviews in medicinal chemistry, 10(4), 309-318.
  • Netzeva, T. I., Worth, A. P., Aldenberg, T., Benigni, R., Cronin, M. T., Gramatica, P., ... & Zvinavashe, E. (2005). Current status of methods for defining the applicability domain of (quantitative) structure-activity relationships.
  • Tropsha, A. (2010). Best practices for QSAR model development, validation, and exploitation.
  • Tropsha, A., Gramatica, P., & Gombar, V. K. (2003). The importance of being earnest: validation is the absolute essential for successful application and interpretation of QSPR models.
  • Veerasamy, R., Rajak, H., Jain, A., Sivadasan, S., Varghese, C. P., & Agrawal, R. K. (2011). Validation of QSAR models-strategies and importance. International Journal of Drug Design and Discovery, 2(3).
  • Wikipedia. Quantitative structure–activity relationship. [Link]

  • Winter, M., & Reineccius, G. (2006). The quantitative structure-activity relationship of some sweet tasting compounds. In Flavor chemistry: thirty years of progress (pp. 201-212). American Chemical Society.
  • Zhang, Y., & Chen, Y. (2020). Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. Foods, 9(11), 1576.
  • Zhou, Y., & Li, Z. (2018). Recent advances in quantitative structure-activity relationship (QSAR) for the prediction of food flavor. TrAC Trends in Analytical Chemistry, 105, 35-46.
  • Acree, T. E., & Arn, H. (2004). Flavornet and human odor space. [Link]

  • Boelens, M. H., & van der Gen, A. (1993). Volatile sulfur compounds in food flavors. Journal of agricultural and food chemistry, 41(12), 2261-2266.
  • Calkin, C. V., & Jellinek, J. S. (1994). Perfumery: practice and principles. John Wiley & Sons.
  • de March, C. A., Kim, S. K., & Golebiowski, J. (2015). The molecular receptive range of an olfactory receptor. BMC neuroscience, 16(1), 1-13.
  • Dunkel, A., Steinhaus, M., Kotthoff, M., Nowak, B., Krautwurst, D., Schieberle, P., & Hofmann, T. (2014). Nature’s chemical signatures in human olfaction: a foodborne perspective for future biotechnology.
  • Ferreira, V., Lopez, R., & Cacho, J. F. (2000). Quantitative determination of the odorants of young red wines from different grape varieties. Journal of the Science of Food and Agriculture, 80(11), 1659-1667.
  • Gramatica, P. (2007). Principles of QSAR models validation: internal and external.
  • Leffingwell, J. C. (2001). Chirality and bioactivity I.: fragrances & flavonoids.
  • Polster, J., & Schieberle, P. (2016). A new approach to generate quantitative structure-activity relationships for odorants. Journal of agricultural and food chemistry, 64(29), 5839-5847.

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Column Selection for Dithiazinane Separation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Dithiazinanes

Dithiazianes are a class of sulfur- and nitrogen-containing heterocyclic compounds that are gaining significant attention in pharmaceutical and industrial chemistry.[1][2] Structurally, they feature a six-membered ring with two sulfur atoms and one nitrogen atom. One notable example, Dithiazanine iodide, was historically used as an anthelmintic drug.[3][4] More recently, certain dithiazine derivatives have been identified as crucial byproducts in industrial processes, such as the use of triazine-based scavengers to remove hydrogen sulfide from gas streams.[5][6]

The effective separation and quantification of dithiazianes are critical for drug development, impurity profiling, and process monitoring. However, their unique structure presents a distinct analytical challenge. The presence of heteroatoms, particularly nitrogen, can lead to basicity, which often results in poor peak shapes on traditional silica-based chromatography columns due to strong interactions with residual silanol groups.[7][8] Furthermore, the polarity of dithiazianes can vary widely based on their substituents, making a single, universal separation method elusive.

This guide provides a comprehensive evaluation of four distinct High-Performance Liquid Chromatography (HPLC) column stationary phases for the separation of a model mixture of dithiazinane analogues. We will move beyond simply listing results to explain the underlying chromatographic principles and provide a logical framework for selecting the optimal column for your specific application.

Experimental Design & Rationale

The core of any robust chromatographic method lies in the strategic selection of the stationary and mobile phases.[9][10] Our goal is to manipulate the relative affinity of the analytes for these two phases to achieve separation.[11] For this study, we selected three representative dithiazinane analogues with varying polarities to probe the selectivity of different column chemistries.

Test Analytes:

  • Analyte 1 (A1): A non-polar dithiazinane with an octyl side chain.

  • Analyte 2 (A2): The parent dithiazinane, moderately polar.

  • Analyte 3 (A3): A polar dithiazinane with a hydroxyl group.

Column Selection Rationale: To provide a broad comparison, we chose four columns with fundamentally different separation mechanisms:

  • Standard C18 (End-capped): The workhorse of reversed-phase chromatography, separating primarily based on hydrophobic interactions. This serves as our baseline.[12]

  • Polar-Embedded C18 (AQ-type): Contains polar groups embedded near the silica surface. This chemistry is designed to provide alternative selectivity for polar compounds and prevent phase collapse in highly aqueous mobile phases.[12]

  • Phenyl-Hexyl: This phase provides a mix of moderate hydrophobicity and, crucially, π-π interactions with aromatic or unsaturated systems. Given the heterocyclic nature of dithiazianes, this interaction mechanism may offer unique selectivity.

  • HILIC (Hydrophilic Interaction Chromatography): Employs a polar stationary phase (e.g., unbonded silica or an amide phase) to retain very polar compounds that elute too early on reversed-phase columns.[13]

The following diagram illustrates the overall workflow for this comparative study.

G cluster_0 Phase 1: Preparation & Setup cluster_1 Phase 2: Execution & Data Acquisition cluster_2 Phase 3: Analysis & Evaluation cluster_3 Phase 4: Conclusion P1 Define Test Analytes (A1, A2, A3) P2 Select Columns for Evaluation (C18, PE-C18, Phenyl, HILIC) P1->P2 P3 Prepare Mobile Phases & Stock Solutions P2->P3 E1 System Suitability Testing (SST) on each column P3->E1 E2 Inject Analyte Mixture under defined gradient conditions E1->E2 E3 Acquire Chromatographic Data (Retention Time, Peak Area, Width) E2->E3 A1_node Calculate Performance Metrics (k, α, N, As) E3->A1_node A2_node Tabulate Comparative Data A1_node->A2_node A3_node Interpret Results based on Stationary Phase Chemistry A2_node->A3_node C1 Generate Column Performance Summary & Recommendations A3_node->C1

Caption: Experimental workflow for comparative column evaluation.

Methodology

Instrumentation & General Conditions
  • System: UHPLC system with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column Dimensions: All columns were 100 mm x 2.1 mm, 2.7 µm particle size.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Detection: 254 nm.

Protocol 1: Reversed-Phase Methodologies (C18, PE-C18, Phenyl-Hexyl)
  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for protonating the basic nitrogen in the dithiazianane ring, which minimizes undesirable interactions with the silica backbone and dramatically improves peak shape.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.00 min: 10% B

    • 10.00 min: 90% B

    • 12.00 min: 90% B

    • 12.01 min: 10% B

    • 15.00 min: 10% B (Re-equilibration)

  • Sample Preparation: A stock solution containing 100 µg/mL of each analyte (A1, A2, A3) was prepared in 50:50 Acetonitrile:Water.

Protocol 2: HILIC Methodology
  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0. In HILIC, a high organic content is the weak solvent.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0. Water is the strong, eluting solvent.

  • Gradient Program:

    • 0.00 min: 0% B

    • 8.00 min: 50% B

    • 10.00 min: 50% B

    • 10.01 min: 0% B

    • 15.00 min: 0% B (Re-equilibration)

  • Sample Preparation: A stock solution containing 100 µg/mL of each analyte was prepared in 90:10 Acetonitrile:Water to ensure compatibility with the initial mobile phase conditions and prevent peak distortion.

Results and Discussion

The performance of each column was evaluated based on four key chromatographic parameters:

  • Retention Factor (k): A measure of how strongly an analyte is retained. Values between 2 and 10 are ideal.

  • Selectivity (α): The ability of the column to distinguish between two adjacent peaks. A value > 1 is required for any separation.

  • Efficiency (N): A measure of peak sharpness, calculated as theoretical plates. Higher numbers indicate better efficiency.

  • Asymmetry Factor (As): A measure of peak tailing. A value of 1.0 is perfectly symmetrical. Values > 1.2 indicate significant tailing.

Quantitative Performance Summary
ColumnAnalyteRetention Time (min)Retention Factor (k)Efficiency (N)Asymmetry (As)Selectivity (α) vs. next peak
Standard C18 A3 (Polar)2.151.698,5001.61.95
A2 (Parent)4.304.3815,2001.31.42
A1 (Non-polar)6.206.7518,1001.1-
Polar-Embedded C18 A3 (Polar)2.952.6912,1001.21.60
A2 (Parent)4.855.0616,5001.11.35
A1 (Non-polar)6.657.3118,9001.0-
Phenyl-Hexyl A3 (Polar)2.502.1311,5001.32.05
A2 (Parent)5.255.5617,1001.11.18
A1 (Non-polar)6.306.8818,5001.1-
HILIC A1 (Non-polar)1.901.389,2001.21.84
A2 (Parent)3.653.5614,8001.11.52
A3 (Polar)5.686.1017,5001.0-
Interpretation of Column Performance

Standard C18: This column performed as expected, separating the analytes in order of decreasing polarity (A3 -> A2 -> A1). However, the polar analyte (A3) exhibited poor retention (k < 2) and significant peak tailing (As = 1.6). This is a classic sign of secondary interactions between the basic nitrogen of the dithiazianane and acidic silanol groups on the silica surface, a common issue with basic heterocyclic compounds.[14] While retention of the non-polar analyte was good, this column is suboptimal for analyzing polar dithiazianes or impurities.

Polar-Embedded C18: A marked improvement was observed for the polar analyte (A3). Retention increased significantly (k = 2.69) and peak shape improved dramatically (As = 1.2). The embedded polar group shields the analyte from the silica surface, reducing tailing, and provides an additional retention mechanism through dipole-dipole interactions. This column offers a more balanced separation for a mixture of dithiazianes with varying polarities.

Phenyl-Hexyl: This column provided a unique selectivity profile. While the overall retention order was the same as the C18 columns, the selectivity (α) between the polar (A3) and parent (A2) compounds was the highest of all reversed-phase columns (α = 2.05). This suggests that π-π interactions between the phenyl rings of the stationary phase and the heterocyclic dithiazianane ring system are contributing significantly to the separation mechanism. However, the selectivity between the parent and non-polar analytes was diminished. This column would be an excellent choice if the primary goal is to separate polar or closely related aromatic dithiazianes from the main parent compound.

HILIC: As anticipated, the HILIC column completely reversed the elution order, with the most polar compound (A3) being the most retained. This technique is exceptionally well-suited for this application. The polar analyte (A3) was strongly retained (k = 6.10) with an excellent peak shape (As = 1.0). This mode of chromatography is ideal for applications requiring the quantification of polar dithiazianane metabolites or degradants, which would be difficult or impossible to retain using reversed-phase methods.[13]

Conclusion and Recommendations

No single column is universally superior; the optimal choice is dictated by the specific analytical goal.[15] This comparative study demonstrates the critical impact of stationary phase chemistry on the separation of dithiazianes.

  • For general-purpose screening of moderately polar to non-polar dithiazianes: The Polar-Embedded C18 column provides the best all-around performance, offering good retention and excellent peak shape across the analyte range.

  • For separating aromatic or structurally similar dithiazianes: The Phenyl-Hexyl column is a powerful alternative, leveraging unique π-π interactions to achieve selectivity that other columns cannot.

  • For analyzing polar dithiazianane metabolites or impurities: The HILIC column is the unequivocal choice, providing superior retention and resolution for highly polar species.

  • The Standard C18 column is not recommended for methods that include polar or basic dithiazianes due to poor peak shape and insufficient retention.

The following decision tree provides a simplified guide for column selection in dithiazinane analysis.

DecisionTree Start What is the primary analytical goal? Goal_General General screening of a mixture with varied polarities Start->Goal_General Goal_Polar Quantifying highly polar analytes or impurities Start->Goal_Polar Goal_Aromatic Separating structurally similar or aromatic analogues Start->Goal_Aromatic Rec_CheckC18 Is peak shape acceptable for non-polar analytes? Goal_General->Rec_CheckC18 Rec_HILIC RECOMMENDATION: HILIC Goal_Polar->Rec_HILIC Rec_Phenyl RECOMMENDATION: Phenyl-Hexyl Goal_Aromatic->Rec_Phenyl Rec_PEC18 RECOMMENDATION: Polar-Embedded C18 Rec_CheckC18->Rec_PEC18 No Rec_CheckC18->Rec_PEC18 Yes, but want better polar retention

Caption: Decision tree for selecting a suitable HPLC column.

By understanding the interplay between analyte properties and stationary phase chemistry, researchers can move beyond trial-and-error and make informed, efficient decisions to develop robust and reliable methods for dithiazinane analysis.

References

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory. [Online] Available at: [Link]

  • Longdom Publishing. Functions of Stationary Phases in Chromatographic Techniques. [Online] Available at: [Link]

  • PubChem. 5-Dithiazine. [Online] Available at: [Link]

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Online] Available at: [Link]

  • PubChem. 1,2,4-Dithiazine. [Online] Available at: [Link]

  • TutorChase. How does the polarity of substances affect chromatography results? [Online] Available at: [Link]

  • Welch Materials, Inc. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Online] Available at: [Link]

  • PubChem. Dithiazanine. [Online] Available at: [Link]

  • MDPI. (2019). Evaluating Relative Retention of Polar Stationary Phases in Hydrophilic Interaction Chromatography. [Online] Available at: [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Online] Available at: [Link]

  • KNAUER. HPLC Column Selection Guide. [Online] Available at: [Link]

  • AZoM. (2019). HPLC Column Selection Guide to Help You Achieve the Best Separation. [Online] Available at: [Link]

  • Shodhbhagirathi @ IITR. CHIRAL SEPARATIONS BY HPLC AND TLC USING NEW DIASTEREOMERIZING REAGENTS. [Online] Available at: [Link]

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Online] Available at: [Link]

  • OndaVia. Dithiazine Analysis Kit. [Online] Available at: [Link]

  • Teledyne ISCO. What is Supercritical Fluid Chromatography (SFC) Chromatography? [Online] Available at: [Link]

  • IJARST. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. [Online] Available at: [Link]

  • Insight Analytical Solutions. Dithiazine Testing Kit. [Online] Available at: [Link]

  • Khan, K. M., et al. (2017). Synthesis of two new derivatizing reagents and their application to separation of chiral drug. [Online] Available at: [Link]

  • Twisting Memoirs Publications. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Online] Available at: [Link]

  • Insight Analytical Solutions. (2021). Dithiazine Testing. [Online] Available at: [Link]

  • MDPI. (2020). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. [Online] Available at: [Link]

  • MDPI. (2019). Sulfur-Nitrogen Heterocycles. [Online] Available at: [Link]

  • Research Journal of Science and Technology. (2022). Recent Advances in Supercritical Fluid Chromatography. [Online] Available at: [Link]

  • ResearchGate. (2019). Analysis on Supercritical Fluid Chromatography in Pharmaceuticals. [Online] Available at: [Link]

  • ACS Publications. (2021). Simultaneous Extraction of Sulfur and Nitrogen Compounds from Model Diesel Fuel Using Neoteric Green Solvents. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (2024). Chromatography. [Online] Available at: [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Online] Available at: [Link]

  • ResearchGate. (2024). Amorphous Polymeric Dithiazine apDTZ Solid Fouling: Critical Review, Analysis and Solution of an Ongoing Challenge in Triazine-Based Hydrogen Sulphide Mitigation. [Online] Available at: [Link]

  • JournalAgent. (2016). Separation techniques: Chromatography. [Online] Available at: [Link]

  • MDPI. Applications of Chromatographic Separation Techniques in Food and Chemistry. [Online] Available at: [Link]

  • Wikipedia. Chiral derivatizing agent. [Online] Available at: [Link]

  • Jack Westin. Chromatography Basic Principles Involved In Separation Process. [Online] Available at: [Link]

  • Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. [Online] Available at: [Link]

  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. [Online] Available at: [Link]

  • JournalsPub. (2025). Major Analytical Problems in Current Pharmaceutical Drug Products. [Online] Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of research and development, the responsible management of chemical waste is paramount to ensuring personnel safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane, a sulfur-containing heterocyclic compound. By integrating established safety protocols with the known chemical properties of this substance, this document serves as an essential resource for laboratory professionals.

Understanding the Compound: Chemical Profile and Hazard Assessment

This compound is an organic compound with the molecular formula C₉H₁₉NS₂ and a molecular weight of approximately 205.4 g/mol .[1] A critical first step in determining appropriate disposal procedures is a thorough hazard assessment. According to aggregated data from multiple suppliers under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound does not meet the criteria for classification as a hazardous substance.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₉NS₂PubChem[1]
Molecular Weight205.4 g/mol PubChem[1]
GHS ClassificationNot Classified as HazardousPubChem[1]
Boiling Point104-115 °C @ 2.50 mm HgPubChem[1]
Core Disposal Protocol: A Step-by-Step Approach

The following protocols are designed to provide clear, actionable steps for the disposal of this compound in a laboratory setting. These procedures are based on general best practices for the disposal of non-hazardous chemical waste and should be performed in accordance with all local, state, and federal regulations.

2.1. Immediate Safety and Handling Precautions

Even with a non-hazardous classification, prudent laboratory practices should always be observed:

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling the compound.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of any potential vapors.

  • Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent, such as sand or vermiculite. Collect the absorbed material into a suitable container for disposal.

2.2. Disposal of Small Quantities (≤ 100 g or 100 mL)

For small quantities of this compound, the primary disposal route is through the sanitary sewer system, provided the following conditions are met:

  • Verification of Local Regulations: Before proceeding, confirm that your institution's and local municipality's regulations permit the drain disposal of non-hazardous chemical waste.

  • Dilution: Dilute the compound with at least 100 parts of water. For example, for every 1 mL of the compound, use at least 100 mL of water. This minimizes the concentration of the chemical entering the wastewater system.

  • Flushing: Slowly pour the diluted solution down the drain with copious amounts of running water. Continue to flush the drain with water for several minutes after the solution has been disposed of.

The rationale behind this method is that significant dilution of a non-hazardous substance renders its concentration in the wastewater stream negligible, minimizing any potential impact on aquatic life or the wastewater treatment process.

2.3. Disposal of Large Quantities (> 100 g or 100 mL)

For larger quantities of this compound, drain disposal is not recommended to avoid overburdening the wastewater system. The preferred method is collection for incineration by a licensed chemical waste disposal company.

  • Containerization: Collect the waste compound in a clearly labeled, non-reactive container. The container should be in good condition and have a secure lid.

  • Labeling: The label should clearly state "Waste this compound" and indicate that it is non-hazardous.

  • Storage: Store the waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup and disposal.

Incineration is the most environmentally sound method for the disposal of many organic compounds, as it ensures complete destruction of the chemical.

Disposal Decision Workflow

The following flowchart provides a visual guide to the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of this compound check_quantity Assess Quantity of Waste start->check_quantity small_quantity Small Quantity (≤ 100 g or 100 mL) check_quantity->small_quantity ≤ 100g/mL large_quantity Large Quantity (> 100 g or 100 mL) check_quantity->large_quantity > 100g/mL check_regs Check Local Regulations for Drain Disposal small_quantity->check_regs collect_waste Not Permitted or Large Quantity: Collect for Professional Disposal large_quantity->collect_waste drain_disposal Permitted: Dilute and Dispose via Sanitary Sewer with Copious Water check_regs->drain_disposal Permitted check_regs->collect_waste Not Permitted end End: Proper Disposal Complete drain_disposal->end containerize 1. Use a Labeled, Non-Reactive Container collect_waste->containerize store 2. Store in a Designated Waste Area containerize->store contact_ehs 3. Arrange Pickup with EHS/Waste Contractor store->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

Scientific Justification and Environmental Considerations

The disposal procedures outlined in this guide are predicated on the non-hazardous nature of this compound as per GHS classifications. The principle of dilution for small quantities is a standard and accepted practice in laboratory settings for non-hazardous waste, ensuring that the concentration of the substance is well below any potential level of concern by the time it reaches the wastewater treatment facility.

For larger quantities, the recommendation for professional disposal via incineration aligns with the chemical waste management hierarchy, which prioritizes methods that ensure the complete destruction of the chemical, thereby preventing its release into the environment.

It is important to reiterate that while the compound is not classified as hazardous, the environmental fate of many specialty chemicals is not fully elucidated. Sulfur-containing organic compounds can, in some cases, undergo degradation to produce substances with different environmental profiles. In the absence of specific data on the biodegradability and aquatic toxicity of this compound, the conservative approach of limiting drain disposal to small, well-diluted quantities and preferring incineration for larger amounts is scientifically prudent and environmentally responsible.

This approach minimizes the potential for bioaccumulation or unforeseen impacts on aquatic ecosystems. Researchers are encouraged to consult their institution's EHS department for guidance on local regulations and best practices, which may include additional site-specific requirements.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 529056, this compound. Retrieved from [Link].

Sources

Personal protective equipment for handling 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

Welcome to your comprehensive guide on the safe handling of this compound. As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. This document provides not just procedural steps, but also the scientific rationale behind them, ensuring that you can work with this compound confidently and securely. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Compound: A Prerequisite for Safety

This compound is a heterocyclic compound with the molecular formula C9H19NS2.[1] While extensive toxicological data is not always readily available for every chemical, we must approach handling with a thorough understanding of its known properties and potential hazards.

Although many reports suggest this specific chemical does not meet the criteria for GHS hazard classification, it is structurally related to compounds that may present risks.[1] Therefore, a conservative approach to personal protective equipment (PPE) and handling is warranted to mitigate any potential, unclassified hazards. For similar compounds, the primary concerns are combustibility and potential irritation to the skin and eyes.[2][3][4]

Core Principles of Protection: The "Why" Behind the "How"

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist; it is a risk-based assessment grounded in the chemical's properties and the specific procedures being performed. The primary routes of potential exposure we must guard against are dermal (skin) contact, ocular (eye) contact, and inhalation.

Our strategy is to create a series of barriers that prevent the chemical from coming into contact with you. The following recommendations are designed to provide robust protection for standard laboratory operations involving this compound.

Essential Personal Protective Equipment (PPE)

PPE ComponentSpecifications and Rationale
Hand Protection Type: Nitrile or Neoprene gloves. Rationale: These materials offer good chemical resistance to a broad range of chemicals. Always inspect gloves for tears or punctures before use. For prolonged or immersive contact, consider double-gloving. Change gloves immediately if they become contaminated.
Eye and Face Protection Type: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when there is a risk of splashing. Rationale: Standard safety glasses do not provide a complete seal and are insufficient. Goggles protect against splashes from all angles. The face shield provides an additional layer of protection for the entire face.
Body Protection Type: A fully fastened laboratory coat. Rationale: A lab coat provides a removable barrier to protect your skin and personal clothing from minor spills and contamination.
Respiratory Protection Type: Generally not required when handling in a well-ventilated area or a chemical fume hood. Rationale: The vapor pressure of this compound is relatively low.[5] However, if you are working with larger quantities, creating aerosols, or if ventilation is inadequate, a respirator may be necessary. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a strict protocol is critical for minimizing risk. The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Pre-Operational Safety Checklist:
  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for the specific product you are using.

  • Ensure Proper Ventilation: Confirm that your chemical fume hood is functioning correctly.

  • Assemble all necessary PPE: Have all your personal protective equipment ready and in good condition.

  • Locate Emergency Equipment: Be aware of the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare for Spills: Have a spill kit readily available that is appropriate for the volume of the chemical you are handling.

Handling Workflow:

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup Prep 1. Don PPE: Lab Coat, Goggles, Gloves Handling 2. Work in a certified Chemical Fume Hood Prep->Handling Dispense 3. Dispense chemical carefully to avoid splashes Handling->Dispense Close 4. Securely cap the primary container Dispense->Close Decontaminate 5. Decontaminate work surfaces and equipment Close->Decontaminate Doff 6. Doff PPE in the correct order (gloves last) Decontaminate->Doff Wash 7. Wash hands thoroughly with soap and water Doff->Wash

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

Disposal Plan: Responsible Stewardship from Cradle to Grave

Proper chemical waste disposal is not just a regulatory requirement; it is a cornerstone of responsible scientific practice. Improper disposal can have far-reaching environmental and safety consequences.

Waste Segregation and Collection:
  • Liquid Waste: Collect all waste containing this compound in a dedicated, properly labeled, and sealed waste container.

    • The container should be made of a compatible material (e.g., glass or polyethylene).

    • The label must clearly state "Hazardous Waste" and list all chemical constituents.

  • Solid Waste: Any disposable materials that come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be considered contaminated solid waste.

    • Collect this waste in a separate, clearly labeled, and sealed container.

Disposal Workflow:

Disposal_Workflow cluster_waste_gen Waste Generation cluster_containerization Containerization cluster_storage_disposal Storage and Disposal Segregate 1. Segregate Liquid and Solid Contaminated Waste Label_Liquid 2. Use a labeled, sealed container for liquid waste Segregate->Label_Liquid Label_Solid 3. Use a labeled, sealed bag/container for solid waste Segregate->Label_Solid Store 4. Store waste in a designated satellite accumulation area Label_Liquid->Store Label_Solid->Store Dispose 5. Arrange for pickup by your institution's EHS department Store->Dispose

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Reactant of Route 1
2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane
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2-Isobutyl-4,6-dimethyl-1,3,5-dithiazinane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.